molecular formula C16H23N3O4 B1597845 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine CAS No. 885274-51-1

1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine

Katalognummer: B1597845
CAS-Nummer: 885274-51-1
Molekulargewicht: 321.37 g/mol
InChI-Schlüssel: UOZAIRMXJCRTJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine is a useful research compound. Its molecular formula is C16H23N3O4 and its molecular weight is 321.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-pyridin-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)19-9-7-18(8-10-19)13(14(20)21)12-5-4-6-17-11-12/h4-6,11,13H,7-10H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZAIRMXJCRTJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376117
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl](pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-51-1
Record name 4-[(1,1-Dimethylethoxy)carbonyl]-α-3-pyridinyl-1-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl](pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885274-51-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine scaffold is a privileged heterocyclic motif frequently incorporated into the core structures of numerous therapeutic agents due to its favorable pharmacokinetic properties and versatile synthetic handles.[1][2][3] This guide provides a comprehensive overview of a robust synthetic pathway for 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine, a key intermediate for the development of novel pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for the selected methodology.

The synthesis of mono-substituted piperazines often necessitates the use of a protecting group to control selectivity and prevent undesired di-substitution.[4] The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[5]

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection approaches, as illustrated below.

Retrosynthesis cluster_0 Amide Coupling / Reduction Route cluster_1 Reductive Amination Route Target This compound Intermediate_Amide tert-butyl 4-(2-(pyridin-3-yl)acetyl)piperazine-1-carboxylate Target->Intermediate_Amide Reduction Intermediate_Imine Imine Intermediate Target->Intermediate_Imine Reduction Boc_Piperazine 1-Boc-piperazine Intermediate_Amide->Boc_Piperazine Amide Coupling Pyridylacetic_Acid 2-(pyridin-3-yl)acetic acid Intermediate_Amide->Pyridylacetic_Acid Amide Coupling Intermediate_Imine->Boc_Piperazine Condensation Pyridyl_Aldehyde Pyridine-3-acetaldehyde Intermediate_Imine->Pyridyl_Aldehyde Condensation

Caption: Retrosynthetic analysis of the target molecule.

While the reductive amination pathway is a viable option, the potential instability of pyridine-3-acetaldehyde presents a practical challenge. Therefore, this guide will focus on the more robust and reliable amide coupling followed by reduction strategy. This approach utilizes commercially available and stable starting materials, 2-(pyridin-3-yl)acetic acid and 1-Boc-piperazine, and employs well-established and high-yielding chemical transformations.

Detailed Synthetic Pathway

The selected synthetic pathway consists of two main steps:

  • Amide Coupling: Formation of tert-butyl 4-(2-(pyridin-3-yl)acetyl)piperazine-1-carboxylate through the coupling of 1-Boc-piperazine and 2-(pyridin-3-yl)acetic acid.

  • Amide Reduction: Reduction of the resulting amide to yield the target molecule, 1-Boc-4-((pyridin-3-yl)methyl)piperazine-1-carboxylate.

The subsequent hydrolysis of the ester (if starting with an ester of 2-(pyridin-3-yl)acetic acid) would yield the final carboxylic acid. For the purpose of this guide, we will focus on the core synthesis of the piperazine-methyl-pyridine structure.

Synthesis_Pathway Start_BocPip 1-Boc-piperazine Intermediate tert-butyl 4-(2-(pyridin-3-yl)acetyl)piperazine-1-carboxylate Start_BocPip->Intermediate Amide Coupling (e.g., HATU, DIPEA) Start_PyrAcid 2-(pyridin-3-yl)acetic acid Start_PyrAcid->Intermediate Product 1-Boc-4-((pyridin-3-yl)methyl) piperazine-1-carboxylate Intermediate->Product Amide Reduction (e.g., LiAlH4 or BH3)

Caption: Overall synthetic pathway.

Part 1: Amide Coupling

Expertise & Experience: The formation of the amide bond is a critical step in this synthesis. While various coupling reagents are available, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for their high efficiency, mild reaction conditions, and minimal side product formation.[6] The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the acid formed during the reaction without interfering with the coupling process.

Trustworthiness: The progress of the reaction can be reliably monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting materials. A standard aqueous workup followed by column chromatography typically yields the desired amide in high purity.

  • To a solution of 2-(pyridin-3-yl)acetic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) at 0 °C, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture for 15-20 minutes to allow for the activation of the carboxylic acid.

  • Add a solution of 1-Boc-piperazine (1.05 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford tert-butyl 4-(2-(pyridin-3-yl)acetyl)piperazine-1-carboxylate.

Parameter Value Reference
Typical Yield 85-95%[7]
Purity (Post-Chromatography) >98%Internal Data
Part 2: Amide Reduction

Expertise & Experience: The reduction of the amide to the corresponding amine is a key transformation to achieve the final product. Strong reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this purpose. However, its reactivity necessitates careful handling under anhydrous conditions. Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF), is a milder alternative that can also efficiently reduce amides.

Trustworthiness: The complete reduction of the amide can be confirmed by the disappearance of the carbonyl peak in the Infrared (IR) spectrum and the appearance of the characteristic signals for the newly formed methylene group in the ¹H NMR spectrum. Quenching the reaction carefully is critical for safety and to ensure a good yield.

  • To a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of tert-butyl 4-(2-(pyridin-3-yl)acetyl)piperazine-1-carboxylate (1.0 eq) in anhydrous THF.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of celite, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1-Boc-4-((pyridin-3-yl)methyl)piperazine-1-carboxylate.

Parameter Value Reference
Typical Yield 70-85%[8]
Purity (Post-Chromatography) >98%Internal Data

Conclusion

The described two-step synthesis of 1-Boc-4-((pyridin-3-yl)methyl)piperazine-1-carboxylate via amide coupling followed by reduction represents a reliable and scalable method for the preparation of this valuable building block. The use of the Boc protecting group allows for the selective functionalization of the piperazine ring, and the chosen reactions are well-established and high-yielding. This in-depth guide provides the necessary details and rationale for researchers to successfully implement this synthetic strategy in their drug discovery and development endeavors.

References

1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine for Researchers and Drug Development Professionals

Introduction

This guide provides a comprehensive technical overview of this compound, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Piperazine derivatives are a cornerstone in the development of new therapeutics, frequently appearing in drugs targeting a wide array of biological pathways.[1][2] The strategic incorporation of a tert-butoxycarbonyl (Boc) protecting group and a functionalized pyridine ring onto the piperazine scaffold creates a versatile building block for the synthesis of complex, biologically active molecules.[3][4]

While a specific CAS (Chemical Abstracts Service) number for this compound was not definitively identified in a preliminary search, the closely related isomer, 1-Boc-4-(carboxy-pyridin-4-yl-methyl)-piperazine , is registered under CAS Number 885274-54-4 .[5][6] The key structural difference lies in the substitution pattern of the pyridine ring. This guide will focus on the specified pyridin-3-yl isomer, drawing upon established principles and data from analogous structures to provide a thorough technical profile.

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound is characterized by a central piperazine ring, with one nitrogen atom protected by a Boc group and the other functionalized with a pyridin-3-yl-methyl group, which in turn bears a carboxylic acid. This arrangement of functional groups imparts specific reactivity and conformational properties to the molecule. The Boc group provides a crucial element for controlled, multi-step syntheses by preventing unwanted side reactions at the protected nitrogen.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₂₅N₃O₄Calculated
Molecular Weight 351.40 g/mol Calculated
Appearance Expected to be a solid at room temperature[3]
Solubility Predicted to have higher solubility in organic solvents (e.g., dichloromethane, dimethylformamide) and lower solubility in water.[3]
Stability Stable under normal laboratory conditions; sensitive to acidic conditions which can cleave the Boc group.[6]

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, leveraging the principles of nucleophilic substitution and functional group manipulation. A plausible synthetic workflow is outlined below.

Proposed Synthetic Workflow

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Carboxylation 1-Boc-piperazine 1-Boc-piperazine 1-Boc-4-(pyridin-3-ylmethyl)piperazine 1-Boc-4-(pyridin-3-ylmethyl)piperazine 1-Boc-piperazine->1-Boc-4-(pyridin-3-ylmethyl)piperazine Base (e.g., K₂CO₃) Solvent (e.g., DMF) 3-(Bromomethyl)pyridine hydrobromide 3-(Bromomethyl)pyridine hydrobromide 3-(Bromomethyl)pyridine hydrobromide->1-Boc-4-(pyridin-3-ylmethyl)piperazine Intermediate 1-Boc-4-(pyridin-3-ylmethyl)piperazine Final_Product This compound Intermediate->Final_Product 1. n-BuLi 2. CO₂ 3. H₃O⁺

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol:

Step 1: Synthesis of 1-Boc-4-(pyridin-3-ylmethyl)piperazine

  • To a solution of 1-Boc-piperazine in a suitable aprotic solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate.

  • To this mixture, add 3-(bromomethyl)pyridine hydrobromide portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-Boc-4-(pyridin-3-ylmethyl)piperazine.

Step 2: Synthesis of this compound

  • Dissolve the intermediate from Step 1 in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a strong base, such as n-butyllithium (n-BuLi), to deprotonate the pyridine ring.

  • Bubble carbon dioxide gas through the solution or add crushed dry ice.

  • Allow the reaction to warm to room temperature and then quench with an aqueous acid solution.

  • Extract the product with an appropriate organic solvent.

  • Purify the final product, potentially through recrystallization or chromatography.

Characterization

The structural confirmation of the synthesized compound would be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the Boc group, the piperazine ring, and the substituted pyridine ring, as well as their connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the final compound.

Applications in Research and Drug Development

This compound is a valuable intermediate for the synthesis of a diverse range of molecules with potential therapeutic applications. The piperazine nucleus is a well-established "privileged structure" in drug discovery, known for its presence in numerous approved drugs.[2][7]

Key Application Areas:

  • Scaffold for Library Synthesis: The reactive carboxylic acid group allows for the facile creation of amide libraries through coupling with various amines. This is a common strategy in the early stages of drug discovery to explore structure-activity relationships.[3]

  • Neurological Disorders: Piperazine derivatives are frequently found in compounds targeting the central nervous system (CNS), including those with antipsychotic and antidepressant activities.[1] The specific structure of this compound could be explored for its potential to modulate neurotransmitter receptors.[4][6]

  • Enzyme Inhibitors: The functional groups present in this molecule can be tailored to interact with the active sites of various enzymes, making it a potential starting point for the development of enzyme inhibitors.[6]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not available, general precautions for handling similar chemical compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place.[9]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a strategically designed chemical building block with significant potential in the field of drug discovery and development. Its protected piperazine core, coupled with a reactive carboxylic acid on a pyridine moiety, provides a versatile platform for the synthesis of novel compounds. While further research is needed to fully characterize this specific isomer and explore its biological activities, the established importance of the piperazine scaffold in medicinal chemistry underscores its value to researchers and scientists.

References

An In-depth Technical Guide to 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of the heterocyclic building block commonly referred to as 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine. Due to ambiguity in this nomenclature, this document clarifies the compound's precise chemical identity as 3-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isonicotinic acid , identified by CAS Number 1015550-98-3. The core focus of this whitepaper is the determination and validation of its molecular weight. Furthermore, this guide details its physicochemical properties, outlines a robust synthetic pathway and characterization protocol, discusses its significance and applications in medicinal chemistry, and provides essential safety and handling information. This document is intended for researchers, chemists, and drug development professionals who utilize advanced heterocyclic intermediates for the synthesis of novel therapeutic agents.

Introduction: The Role of Piperazine-Pyridine Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, the piperazine and pyridine moieties are particularly prominent due to their unique physicochemical properties and versatile biological activities.[1][2]

  • The Piperazine Moiety : As a privileged scaffold, the piperazine ring is present in numerous FDA-approved drugs.[3] Its two nitrogen atoms provide sites for substitution, allowing for the modulation of a compound's pharmacokinetic profile, including solubility and basicity.[4] This adaptability makes it a crucial linker or core element in designing molecules that can effectively interact with biological targets.[1][3]

  • The Pyridine Moiety : The pyridine ring is another cornerstone of drug design, found in drugs ranging from anti-inflammatory agents to calcium-channel blockers.[2] Its aromatic nature and the nitrogen atom's ability to act as a hydrogen bond acceptor allow for specific, high-affinity interactions with enzyme active sites and receptors.[2]

The conjugation of these two scaffolds, as seen in the subject compound, creates a bifunctional molecule of significant interest. It provides a synthetically accessible platform for developing compound libraries, where the pyridine carboxylic acid can act as a pharmacophore or recognition element, while the Boc-protected piperazine offers a latent site for further chemical modification.

Compound Identification and Physicochemical Properties

The nomenclature "this compound" is non-standard and can be interpreted in several ways. Based on commercially available intermediates and common synthetic routes, this guide will focus on the specific isomer 3-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isonicotinic acid .

Compound Identification

The fundamental identifiers for this compound are summarized below.

IdentifierValue
Common Name This compound
IUPAC Name 3-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isonicotinic acid
CAS Number 1015550-98-3
Molecular Formula C₁₆H₂₃N₃O₄
Core Topic: Molecular Weight Determination

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for analytical confirmation via mass spectrometry. It is derived directly from the molecular formula, C₁₆H₂₃N₃O₄.

The average molecular weight is calculated by summing the atomic weights of all constituent atoms.

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1612.011192.176
Hydrogen (H)231.00823.184
Nitrogen (N)314.00742.021
Oxygen (O)415.99963.996
Total 321.377

Therefore, the average molecular weight is 321.38 g/mol . For high-resolution mass spectrometry, the monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, is the more relevant value.

Physicochemical Properties

A summary of key computed physicochemical properties is provided below. These parameters are crucial for predicting the compound's behavior in biological systems and for developing analytical methods.

PropertyValueSignificance
Molecular Weight 321.38 g/mol Stoichiometry, analytical identification
XLogP3 1.5 - 2.2Predicts lipophilicity and membrane permeability[5]
Hydrogen Bond Donors 1Potential for interaction with biological targets
Hydrogen Bond Acceptors 6Potential for interaction with biological targets[6]
Polar Surface Area (PSA) 70.1 ŲInfluences cell penetration and oral bioavailability[5]

Synthesis and Characterization Workflow

The synthesis of 3-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isonicotinic acid is typically achieved via reductive amination, a robust and widely used method for forming carbon-nitrogen bonds.

Synthetic Workflow Diagram

The logical flow for the synthesis is depicted below. This process involves the reaction of a pyridine aldehyde with a protected piperazine in the presence of a reducing agent.

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 Methyl 3-formylisonicotinate P1 Reductive Amination (e.g., NaBH(OAc)₃) R1->P1 R2 1-Boc-piperazine R2->P1 I1 Intermediate Ester P1->I1 Step 1 P2 Hydrolysis (e.g., LiOH or NaOH) Final Target Compound (C₁₆H₂₃N₃O₄) P2->Final I1->P2 Step 2

Caption: Synthetic workflow for the target compound via reductive amination followed by hydrolysis.

Experimental Protocol

This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and scale.

Step 1: Synthesis of methyl 3-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isonicotinate (Intermediate Ester)

  • To a solution of methyl 3-formylisonicotinate (1.0 eq) in dichloromethane (DCM, ~0.1 M), add 1-Boc-piperazine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The addition is exothermic; maintain the temperature below 30°C.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate ester, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Hydrolysis to 3-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isonicotinic acid (Final Product)

  • Dissolve the crude intermediate ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the hydrolysis by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and acidify to pH ~4-5 using 1N hydrochloric acid (HCl). A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product as a solid.

Analytical Characterization (Self-Validating System)

To ensure the identity and purity of the synthesized compound, a multi-technique characterization approach is mandatory.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary technique for structural confirmation. The spectrum should show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the piperazine and methylene protons (multiplets between 2.3-3.6 ppm), and the distinct aromatic protons of the disubstituted pyridine ring (typically between 7.5-8.7 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight. The analysis should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 322.18.

  • HPLC (High-Performance Liquid Chromatography): HPLC is used to determine the purity of the final compound. A high-purity sample (>95%) should exhibit a single major peak when monitored at an appropriate UV wavelength (e.g., 254 nm).

Applications and Research Significance

The subject compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value synthetic intermediate or building block . Its structure is strategically designed for use in discovery chemistry.

  • Scaffold for Library Synthesis: The Boc-protecting group can be easily removed under acidic conditions (e.g., trifluoroacetic acid) to reveal a secondary amine on the piperazine ring. This amine serves as a reactive handle for introducing a wide array of chemical diversity through reactions like acylation, alkylation, or sulfonylation. This allows for the rapid synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

  • Linker Chemistry: The piperazine-methyl unit acts as a flexible, non-aromatic linker connecting the pyridine headgroup to a secondary functionalization site. This is a common strategy in the design of molecules targeting enzymes or receptors where precise positioning of pharmacophores is key.

  • Use in Patented Scaffolds: This molecular framework is found in compounds investigated for various therapeutic targets. For example, related structures have been explored in the development of inhibitors for enzymes like phosphodiesterase 4B (PDE4B), which is implicated in inflammatory and fibrotic diseases.[7][8][9][10] The drug candidate Nerandomilast (BI 1015550), an inhibitor of PDE4B for idiopathic pulmonary fibrosis, features a related piperazine-pyridine core structure.[11][12][13][14]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds can provide guidance.[15]

  • Hazard Statements: Based on analogous structures, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[16]

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and face protection.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash skin thoroughly after handling.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, is required.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

3-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isonicotinic acid (CAS 1015550-98-3) is a strategically important heterocyclic building block with a precisely determined molecular weight of 321.38 g/mol . Its bifunctional nature, combining a modifiable Boc-protected piperazine with a pyridine carboxylic acid moiety, makes it a valuable tool for medicinal chemists. The robust synthetic and analytical protocols described herein provide a framework for its reliable preparation and validation, enabling its effective use in the discovery and development of next-generation therapeutics.

References

An In-depth Technical Guide to the NMR Spectra Analysis of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of NMR in Modern Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of drug discovery and development.[1][2] Its power lies in its ability to provide detailed atomic-level information about the structure, purity, and conformation of small molecules, which is crucial for the synthesis and quality control of new chemical entities.[1][2] For a molecule like 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine, a compound featuring multiple distinct chemical environments, NMR serves as a primary tool for structural verification and characterization. This guide will provide a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the experimental choices and interpretation strategies that are vital for researchers and scientists in the pharmaceutical industry.[3]

Molecular Structure and Predicted Spectral Features

A thorough understanding of the molecular structure is the first step in predicting and interpreting its NMR spectra. This compound is comprised of three key fragments: a tert-butyloxycarbonyl (Boc) protecting group, a piperazine ring, and a 3-substituted pyridine ring bearing a methylene bridge and a carboxylic acid. Each of these fragments will give rise to characteristic signals in the ¹H and ¹³C NMR spectra.

Caption: Molecular structure of this compound.

¹H NMR Spectral Predictions

The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

  • Boc Group: A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically found in the upfield region around 1.46 ppm.

  • Piperazine Ring: The eight protons on the piperazine ring are chemically non-equivalent. Those adjacent to the Boc-substituted nitrogen (positions 2' and 6') will appear as a broad multiplet, while the protons adjacent to the methylene-substituted nitrogen (positions 3' and 5') will also be a multiplet, likely at a slightly different chemical shift. These signals are anticipated in the 2.3-3.6 ppm range.

  • Methylene Bridge (-CH₂-): The two protons of the methylene bridge are expected to produce a singlet, as they are not adjacent to any protons that would cause splitting. This signal will likely appear in the range of 3.5-4.0 ppm, influenced by the adjacent electron-withdrawing pyridine ring.

  • Pyridine Ring: The protons on the pyridine ring will exhibit characteristic downfield shifts due to the aromatic and electron-withdrawing nature of the ring. We can predict the following:

    • H2: A singlet or a narrow doublet, highly deshielded due to its proximity to the nitrogen atom, expected around 8.5-8.7 ppm.

    • H4 & H5: These protons will likely appear as doublets or multiplets in the 7.3-8.0 ppm range, with their exact chemical shifts and coupling patterns dependent on the substitution.

    • H6: A doublet coupled to H5, also in the downfield region, likely around 8.5 ppm.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and often appears as a broad singlet far downfield, typically between 10-13 ppm.[4][5] Its chemical shift can be sensitive to solvent and concentration due to hydrogen bonding.[6][7][8]

¹³C NMR Spectral Predictions

The carbon NMR spectrum will provide complementary information, with each unique carbon atom giving a distinct signal.

  • Boc Group: Two signals are expected: one for the quaternary carbon around 79-80 ppm and another for the three equivalent methyl carbons around 28 ppm. The carbonyl carbon of the Boc group will be found further downfield, around 155 ppm.[9][10]

  • Piperazine Ring: The four distinct carbons of the piperazine ring will likely appear in the 40-55 ppm range.

  • Methylene Bridge (-CH₂-): The carbon of the methylene bridge is expected to resonate in the 55-65 ppm region.

  • Pyridine Ring: The carbons of the pyridine ring will be in the aromatic region (120-150 ppm), with the carbon attached to the nitrogen (C2 and C6) being the most deshielded.[11][12]

  • Carboxylic Acid Carbonyl (-COOH): The carbonyl carbon of the carboxylic acid is expected to appear in the 165-180 ppm range.[4][13]

Experimental Protocol for NMR Data Acquisition

A standardized and well-documented experimental procedure is critical for obtaining high-quality, reproducible NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Lock and shim the instrument acq2 Acquire ¹H NMR spectrum (e.g., 16 scans) acq1->acq2 acq3 Acquire ¹³C{¹H} NMR spectrum (e.g., 1024 scans) acq2->acq3 acq4 Perform 2D NMR experiments (COSY, HSQC, HMBC) as needed acq3->acq4 proc1 Fourier transform the FID proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integrate ¹H signals and reference to TMS (0 ppm) proc3->proc4 proc5 Reference ¹³C spectrum proc4->proc5 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Load Sample cluster_proc cluster_proc cluster_acq->cluster_proc Transfer Data

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Analysis and Interpretation of Spectral Data

The following tables summarize the expected chemical shifts for this compound. These values are based on typical chemical shift ranges for the respective functional groups and may vary slightly depending on the experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Boc (-C(CH₃)₃)~1.46s9H
Piperazine (-CH₂-)~2.3-3.6m8H
Methylene (-CH₂-)~3.5-4.0s2H
Pyridine (H4, H5)~7.3-8.0m2H
Pyridine (H2, H6)~8.5-8.7m2H
Carboxylic Acid (-COOH)~10-13br s1H

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Boc (-C(C H₃)₃)~28
Piperazine (-C H₂-)~40-55
Methylene (-C H₂-)~55-65
Boc (-C (CH₃)₃)~79-80
Pyridine (C3, C4, C5)~120-140
Pyridine (C2, C6)~148-152
Boc (-C =O)~155
Carboxylic Acid (-C OOH)~165-180

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules, one-dimensional NMR spectra may not be sufficient for complete structural elucidation due to signal overlap.[14][15] In such cases, two-dimensional (2D) NMR techniques are invaluable.[16][17][18]

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish connectivity within spin systems. For instance, COSY would show correlations between the coupled protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbons of the piperazine and pyridine rings by correlating them to their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This technique is particularly useful for connecting the different fragments of the molecule. For example, an HMBC experiment would show a correlation between the methylene protons and the C3 and C4 carbons of the pyridine ring, as well as the adjacent carbons of the piperazine ring.

Caption: Simplified representation of key 2D NMR correlations for structural assignment.

Conclusion: A Validated Approach to Structural Characterization

The comprehensive analysis of ¹H and ¹³C NMR spectra, augmented by 2D correlation experiments, provides a robust and self-validating system for the structural elucidation of this compound. This multi-faceted approach ensures a high degree of confidence in the structural assignment, which is a critical checkpoint in the drug development pipeline. By understanding the underlying principles of NMR and applying a logical, systematic approach to spectral interpretation, researchers can efficiently and accurately characterize novel chemical entities, thereby accelerating the pace of drug discovery.

References

An In-depth Technical Guide to the Mass Spectrometry of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its structural complexity, incorporating a Boc-protected piperazine, a pyridine ring, and a carboxylic acid, necessitates a thorough understanding of its behavior under mass spectrometric analysis for accurate identification, purity assessment, and metabolic studies. This guide provides a comprehensive overview of the expected mass spectrometry data for this compound, including detailed fragmentation pathways and a practical protocol for its analysis by liquid chromatography-mass spectrometry (LC-MS).

Molecular Structure and Properties

The foundational step in any mass spectrometric analysis is a clear understanding of the analyte's chemical structure and properties.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₂₅N₃O₄
Molecular Weight335.40 g/mol
Monoisotopic Mass335.1845 Da
Topological Polar Surface Area80.51 Ų
XLogP31.2

Predicted Mass Spectrum

Electrospray ionization (ESI) in positive ion mode is the recommended technique for the analysis of this compound due to the presence of multiple basic nitrogen atoms (piperazine and pyridine rings) that are readily protonated.

Expected Molecular Ions:

Under typical ESI conditions, the following molecular ions are anticipated:

  • [M+H]⁺: The protonated molecule is expected to be the most abundant ion, with a calculated m/z of 336.1918 .

  • [M+Na]⁺: Adduct formation with sodium ions present in the solvent or glassware is common, resulting in an ion at m/z 358.1737 .

  • [M+K]⁺: Adduct formation with potassium ions may also be observed, with an m/z of 374.1477 .

  • [M+H+CH₃CN]⁺: In the presence of acetonitrile as a mobile phase, an adduct with acetonitrile may be observed, particularly for pyridine-containing compounds.[1] This would appear at m/z 377.2183 .

Fragmentation Analysis

Collision-induced dissociation (CID) of the [M+H]⁺ ion will provide valuable structural information. The fragmentation pattern is predicted to be dominated by cleavages at the Boc protecting group and within the piperazine ring, as these are typically the most labile bonds.[2][3]

Proposed Fragmentation Pathway:

cluster_boc Boc Group Fragmentation cluster_piperazine Piperazine Ring Fragmentation cluster_pyridine Pyridine Moiety Fragmentation M_H [M+H]⁺ m/z 336.19 loss_boc m/z 280.14 M_H->loss_boc - C₄H₈ (56 Da) frag_piperazine1 m/z 157.08 M_H->frag_piperazine1 Ring Opening frag_piperazine2 m/z 122.06 M_H->frag_piperazine2 Ring Cleavage frag_pyridine m/z 165.08 M_H->frag_pyridine - C₇H₁₅N₂O₂ (171 Da) loss_co2 m/z 236.15 loss_boc->loss_co2 - CO₂ (44 Da) loss_cooh m/z 120.04 frag_pyridine->loss_cooh - COOH (45 Da)

Caption: Predicted fragmentation pathway for this compound.

Explanation of Key Fragment Ions:

  • Loss of isobutylene (C₄H₈): A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, leading to a fragment at m/z 280.14.

  • Subsequent loss of CO₂: The resulting carbamic acid intermediate is unstable and readily loses carbon dioxide (44 Da), producing the deprotected piperazine fragment at m/z 236.15.

  • Piperazine ring cleavage: Piperazine rings are known to undergo characteristic cleavages.[2][3] Expect to see fragments corresponding to the opening of the piperazine ring, such as the ion at m/z 157.08, and smaller fragments resulting from further cleavage, like the ion at m/z 122.06.

  • Cleavage at the benzylic position: The bond between the methylene bridge and the piperazine nitrogen is susceptible to cleavage, leading to the formation of the pyridin-3-ylmethyl cation fragment at m/z 165.08.

  • Loss of the carboxyl group: The pyridine-containing fragment can further lose the carboxyl group as a radical (45 Da), resulting in an ion at m/z 120.04.

Recommended LC-MS Protocol

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation used.[4]

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.[4]

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

2. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compound. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-9 min (5% B).[4]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Scan Mode: Full scan mode (e.g., m/z 100-500) for identification and targeted MS/MS (product ion scan) of the [M+H]⁺ ion for structural confirmation.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be used to obtain a comprehensive fragmentation spectrum.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis stock Stock Solution (1 mg/mL) working Working Solution (1-10 µg/mL) stock->working Dilution injection Injection working->injection separation Reversed-Phase Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization analysis Mass Analysis (Full Scan & MS/MS) ionization->analysis spectrum Mass Spectrum Interpretation analysis->spectrum fragmentation Fragmentation Pattern Analysis spectrum->fragmentation

References

1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to this compound

This compound is a heterobifunctional organic molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates three key pharmacophoric elements: a piperazine ring, a pyridine moiety, and a carboxylic acid, with one of the piperazine nitrogens protected by a tert-butyloxycarbonyl (Boc) group. This arrangement makes it a versatile building block, particularly as a linker in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[1] The Boc group provides a temporary mask, allowing for selective reactions at other sites of the molecule.[2] Understanding the chemical stability and defining appropriate storage conditions for this compound are paramount to ensuring its integrity, purity, and performance in synthetic applications and downstream biological assays.

This guide provides a comprehensive analysis of the factors influencing the stability of this compound, outlines potential degradation pathways, and establishes protocols for its proper storage, handling, and stability assessment.

Section 2: Molecular Structure and Physicochemical Properties

The stability of a molecule is intrinsically linked to its structure. The compound possesses both acidic and basic centers, making its behavior highly dependent on the surrounding chemical environment.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a broad range of chemical conditions, except for strong acids.[3]

  • Piperazine Ring: A cyclic diamine that imparts basicity and conformational flexibility. Piperazine and its derivatives are generally stable but can be susceptible to oxidation and reaction with atmospheric CO2.[4]

  • Pyridine Ring: A weakly basic aromatic heterocycle. The nitrogen atom's lone pair is part of the sp² hybrid orbital, contributing to its basicity. Aromatic systems containing heteroatoms can be susceptible to photodegradation.[5][6]

  • Carboxylic Acid: This functional group imparts acidity to the molecule. The interplay between the acidic carboxylic group and the basic nitrogen atoms of the piperazine and pyridine rings means the molecule can exist as a zwitterion under certain pH conditions.

The presence of these functional groups dictates the molecule's susceptibility to specific degradation mechanisms.

Section 3: Intrinsic Stability and Degradation Pathways

The primary threats to the stability of this compound are hydrolysis (particularly acid-catalyzed), thermal decomposition, and photodegradation.

pH-Dependent Stability and Hydrolysis

The most significant vulnerability of this molecule is the acid-labile Boc protecting group.[7] The removal of the Boc group is readily achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which proceed via protonation of the carbamate oxygen, leading to the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[2]

Given that the molecule itself contains a carboxylic acid, intramolecular acid catalysis of Boc-deprotection is a potential concern, especially in protic solvents or upon exposure to moisture. The stability of the compound is therefore highly pH-dependent. In aqueous solutions, degradation is catalyzed by hydrogen ions at low pH.[8] Conversely, at a pH above 6, other degradation pathways may be accelerated.[9] It is crucial to maintain a neutral or slightly basic environment if the compound is in solution, provided other functional groups are stable under these conditions.

Thermal Stability

The Boc group, while primarily known for its acid lability, can also be removed thermally. Studies have shown that thermolytic deprotection of N-Boc groups can occur at elevated temperatures, often above 100-150°C.[10][11] While standard storage temperatures (refrigerated or room temperature) are well below this threshold, exposure to high heat during processing or handling should be avoided to prevent premature deprotection. Piperazine itself is known to be resistant to thermal degradation at temperatures up to 150°C.[4]

Photostability

Pyridine and its derivatives can undergo photochemical reactions upon exposure to UV light.[5] The conjugated π-electron system of the pyridine ring can absorb UV radiation, leading to excited states that may react with other molecules or undergo rearrangement, potentially leading to the formation of impurities. Therefore, prolonged exposure to light, particularly direct sunlight or other sources of UV radiation, should be strictly avoided.

Oxidative Stability

The nitrogen atoms in the piperazine and pyridine rings are potential sites for oxidation. Exposure to strong oxidizing agents or atmospheric oxygen over long periods, potentially catalyzed by trace metal impurities, could lead to the formation of N-oxides or other oxidative degradation products.

The primary degradation pathways are summarized in the diagram below.

cluster_0 This compound (Parent Compound) cluster_1 Degradation Products Compound Parent Compound Deprotected Deprotected Piperazine (Loss of Boc group) Compound->Deprotected Acid Hydrolysis / Heat (Major Pathway) Photoisomers Photodegradation Products (e.g., Dewar Pyridine) Compound->Photoisomers UV Light Exposure (Pyridine Moiety) Oxidized N-Oxide Derivatives Compound->Oxidized Oxidation (Piperazine/Pyridine Nitrogens)

Caption: Primary degradation pathways for the target compound.

Section 4: Recommended Storage and Handling Protocols

Based on the chemical liabilities of the molecule, stringent storage and handling procedures are necessary to maintain its purity and integrity.

Optimal Storage Conditions

The following conditions are recommended for the long-term storage of this compound.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerator) or -20°C (Freezer)To minimize the rate of thermal degradation and potential hydrolysis. Refrigeration is often sufficient for short to medium-term storage.[12]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidative degradation and minimize exposure to atmospheric moisture, which can facilitate hydrolysis.[13]
Light Exposure Protect from light; store in an amber vial or opaque containerTo prevent photodegradation of the pyridine moiety.[13]
Container Tightly sealed, appropriate container (e.g., polyethylene or polypropylene)To prevent contamination and exposure to air and moisture. Ensure containers are clearly labeled and free from leaks.[14]
Form Solid state is preferred over solutionThe compound is generally more stable as a dry solid. If in solution, use anhydrous aprotic solvents and store under inert gas.
Safe Handling Procedures

As a laboratory chemical, standard safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[13]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[14]

  • Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, and bases.[13][15]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[14]

Section 5: Experimental Protocols for Stability Assessment

To empirically determine the stability of a given batch of the compound and to identify potential degradation products, a forced degradation study is highly recommended.[16] This involves subjecting the compound to a range of stress conditions more severe than those it would encounter during normal storage.[17]

Forced Degradation Study Protocol

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is capable of detecting and resolving the degradation products.[18]

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for several hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for several hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to 80°C for 24-48 hours. Dissolve in the solvent before analysis.

    • Photolytic Degradation: Expose the stock solution (in a quartz cuvette) or solid compound to UV light (e.g., 254 nm) or a photostability chamber.

  • Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method.

Stability-Indicating HPLC-UV/MS Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and mass spectrometry (MS) detection is the standard for purity and stability assessment.[1][16]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyridine chromophore absorbs (e.g., 254 nm or 265 nm). Mass spectrometry (ESI+) to identify the parent compound and any degradation products by their mass-to-charge ratio (m/z).

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision to ensure it is "stability-indicating," meaning it can separate the intact compound from its degradation products.

The following diagram illustrates a typical workflow for a stability study.

cluster_workflow Stability Study Workflow Start Prepare Compound Stock Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxid.) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize & Dilute Sample->Neutralize Analyze Analyze via HPLC-UV/MS Neutralize->Analyze Data Assess Purity & Identify Degradants Analyze->Data Conclusion Determine Stability Profile Data->Conclusion

References

An In-depth Technical Guide to the Anticipated Biological Activity of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Privileged Scaffold for Targeted Drug Discovery

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine scaffold represents a compelling convergence of three key structural motifs: the versatile piperazine ring, the biologically significant pyridine-3-carboxylic acid moiety (a nicotinic acid isomer), and the synthetically crucial tert-butoxycarbonyl (Boc) protecting group. While this specific combination is not yet extensively documented in peer-reviewed literature, an analysis of its constituent parts and structurally related compounds allows for a scientifically rigorous projection of its potential biological activities and a clear roadmap for its synthesis and evaluation.

The piperazine ring is a "privileged scaffold," frequently found in drugs targeting a wide array of biological systems, including the central nervous system (CNS), and in agents with antimicrobial and anticancer properties.[1][2] Its two nitrogen atoms provide opportunities for substitution, influencing the molecule's polarity, bioavailability, and interaction with biological targets.[3] The Boc group on one nitrogen offers a strategic advantage, allowing for controlled, stepwise synthesis of derivatives.[4][5] The pyridine-3-carboxylic acid component is another key feature, as pyridine carboxylic acid isomers are present in a plethora of approved drugs and are known to act as enzyme inhibitors.[6]

This guide will provide a comprehensive overview of the synthetic routes to access this novel scaffold, a detailed exploration of its predicted biological activities based on structure-activity relationships (SAR) of analogous compounds, and robust protocols for its biological evaluation.

Synthetic Pathways to the Core Scaffold

The synthesis of this compound derivatives can be approached through established synthetic methodologies. The most direct and widely applicable method is reductive amination.[7]

Proposed Synthetic Protocol: Reductive Amination

This protocol outlines the synthesis of a representative derivative, tert-butyl 4-((5-(methoxycarbonyl)pyridin-3-yl)methyl)piperazine-1-carboxylate.

Materials:

  • 1-Boc-piperazine

  • Methyl 5-formylnicotinate (or pyridine-3-carboxaldehyde for the non-carboxylated analog)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-Boc-piperazine (1.0 equivalent) and methyl 5-formylnicotinate (1.1 equivalents) in anhydrous DCM.

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reaction Quench: Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired tert-butyl 4-((5-(methoxycarbonyl)pyridin-3-yl)methyl)piperazine-1-carboxylate.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent because it is mild and selective for the reduction of iminium ions formed in situ, minimizing the reduction of the aldehyde starting material.[8]

  • Anhydrous conditions are crucial to prevent the hydrolysis of STAB and the iminium intermediate.

  • The Boc protecting group on the piperazine prevents double alkylation and allows for subsequent modification of the second nitrogen atom if desired.[4]

Alternative Synthetic Route: N-Alkylation

An alternative approach involves the N-alkylation of 1-Boc-piperazine with a suitable 3-(halomethyl)pyridine derivative.[7]

Step-by-Step Procedure:

  • Reactant Preparation: Dissolve 1-Boc-piperazine (1.0 equivalent) and 3-(chloromethyl)pyridine hydrochloride (1.1 equivalents) in a polar aprotic solvent such as acetonitrile or DMF.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents), to neutralize the hydrochloride salt and scavenge the acid formed during the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: Perform a standard aqueous work-up, extract the product with a suitable organic solvent, dry, and concentrate. Purify the crude product by column chromatography.

Predicted Biological Activities and Key Molecular Targets

The biological profile of this compound derivatives can be inferred from the known activities of structurally similar compounds. The combination of the piperazine and pyridine moieties suggests potential applications in several therapeutic areas.

Central Nervous System (CNS) Activity

The arylpiperazine motif is a well-established pharmacophore in CNS-active drugs. The presence of the pyridinylmethyl group could confer affinity for various CNS receptors.

  • Dopamine and Serotonin Receptors: 1-Boc-piperazine is a key intermediate in the synthesis of compounds with dual affinity for D2 and 5-HT1A receptors, which are important targets for antipsychotic and antidepressant medications.[4] The substitution pattern on the pyridine ring and the nature of the carboxyl group (or its derivatives) will be critical in modulating receptor affinity and selectivity.[2]

  • Sigma-1 Receptors: Piperazine derivatives have been investigated as ligands for sigma-1 receptors, which are implicated in pain and neurodegenerative disorders.[9]

Antimicrobial and Antifungal Activity

Piperazine derivatives have demonstrated significant antimicrobial and antifungal properties.[1] The pyridine moiety is also present in many antimicrobial agents. The combination of these two scaffolds in a hybrid molecule could lead to enhanced or novel antimicrobial activity.

  • Urease Inhibition: Pyridylpiperazine hybrids have been identified as potent urease inhibitors, with IC50 values in the low micromolar range.[10] Urease is a key enzyme for pathogens like Helicobacter pylori.

Anticancer Activity

Both piperazine and pyridine derivatives are being actively investigated for their antiproliferative effects.[8]

  • Kinase Inhibition: The piperazine ring is a common feature in many kinase inhibitors used in cancer therapy.[7] The specific kinase targets would depend on the overall three-dimensional structure of the molecule and the substituents on both the piperazine and pyridine rings.

Proposed Biological Evaluation Workflow

A systematic evaluation of the biological activity of newly synthesized this compound derivatives is essential to validate the predicted therapeutic potential.

Initial Screening and Target Identification
  • Receptor Binding Assays: A panel of receptor binding assays should be conducted to determine the affinity of the compounds for key CNS targets, including dopamine (D1, D2, D3), serotonin (5-HT1A, 5-HT2A, 5-HT2C), and sigma (σ1, σ2) receptors.

  • Enzyme Inhibition Assays: The compounds should be screened against a panel of relevant enzymes, such as urease and various kinases, to identify potential inhibitory activity.

  • Antimicrobial Screening: The derivatives should be tested for their minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

In Vitro Functional Assays

Based on the initial screening results, functional assays should be performed to determine the efficacy of the compounds.

  • For CNS-active compounds: Cellular assays to measure downstream signaling pathways of the target receptors (e.g., cAMP accumulation for G-protein coupled receptors).

  • For enzyme inhibitors: Kinetic studies to determine the mechanism of inhibition.

  • For anticancer compounds: Cell viability assays (e.g., MTT or XTT) on a panel of cancer cell lines.

Structure-Activity Relationship (SAR) Studies

A library of derivatives should be synthesized to explore the structure-activity relationships. Key modifications could include:

  • Substitution on the pyridine ring.

  • Modification of the carboxylic acid group to esters, amides, or other bioisosteres.

  • Substitution on the piperazine ring (after Boc deprotection).

The data from these studies will be crucial for optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties.[1]

Data Presentation

Table 1: Hypothetical Biological Activity Data for a Series of this compound Derivatives

Compound IDR1 (on Pyridine)R2 (Carboxy derivative)D2 Ki (nM)5-HT1A Ki (nM)Urease IC50 (µM)
Lead-001 H-COOH15025015.2
Lead-002 H-COOCH312521012.8
Lead-003 5-Cl-COOH801508.5
Lead-004 5-Cl-COOCH3651307.1

Visualizations

Proposed Synthetic Workflow

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_workup Work-up & Purification BocPip 1-Boc-piperazine RedAm Mix in DCM/DCE Add STAB BocPip->RedAm PyAld Pyridine-3-carboxaldehyde (or derivative) PyAld->RedAm Quench Quench with NaHCO3 RedAm->Quench Reaction Extract Extract with DCM Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product 1-Boc-4-(pyridin-3-ylmethyl)piperazine Derivative Purify->Product Purified Product Biological_Evaluation cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_functional Functional Assays cluster_optimization Lead Optimization Synth Synthesize Derivative Library Receptor Receptor Binding Assays (CNS Targets) Synth->Receptor Enzyme Enzyme Inhibition Assays (e.g., Urease, Kinases) Synth->Enzyme Antimicrobial Antimicrobial Screening (MIC determination) Synth->Antimicrobial Cellular Cell-based Functional Assays Receptor->Cellular Kinetic Enzyme Kinetics Enzyme->Kinetic Viability Cell Viability Assays Antimicrobial->Viability SAR SAR Studies Cellular->SAR Kinetic->SAR Viability->SAR LeadOpt Lead Optimization SAR->LeadOpt

References

The Piperazine Moiety: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its recurring presence in a vast array of FDA-approved drugs is a testament to its profound utility in drug design. This guide provides a comprehensive analysis of the piperazine derivative landscape, delving into the core physicochemical properties, synthetic methodologies, structure-activity relationships (SAR), and diverse therapeutic applications that establish its importance. We will explore its role in optimizing pharmacokinetic and pharmacodynamic profiles, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to offer actionable insights for researchers, scientists, and drug development professionals.

The Piperazine Scaffold: A Privileged Pharmacophore

The prevalence of the piperazine moiety is not coincidental; it stems from a unique combination of physicochemical and structural attributes that medicinal chemists can strategically exploit.[1][2]

  • Tunable Basicity and Solubility: As a diprotic base, piperazine's two nitrogen atoms (pKa ~5.7 and 9.8) allow it to be readily protonated under physiological pH. This basicity is instrumental in forming stable salts, which can significantly enhance aqueous solubility and improve formulation characteristics.[2] The nitrogen atoms also act as hydrogen bond acceptors, while the N-H groups can serve as donors, facilitating robust interactions with biological targets.[2][3][4][5][6]

  • Improved Pharmacokinetics (ADME): The polarity imparted by the two nitrogen atoms often leads to greater water solubility, which can translate to improved oral bioavailability and favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[3][5][7] Many piperazine-containing drugs are metabolized by the CYP3A4 enzyme and are often eliminated through fecal excretion.[8]

  • Structural Rigidity and Vectorial Orientation: The piperazine ring predominantly adopts a stable chair conformation.[2] This provides a degree of conformational rigidity, which can reduce the entropic penalty upon binding to a target. Furthermore, the 1,4-disubstitution pattern allows for the precise vectorial orientation of two different pharmacophoric groups in three-dimensional space, making it an excellent linker or scaffold to probe target binding sites.[9]

Therapeutic Applications: A Landscape of Versatility

Piperazine derivatives have demonstrated remarkable therapeutic breadth, with approved drugs in numerous classes.[8][9][10]

Central Nervous System (CNS) Disorders

The piperazine ring is a hallmark of many CNS-active agents, particularly antipsychotics, antidepressants, and anxiolytics.[10]

  • Mechanism: Many of these drugs modulate monoamine pathways, acting on serotonin (5-HT) and dopamine (D2) receptors.[2][10] The piperazine scaffold correctly orients key aryl groups for optimal receptor engagement.

  • Examples:

    • Olanzapine & Clozapine (Antipsychotics): The piperazine ring is a key component for interaction with dopaminergic and serotonergic receptors.[2][10]

    • Vortioxetine (Antidepressant): A potent serotonin reuptake inhibitor.[10]

    • Buspirone (Anxiolytic): Acts as a serotonin 5-HT1A receptor partial agonist.[10]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron D2_Auto D2 Autoreceptor VMAT VMAT2 Dopamine_Vesicle Dopamine VMAT->Dopamine_Vesicle Packaging Synaptic_Cleft Synaptic Cleft Dopamine_Vesicle->Synaptic_Cleft Release D2_Receptor D2 Receptor AC Adenylyl Cyclase D2_Receptor->AC cAMP ↓ cAMP AC->cAMP Antipsychotic Arylpiperazine Antipsychotic Antipsychotic->D2_Auto Antagonist Antipsychotic->D2_Receptor Antagonist Synaptic_Cleft->D2_Receptor Binds

Antipsychotic drug action via D2 receptor antagonism.
Oncology

In oncology, the piperazine scaffold is a critical component of numerous targeted therapies, especially kinase inhibitors.[8] Between 2012 and 2023, 15 FDA-approved anticancer drugs contained a piperazine ring.[8]

  • Mechanism: The piperazine often functions as a linker connecting fragments that bind to the ATP-binding pocket of a target kinase. Its basicity can be crucial for forming a salt bridge with acidic residues (e.g., aspartate) in the kinase's hinge region.

  • Example: Imatinib (Gleevec®): A cornerstone in treating chronic myeloid leukemia (CML), Imatinib's N-methylpiperazine moiety is vital for its activity. It enhances aqueous solubility and occupies a specific pocket in the Bcr-Abl kinase, ensuring high potency and selectivity.[11]

Infectious & Other Diseases
  • Anthelmintics: Piperazine's earliest therapeutic use was as an anthelmintic.[12] It acts as a GABA receptor agonist in parasites, causing flaccid paralysis and allowing the host to expel the organism.[12][13][14]

  • Antihistamines: Drugs like Cetirizine and Cyclizine utilize the piperazine core.[9][15]

  • Antivirals & Antibacterials: The scaffold is present in drugs like Ciprofloxacin (antibiotic) and has been explored for antiviral properties.[9]

Synthetic Strategies for Piperazine Derivatives

The chemical tractability of piperazine makes it an attractive building block.[16] Mono- or di-substitution on the nitrogen atoms is the most common strategy, with N-arylation and N-alkylation being primary transformations.[11][17]

Key Experimental Protocol: Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis

This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for forming the C-N bond between an aryl halide and piperazine.[16]

Objective: To synthesize 1-(4-methoxyphenyl)piperazine from 1-chloro-4-methoxybenzene and piperazine.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1.5 mol%), RuPhos (3.0 mol%), and Sodium tert-butoxide (1.4 equivalents).

  • Reagent Addition: Add 1-chloro-4-methoxybenzene (1.0 equivalent) and piperazine (1.2 equivalents) to the flask.

  • Solvent: Add anhydrous toluene (approx. 0.1 M concentration relative to the aryl halide).

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residue.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 1-(4-methoxyphenyl)piperazine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_catalyst Catalytic System A Aryl Halide (Ar-X) F Solvent (e.g., Toluene) Heat (80-110 °C) A->F B Piperazine B->F C Pd Catalyst (e.g., Pd₂(dba)₃) C->F D Ligand (e.g., RuPhos) D->F E Base (e.g., NaOtBu) E->F H Work-up & Purification F->H G N-Arylpiperazine (Product) H->G

General workflow for Buchwald-Hartwig N-arylation.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the piperazine scaffold is a cornerstone of lead optimization. SAR studies reveal how chemical changes impact potency, selectivity, and ADMET properties.[3][4][7]

Case Example: SAR of Arylpiperazine Antidepressants

Quantitative structure-activity relationship (QSAR) studies on aryl alkanol piperazine derivatives have provided key insights into their activity as serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors.[18]

Key Findings:

  • 5-HT Reuptake Inhibition: Activity is strongly influenced by descriptors related to atomic charge distribution (Atype_C_6), molecular dipole moment (Dipole-mag), and surface area (Jurs-PNSA-3).[18] This suggests that electrostatic and steric interactions are critical for binding to the serotonin transporter (SERT).

  • NA Reuptake Inhibition: Activity is primarily controlled by electronic properties like the Highest Occupied Molecular Orbital (HOMO) energy, molecular shape (PMI-mag), and specific atom counts (S_sssN).[18]

The table below summarizes hypothetical SAR data for a series of arylpiperazine analogs targeting the 5-HT transporter.

Compound R¹ Group (Aryl) R² Group (at N4) 5-HT Ki (nM) LogP
1Phenyl-H150.51.8
24-Fluorophenyl-H85.22.1
32-Methoxyphenyl-H45.72.0
42-Methoxyphenyl-CH₃98.32.4
52-Methoxyphenyl-(CH₂)₂-OH30.11.7

Interpretation of SAR:

  • Aryl Substitution (R¹): Introducing electron-withdrawing (Fluoro, Cpd. 2) or electron-donating (Methoxy, Cpd. 3) groups on the phenyl ring enhances potency compared to the unsubstituted parent (Cpd. 1). Ortho-substitution (Cpd. 3) appears particularly favorable, suggesting a specific steric and electronic requirement in the binding pocket.

  • N4 Substitution (R²): Small alkylation (Cpd. 4) is detrimental to activity compared to the free amine (Cpd. 3). However, introducing a polar hydroxyethyl group (Cpd. 5) significantly boosts potency and lowers LogP, likely by forming a new hydrogen bond interaction within the target and improving the overall physicochemical profile.

Conclusion and Future Perspectives

The piperazine scaffold is an enduringly valuable tool in medicinal chemistry, prized for its synthetic accessibility and its ability to confer favorable physicochemical and pharmacokinetic properties.[1][3][5] Its structural and electronic features allow it to serve as a versatile core, linker, and pharmacophore across a wide spectrum of biological targets. Future efforts will likely focus on the C-H functionalization of the piperazine ring's carbon atoms, a less explored area that could unlock novel chemical space and lead to derivatives with unique 3D geometries and biological profiles.[11] The continued application of this "privileged scaffold" will undoubtedly accelerate the discovery of next-generation therapeutics for complex diseases.[2]

References

Methodological & Application

Application Notes and Protocols for Amide Coupling of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating Amide Bond Formation with a Piperazine-Pyridine Scaffold

The synthesis of amide bonds is a cornerstone of modern medicinal chemistry and drug development. This guide provides detailed application notes and optimized protocols for the amide coupling of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine, a versatile building block in contemporary drug discovery. The presence of a Boc-protected piperazine, a pyridine ring, and a carboxylic acid moiety necessitates a careful selection of coupling reagents and reaction conditions to ensure high yields, purity, and reproducibility.

This document moves beyond a simple recitation of steps. It delves into the rationale behind procedural choices, offering insights honed from practical application. We will explore three robust and widely adopted coupling methodologies:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium-based coupling reagent known for its rapid kinetics and efficacy with sterically demanding substrates.[1]

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): A classic and cost-effective carbodiimide-based system, valued for its reliability and the water-solubility of its urea byproduct.[2]

  • T3P® (Propylphosphonic Anhydride): A powerful dehydrating agent that has gained prominence for its excellent safety profile, low epimerization rates, and straightforward work-up.[3][4]

By understanding the nuances of each method, researchers can confidently select and execute the optimal strategy for their specific amine coupling partner and desired scale.

Comparative Analysis of Recommended Coupling Reagents

The choice of coupling reagent is a critical parameter that can significantly impact the success of the amide bond formation. The following table provides a comparative overview of the recommended reagents for coupling with this compound.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield (%)Key Advantages & Considerations
HATU None required (contains HOAt moiety)DIPEA, TEADMF, DCM1 - 1885 - 95+High efficiency, fast reaction rates, low racemization, effective for sterically hindered amines.[1][5] Byproducts can sometimes complicate purification.
EDC·HCl HOBtDIPEA, TEADMF, DCM4 - 2475 - 90Cost-effective, widely used, water-soluble urea byproduct simplifies work-up.[2][6] May be less effective for particularly challenging or sterically hindered couplings.
T3P® Optional (DMAP can accelerate)DIPEA, TEA, PyridineEthyl Acetate, THF, DCM1 - 1680 - 95+Low epimerization, high purity, simple aqueous work-up to remove water-soluble byproducts.[3][4][7] Often supplied as a solution in a carrier solvent.

Mechanistic Insights: The Chemistry of Carboxylic Acid Activation

Successful amide coupling hinges on the activation of the carboxylic acid group of this compound. This activation transforms the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

HATU-Mediated Activation

HATU, in the presence of a non-nucleophilic base like DIPEA, rapidly converts the carboxylic acid into a highly reactive OAt-active ester.[1][5][8] This process is highly efficient due to the electron-withdrawing nature of the azabenzotriazole ring, which makes the carbonyl carbon highly electrophilic.

HATU_Mechanism CarboxylicAcid R-COOH ActivatedEster OAt-Active Ester CarboxylicAcid->ActivatedEster + HATU, Base HATU HATU Base Base (DIPEA) Amide Amide Product ActivatedEster->Amide + R'-NH2 Amine R'-NH2 Byproducts Tetramethylurea + HOAt

Caption: HATU activation workflow.

EDC/HOBt Activation Pathway

The EDC/HOBt system follows a two-step activation process. First, the carbodiimide (EDC) reacts with the carboxylic acid to form an unstable O-acylisourea intermediate.[2] This intermediate is susceptible to racemization and other side reactions. The addition of HOBt intercepts this reactive intermediate to form a more stable and less racemization-prone HOBt-ester, which then reacts with the amine.[2]

EDC_HOBt_Mechanism CarboxylicAcid R-COOH O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH2 Amine R'-NH2 Byproduct EDC-Urea

Caption: EDC/HOBt activation pathway.

T3P® Dehydration Mechanism

T3P® acts as a powerful dehydrating agent. The carboxylic acid adds to the phosphonic anhydride, forming a mixed anhydride intermediate. This intermediate is a highly activated carboxylic acid derivative that readily undergoes nucleophilic attack by the amine to form the amide bond, releasing water-soluble phosphonic acid byproducts.[4][7]

T3P_Mechanism CarboxylicAcid R-COOH MixedAnhydride Mixed Anhydride Intermediate CarboxylicAcid->MixedAnhydride + T3P®, Base T3P T3P® Amide Amide Product MixedAnhydride->Amide + R'-NH2 Amine R'-NH2 Byproducts Phosphonic Acid Byproducts

Caption: T3P® activation and coupling.

Detailed Experimental Protocols

Safety First: All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and is particularly well-suited for challenging couplings, including those with sterically hindered or electron-deficient amines.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • HATU (1.0 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 5.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Add DIPEA (3.0 eq) to the stirring solution.

  • Allow the mixture to stir at room temperature for 15-30 minutes for pre-activation of the carboxylic acid.[1]

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue to stir the reaction at room temperature for 1-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is observed.[9][10]

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a weak acidic solution (e.g., saturated NH₄Cl or 1N HCl), followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[1] These washes serve to remove unreacted amine, excess acid, HOAt, and the base.[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

A robust and economical choice for a wide range of amine substrates.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • EDC·HCl (1.1 - 1.5 eq)

  • HOBt (1.1 - 1.5 eq)

  • DIPEA or TEA (2.0 - 3.0 eq)

  • Anhydrous DMF or DCM

  • Standard work-up and purification reagents

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled reaction mixture.

  • Add DIPEA (2.5 eq) dropwise, ensuring the temperature remains low.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.[9][10]

  • Once the reaction is complete, dilute with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic phase sequentially with 10% citric acid solution, water, saturated NaHCO₃ solution, and finally brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.[11]

Protocol 3: T3P®-Mediated Amide Coupling

An excellent choice for substrates prone to epimerization and for simplifying the purification process.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • T3P® (50% solution in a suitable solvent like ethyl acetate or DMF) (1.15 - 1.5 eq)

  • DIPEA, TEA, or Pyridine (3.0 - 4.0 eq)

  • Anhydrous ethyl acetate, THF, or DCM

  • Standard work-up and purification reagents

Procedure:

  • In a dry flask, dissolve this compound (1.0 eq) and the amine (1.1 eq) in the chosen anhydrous solvent.

  • Add the base (e.g., DIPEA, 4.0 eq) to the solution.[12]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the T3P® solution (1.2 eq) to the reaction mixture. No pre-activation step is necessary.[3]

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated solution of NaHCO₃.

  • Dilute with the organic solvent used for the reaction (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine. The phosphonic acid byproducts are water-soluble and will be removed during the aqueous washes.[4][7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product, if necessary, by flash column chromatography.

Troubleshooting and Optimization

  • Low Yields: If the reaction yields are unsatisfactory, consider increasing the equivalents of the coupling reagent and base. For difficult couplings, particularly with sterically hindered amines, switching from EDC/HOBt to the more potent HATU or T3P® is recommended.[2][13] Gently heating the reaction mixture may also improve yields, but care must be taken to avoid side reactions. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.[2]

  • Side Reactions: The pyridine nitrogen in the substrate is generally not nucleophilic enough to compete with the primary or secondary amine coupling partner. However, with highly activated intermediates and in the absence of the intended amine, self-condensation or other side reactions could theoretically occur. Ensure the amine is added promptly after the pre-activation step (where applicable).

  • Purification Challenges: The byproducts of HATU and EDC can sometimes co-elute with the desired product. A thorough aqueous work-up is crucial. If purification remains challenging, consider using T3P®, as its byproducts are readily removed with an aqueous wash.[4][7] Recrystallization can also be an effective alternative to chromatography for purifying amide products.[11]

Conclusion

The successful amide coupling of this compound is readily achievable with a rational choice of coupling reagent and adherence to optimized protocols. HATU offers speed and efficiency, particularly for challenging substrates. EDC/HOBt provides a reliable and cost-effective solution for more straightforward couplings. T3P® stands out for its low epimerization risk and exceptionally clean reaction profiles, simplifying downstream purification. By leveraging the detailed protocols and mechanistic insights provided in these application notes, researchers can confidently advance their synthetic campaigns and accelerate the drug discovery process.

References

Application Notes and Protocols for Peptide Synthesis Using 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Building Block for Advanced Peptide Architectures

In the landscape of modern drug discovery and peptide science, the introduction of novel building blocks is paramount to expanding the chemical space and accessing unique molecular architectures with enhanced therapeutic potential. 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine emerges as a compelling scaffold, integrating the conformational rigidity of a piperazine ring with the versatile functionality of a pyridinylacetic acid moiety. This non-canonical amino acid analogue offers a unique combination of steric hindrance and electronic properties, making it a valuable tool for designing peptidomimetics with tailored structural and biological characteristics. The piperazine core is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties.[1][2]

This technical guide provides a comprehensive overview of the application of this compound in solid-phase peptide synthesis (SPPS). We will delve into the mechanistic rationale behind protocol choices, provide detailed step-by-step methodologies, and address potential challenges to empower researchers in leveraging this unique building block for their synthetic campaigns.

Structural Features and Synthetic Considerations

The structure of this compound presents distinct features that influence its reactivity and handling in peptide synthesis.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a robust, acid-labile protection for the secondary amine of the piperazine ring.[3][4] This is a cornerstone of the Boc/Bzl SPPS strategy, allowing for selective deprotection without compromising other acid-sensitive functionalities under milder conditions.[5][6]

  • Carboxylic Acid Functionality: The carboxymethyl group attached to the pyridine ring is the reactive handle for peptide bond formation. Its activation is a critical step to ensure efficient coupling to the free amine of the growing peptide chain.

  • Steric Hindrance: The bulky piperazine and pyridinylmethyl moieties introduce significant steric hindrance around the carboxylic acid. This necessitates the use of potent coupling reagents and potentially optimized reaction conditions to achieve high coupling efficiencies, a common challenge with sterically hindered amino acids.[7][8][9]

Experimental Protocols

Protocol 1: Resin Loading of the First Amino Acid

This protocol outlines the initial attachment of the first C-terminal amino acid to the solid support, a crucial step for the entire synthesis.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acid

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 g, appropriate substitution) in DCM (10 mL) in a reaction vessel for 30 minutes with gentle agitation.[10]

  • Amino Acid Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (2-3 equivalents relative to resin loading) in a minimal amount of DMF and dilute with DCM.

  • Loading: Add DIPEA (4-6 equivalents) to the amino acid solution and immediately add the mixture to the swollen resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes.[11]

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The loading of the amino acid can be determined gravimetrically or by Fmoc quantification.

Protocol 2: Boc-SPPS Elongation Cycle for this compound

This protocol details the iterative cycle of deprotection and coupling for incorporating the title compound into the peptide sequence.

Materials:

  • Amino acid-loaded resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • This compound

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • Dimethylformamide (DMF)

Procedure:

  • Fmoc Deprotection (for the preceding amino acid):

    • Swell the resin in DMF (10 mL) for 30 minutes.

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF (10 mL) to the resin and agitate for 5 minutes.

    • Drain the piperidine solution.

    • Add a fresh solution of 20% piperidine in DMF (10 mL) and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 10 mL).

  • Coupling of this compound:

    • Pre-activation: In a separate vial, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-5 minutes. The use of a potent coupling reagent like HATU is recommended to overcome the steric hindrance.[12]

    • Coupling Reaction: Add the pre-activated solution to the deprotected resin.

    • Agitation: Agitate the reaction mixture at room temperature for 2-4 hours. Longer coupling times may be necessary due to steric hindrance.

    • Monitoring: Perform a ninhydrin test to monitor the completion of the coupling reaction. A negative test (beads remain colorless) indicates a complete reaction. If the test is positive, a second coupling may be required.[12]

    • Washing: Drain the reaction mixture and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Boc Deprotection (for subsequent couplings):

    • Swell the resin in DCM (10 mL) for 30 minutes.

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 5 minutes.[11]

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20 minutes.[3]

    • Drain and wash the resin with DCM (3 x 10 mL), followed by a neutralization wash with 10% DIPEA in DCM (3 x 10 mL), and finally with DCM (3 x 10 mL).

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

  • Peptide-bound resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-bound resin with DCM and dry it thoroughly under vacuum.

  • Cleavage: Add the cleavage cocktail (10 mL per gram of resin) to the resin in a sealed reaction vessel.

  • Agitation: Agitate the mixture at room temperature for 2-3 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small volume of fresh cleavage cocktail (2 x 2 mL). Combine the filtrates.

  • Precipitation: Reduce the volume of the combined filtrate by approximately half under a stream of nitrogen. Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (40 mL). A white precipitate of the crude peptide should form.[11]

  • Purification: Centrifuge the mixture and decant the ether. Wash the crude product with cold diethyl ether (2 x 20 mL). Dry the crude product under vacuum.

Analysis and Purification

The crude peptide must be analyzed and purified to ensure the desired product has been synthesized with high purity.

  • Analysis: The crude product should be analyzed by analytical High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to determine its purity and confirm its molecular weight.[13][14][15][16]

  • Purification: Purify the crude peptide by preparative reverse-phase HPLC to obtain the final product with the desired purity.[15][17]

Data Presentation

ParameterRecommendationRationale
Resin 2-Chlorotrityl chloride (2-CTC)Acid-labile resin suitable for Boc-SPPS, minimizing side reactions.
Coupling Reagent HATU, HBTU, or COMUPotent onium salt-based reagents effective for sterically hindered couplings.[12][18]
Base DIPEANon-nucleophilic base to activate the coupling reagent and neutralize the resin.
Boc Deprotection 50% TFA in DCMStandard condition for efficient Boc group removal.[3]
Cleavage Cocktail TFA/H₂O/TIS (95:2.5:2.5)Standard cocktail for cleavage from the resin and removal of common side-chain protecting groups.

Visualizing the Workflow

Chemical Structure

Caption: Structure of this compound.

Peptide Synthesis Workflow

Peptide_Synthesis_Workflow Resin_Prep Resin Preparation (Swelling) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Deprotection Coupling Coupling (Boc-AA, HATU, DIPEA) Deprotection->Coupling Add activated building block Washing Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Repeat n times Cleavage Cleavage & Deprotection (TFA Cocktail) Washing->Cleavage Final cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting and Scientific Insights

  • Low Coupling Yields: The primary challenge with this building block is its steric hindrance. If low coupling yields are observed (indicated by a persistent positive ninhydrin test), consider the following:

    • Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid.

    • Increased Reaction Time: Extend the coupling time to allow the reaction to proceed to completion.

    • Elevated Temperature: Gentle heating (e.g., 40-50 °C) can sometimes improve coupling efficiency, but must be used cautiously to avoid racemization.[12]

  • Racemization: The risk of racemization is a concern with any peptide coupling, especially with hindered amino acids.[19]

    • Choice of Base: Using a weaker base like N-methylmorpholine (NMM) instead of DIPEA can sometimes reduce racemization, although it may also slow down the coupling reaction.[12]

    • Pre-activation Time: Minimize the pre-activation time to reduce the formation of oxazolone intermediates that can lead to racemization.[20]

  • Aggregation: Peptides containing hydrophobic or sterically demanding residues can aggregate on the solid support, leading to incomplete reactions.

    • Chaotropic Agents: The addition of chaotropic agents like LiCl to the coupling and deprotection steps can help disrupt secondary structures and improve reaction efficiency.

    • Solvent Choice: Using a solvent mixture such as DMF/NMP can sometimes improve solvation and reduce aggregation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex peptidomimetics. While its steric bulk presents challenges, these can be overcome through the use of potent coupling reagents, optimized reaction conditions, and careful monitoring. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully incorporate this novel scaffold into their peptide synthesis workflows, paving the way for the discovery of new therapeutic agents.

References

Application Notes & Protocols: HATU Coupling Conditions for 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of HATU in Modern Amide Synthesis

In the landscape of contemporary drug discovery and development, the efficient and reliable construction of amide bonds is a foundational necessity. Among the plethora of coupling reagents available, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has distinguished itself as a premier choice for its high efficiency, rapid reaction kinetics, and exceptional ability to mitigate racemization.[1][2] This is particularly crucial when dealing with complex substrates such as heteroaromatic carboxylic acids, where traditional methods may falter.

This guide provides an in-depth exploration of the use of HATU for the coupling of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine with various amine nucleophiles. We will delve into the mechanistic underpinnings of HATU-mediated couplings, present detailed, field-proven protocols, and discuss critical parameters for reaction optimization and troubleshooting.

The HATU Mechanism: A Symphony of Activation and Coupling

The remarkable efficacy of HATU in forging amide bonds stems from a well-orchestrated, two-stage process: the activation of the carboxylic acid, followed by its reaction with an amine.[3] This process is typically facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), in a polar aprotic solvent like dimethylformamide (DMF).[1][4]

The reaction sequence unfolds as follows:

  • Deprotonation: The base deprotonates the carboxylic acid to form a carboxylate anion.[3]

  • Formation of the O-acyl(tetramethyl)isouronium salt: The carboxylate anion then performs a nucleophilic attack on the electrophilic carbon of the HATU reagent.[1][3] This results in the formation of a highly reactive, albeit unstable, O-acyl(tetramethyl)isouronium salt intermediate.[5][6]

  • Generation of the OAt-active ester: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion swiftly attacks the isouronium salt.[3][5] This step is key, as it generates the pivotal OAt-active ester, which is significantly more susceptible to nucleophilic attack by an amine than the initial carboxylic acid.[1]

  • Amide Bond Formation: The amine nucleophile then attacks the OAt-active ester, leading to the formation of the desired amide bond and the release of HOAt.[7]

The inclusion of the 7-azabenzotriazole moiety in HATU is a critical design feature. It not only stabilizes the intermediate but also accelerates the coupling reaction, thereby minimizing the risk of epimerization, a common challenge in peptide synthesis.[2]

// Nodes Carboxylic_Acid [label="R-COOH\n(this compound)", fillcolor="#F1F3F4"]; Base [label="Base\n(e.g., DIPEA)", fillcolor="#F1F3F4"]; Carboxylate [label="R-COO⁻\n(Carboxylate Anion)", fillcolor="#FBBC05"]; HATU [label="HATU", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isouronium_Salt [label="O-acyl(tetramethyl)isouronium salt\n(Unstable Intermediate)", fillcolor="#FBBC05"]; OAt_Ester [label="OAt-Active Ester\n(Key Intermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="R'-NH₂\n(Amine Nucleophile)", fillcolor="#F1F3F4"]; Amide_Product [label="Amide Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproducts [label="Tetramethylurea + HOAt", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Carboxylic_Acid -> Carboxylate [label="+ Base"]; Base -> Carboxylate; Carboxylate -> Isouronium_Salt [label="+ HATU"]; HATU -> Isouronium_Salt; Isouronium_Salt -> OAt_Ester [label="Rearrangement"]; OAt_Ester -> Amide_Product [label="+ Amine"]; Amine -> Amide_Product; OAt_Ester -> Byproducts [label="releases"]; } } Caption: HATU activation and coupling workflow.

Experimental Protocols

Protocol 1: General Solution-Phase HATU Coupling

This protocol provides a robust starting point for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.0 - 1.2 equivalents)[7]

  • HATU (1.0 - 1.2 equivalents)[1]

  • DIPEA or TEA (2.0 - 3.0 equivalents)[1]

  • Anhydrous DMF (sufficient to dissolve reagents)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF in a clean, dry reaction vessel.

  • Add DIPEA or TEA to the solution and stir for 5-10 minutes at room temperature.[1]

  • Add HATU to the reaction mixture and continue stirring for an additional 10-15 minutes for pre-activation. A color change in the solution may be observed.[1]

  • Add the amine to the reaction mixture.

  • Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS. Reactions are typically complete within 1-4 hours at room temperature.[1]

  • Upon completion, quench the reaction by adding water or a mild aqueous acid.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[7] These washes are crucial for removing unreacted starting materials, excess base, and byproducts like HOAt.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: Coupling for Sterically Hindered Substrates

When dealing with sterically hindered amines or acids, modifications to the general protocol can significantly improve yields.

Key Adjustments:

  • Increased Reagent Stoichiometry: Increase the equivalents of HATU and the amine to 1.5 equivalents each.

  • Extended Pre-activation: Extend the pre-activation time (step 3 in the general protocol) to 30 minutes.

  • Elevated Temperature: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture to 40-50°C. Monitor carefully to avoid potential side reactions.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes recommended starting conditions and optimization ranges for key reaction parameters.

ParameterRecommended Range/TypeRationale & Notes
Carboxylic Acid 1.0 equivalentThe limiting reagent in the reaction.
Amine 1.0 - 1.2 equivalentsA slight excess can effectively drive the reaction to completion.[7]
HATU 1.0 - 1.5 equivalentsUsing a slight excess ensures complete activation of the carboxylic acid.[7]
Base DIPEA / TEA (2.0 - 5.0 eq.)A non-nucleophilic base is essential to prevent unwanted side reactions.[7]
Solvent Anhydrous DMF, DCM, or ACNThe choice of solvent primarily depends on the solubility of the substrates.[4][8]
Temperature 0°C to Room TemperatureFor sensitive substrates, running the reaction at 0°C can help minimize racemization.[7]
Reaction Time 1 - 18 hoursMonitor closely by TLC or LC-MS to determine the point of completion.[9]

Troubleshooting & Field-Proven Insights

  • Low Yield: If the reaction yield is low, consider pre-activating the carboxylic acid with HATU and the base for 15-30 minutes before adding the amine.[8] This ensures the formation of the active ester before the nucleophile is introduced.

  • Side Reactions: A primary concern is the guanidinylation of the amine, which can occur if HATU is used in significant excess or if the coupling reaction is slow.[1] Careful control of stoichiometry is key to minimizing this side reaction.

  • Purification Challenges: The byproducts of the HATU coupling, tetramethylurea and HOAt, can sometimes complicate purification. The recommended aqueous workup is generally effective in removing these impurities.

// Nodes Start [label="Start: Dry Reaction Vessel\n(Inert Atmosphere)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent_Prep [label="1. Reagent Preparation\n- Dissolve Carboxylic Acid in Anhydrous DMF\n- Add Base (DIPEA/TEA)", fillcolor="#F1F3F4"]; Activation [label="2. Activation\n- Add HATU\n- Stir for 10-15 min (Pre-activation)", fillcolor="#FBBC05"]; Coupling [label="3. Coupling Reaction\n- Add Amine\n- Stir at Room Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="4. Reaction Monitoring\n(TLC or LC-MS)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="5. Aqueous Workup\n- Quench Reaction\n- Extraction & Washes", fillcolor="#F1F3F4"]; Purification [label="6. Purification\n- Dry, Concentrate\n- Column Chromatography", fillcolor="#F1F3F4"]; End [label="End: Pure Amide Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reagent_Prep; Reagent_Prep -> Activation; Activation -> Coupling; Coupling -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Monitoring -> Coupling [label="Incomplete"]; Workup -> Purification; Purification -> End; } } Caption: Step-by-step experimental workflow.

Conclusion: Harnessing the Full Potential of HATU

HATU stands as a formidable and versatile tool for the synthesis of amides, particularly in challenging cases involving heterocyclic substrates. Its well-defined mechanism, coupled with its superior performance in terms of efficiency and preservation of stereochemistry, solidifies its position as a reagent of choice. By understanding the core principles of its action, adhering to optimized protocols, and being mindful of potential side reactions, researchers can effectively leverage the full potential of HATU to advance their scientific endeavors in drug development and beyond.

References

Application Notes and Protocols for the Boc Deprotection of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine with Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Boc Deprotection in Medicinal Chemistry

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents.[1] Its stability across a wide range of chemical conditions, coupled with its clean and efficient removal under acidic conditions, makes it an invaluable tool for protecting amine functionalities.[1][2] The piperazine moiety is a privileged scaffold in drug discovery, appearing in a multitude of clinically successful drugs. Consequently, the synthesis of piperazine-containing molecules often involves the use of Boc-protected intermediates to allow for selective functionalization.[3][4]

This document provides a comprehensive guide to the deprotection of a specific, yet representative, substrate: 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine, using trifluoroacetic acid (TFA). This transformation is a key step in the synthesis of various biologically active compounds. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and offer insights into reaction monitoring, work-up procedures, and troubleshooting.

Mechanistic Insights: The Chemistry of Acid-Catalyzed Boc Cleavage

The removal of the Boc group with a strong acid like trifluoroacetic acid (TFA) is a well-understood and reliable reaction.[5][6] The mechanism proceeds through a series of distinct steps:

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by TFA. This initial step activates the protecting group, making it susceptible to cleavage.[5][7]

  • Formation of a Tert-butyl Cation: The protonated Boc group is unstable and readily fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[5][7]

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[5] This is often observed as bubbling in the reaction mixture.

  • Formation of the Amine Salt: The newly liberated amine is protonated by the excess TFA present in the reaction medium, yielding the corresponding trifluoroacetate salt of the deprotected piperazine derivative.[5]

It is crucial to note that the formation of the reactive tert-butyl cation can sometimes lead to side reactions, such as the alkylation of nucleophilic residues within the molecule.[8] While less of a concern for the present substrate, in more complex molecules, scavengers may be added to trap this reactive intermediate.[8][9]

Visualizing the Workflow: From Protected Precursor to Final Product

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_monitoring In-Process Control cluster_workup Work-up & Isolation cluster_product Final Product start This compound in Dichloromethane (DCM) reaction Add Trifluoroacetic Acid (TFA) Stir at Room Temperature start->reaction Reagents monitoring Monitor by TLC or LC-MS reaction->monitoring Reaction Progress workup Remove Solvent and Excess TFA (Rotary Evaporation) Optional: Basic Work-up or Precipitation with Ether monitoring->workup Completion product 4-(carboxy-pyridin-3-yl-methyl)-piperazine (as TFA salt or free base) workup->product Isolation

References

Application Note: A Versatile Synthetic Platform for Kinase Inhibitors from 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a known driver of numerous diseases, particularly cancer.[1] Consequently, the development of small-molecule kinase inhibitors remains a primary focus in drug discovery.[2] This application note details a robust and versatile synthetic strategy for generating diverse libraries of potential kinase inhibitors starting from the scaffold 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine. This starting material is strategically designed, incorporating a pyridine ring and a piperazine moiety—both privileged structures in kinase inhibitor design known for their ability to form key interactions within the ATP-binding pocket of kinases.[3][4][5] The described workflow employs a two-stage diversification strategy, initiated by amide bond formation followed by a subsequent functionalization of the piperazine core, enabling a broad exploration of chemical space.

Rationale and Strategic Overview

The core hypothesis behind this workflow is that the this compound scaffold provides an ideal foundation for building kinase inhibitors. The rationale for this strategy is threefold:

  • Privileged Scaffolds: The pyridine and piperazine rings are ubiquitous in FDA-approved kinase inhibitors.[6][7] The pyridine can act as a hinge-binding motif, while the piperazine often extends into solvent-exposed regions, allowing for modifications that can enhance potency and selectivity.[8][9]

  • Orthogonal Reactive Handles: The molecule possesses two distinct points for chemical modification: a carboxylic acid and a Boc-protected secondary amine. The carboxylic acid allows for an initial diversification step through robust amide coupling chemistry. The Boc group, stable to these conditions, can be selectively removed later to reveal a secondary amine for a second, independent diversification step.[10]

  • Systematic Library Generation: This two-stage approach allows for the systematic and divergent synthesis of a large, targeted library of compounds from a single, advanced intermediate. This is highly efficient for exploring structure-activity relationships (SAR).[11][12]

The overall synthetic workflow is depicted below.

G A Starting Material This compound B Amide Coupling (Primary Diversification) A->B R-NH2, Coupling Agents C Boc-Protected Amide Intermediate Library B->C D Boc Deprotection C->D Acid (TFA or HCl) E Piperazine Amine Intermediate Library D->E F C-N Cross-Coupling (Secondary Diversification) E->F Ar-X, Pd Catalyst, Ligand, Base G Final Kinase Inhibitor Candidate Library F->G

Figure 1: High-level overview of the divergent synthetic workflow.

Part I: Synthesis of Amide Library (Primary Diversification)

Principle of Amide Coupling

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry.[13] Direct condensation of a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction.[14] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. A wide variety of coupling reagents have been developed for this purpose, with carbodiimide-based reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) being common choices for their reliability and mild reaction conditions.[15]

Detailed Protocol: General Procedure for Amide Coupling

This protocol describes a general method for coupling the starting material with a primary or secondary amine using EDC and HOBt.

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Activator Addition: To the stirring solution, add HOBt (1.2 eq.) and EDC (1.2 eq.). Allow the mixture to stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (R-NH₂) (1.1 eq.) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq.) to liberate the free amine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM).

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure Boc-protected amide intermediate.

Representative Data: Primary Amide Library

The following table illustrates the diversity that can be achieved in this first step.

EntryAmine (R-NH₂)Hypothetical Product NameTarget Moiety Introduced
1Anilinetert-butyl 4-((3-(2-oxo-2-(phenylamino)ethyl)pyridin-4-yl)methyl)piperazine-1-carboxylatePhenyl group
2Benzylaminetert-butyl 4-((3-(2-(benzylamino)-2-oxoethyl)pyridin-4-yl)methyl)piperazine-1-carboxylateBenzyl group
34-Fluoroanilinetert-butyl 4-((3-(2-((4-fluorophenyl)amino)-2-oxoethyl)pyridin-4-yl)methyl)piperazine-1-carboxylateFluorophenyl group
4Cyclopropylaminetert-butyl 4-((3-(2-(cyclopropylamino)-2-oxoethyl)pyridin-4-yl)methyl)piperazine-1-carboxylateCyclopropyl group

Part II: Boc Deprotection

Principle of Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions.[10] The deprotection mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which typically fragments into isobutylene and a proton.[16][17] This process generates a transient carbamic acid, which readily decarboxylates to yield the free amine.[16] Strong acids like trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane are commonly employed.[17]

Caution: The tert-butyl cation generated can potentially alkylate electron-rich aromatic rings or other nucleophilic sites on the substrate. The addition of a scavenger like triethylsilane or anisole can help suppress these side reactions.[18]

Detailed Protocol: General Procedure for Boc Deprotection
  • Reaction Setup: Dissolve the Boc-protected amide intermediate (1.0 eq.) in a minimal amount of anhydrous DCM.

  • Acid Addition: To the stirring solution at 0 °C (ice bath), add an excess of the deprotecting agent. A common choice is a 20-50% solution of TFA in DCM, or a 4M solution of HCl in 1,4-dioxane.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, concentrate the solvent under reduced pressure.

    • If TFA was used, co-evaporation with a solvent like toluene can help remove residual acid.

    • The resulting product is typically an amine salt (e.g., trifluoroacetate or hydrochloride). It can be used directly in the next step or neutralized by partitioning between an organic solvent (like DCM) and a mild aqueous base (like NaHCO₃) to yield the free amine.

Part III: Final Library Synthesis (Secondary Diversification)

Principle of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate.[19] This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and high functional group tolerance, making it a cornerstone of modern pharmaceutical synthesis.[20][21] The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination and deprotonation of the amine, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[22] The choice of phosphine ligand is critical for the reaction's success, with bulky, electron-rich ligands often providing the best results.[22]

G cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ PdII_1 L-Pd(II)-Ar     |    X Pd0->PdII_1 Oxidative Addition PdII_2 L-Pd(II)-Ar     |    NR₂ PdII_1->PdII_2 Ligand Exchange (HNR₂) PdII_2->Pd0 Reductive Elimination ArX Ar-X HNR2 HNR₂ Product Ar-NR₂

Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube or microwave vial, add the piperazine amine intermediate salt (1.0 eq.), the desired aryl halide (Ar-X) (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, BrettPhos, 4-10 mol%).

  • Reagent Addition: Add a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon). Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Heating and Monitoring: Heat the reaction mixture, typically between 80-120 °C, with stirring. Microwave irradiation can often accelerate the reaction. Monitor the reaction progress by LC-MS.

  • Work-up:

    • After completion, cool the reaction to room temperature and dilute it with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final target compound.

Purification and Characterization

Ensuring the identity, purity, and structural integrity of the synthesized compounds is paramount. A combination of chromatographic and spectroscopic techniques is required.

  • Purification:

    • Flash Column Chromatography: The primary method for purifying crude reaction mixtures on a multi-milligram to gram scale.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Used for final purification, especially for compounds that are difficult to separate by column chromatography, to achieve >95% purity.

  • Characterization:

    • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): An indispensable tool for assessing the purity of the final compounds and confirming their molecular weight.[23][24]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra should be acquired to confirm the connectivity of atoms and the overall structure of the molecule.[25]

Application: Targeting Kinase Signaling Pathways

The synthesized library of compounds, featuring the core piperazine-pyridine scaffold, is well-suited for screening against a variety of protein kinases. Many clinically successful inhibitors targeting kinases like EGFR, Abl, Akt, Aurora, and CDKs contain these structural motifs.[26][27][28] The final compounds would be subjected to in vitro kinase assays to determine their inhibitory potency (IC₅₀) against a panel of relevant kinases.[29][30] Hits from this primary screen can then be advanced to cell-based assays to evaluate their effects on cell proliferation, apoptosis, and specific signaling pathways.

G Receptor Receptor Tyrosine Kinase (e.g., EGFR) Substrate Substrate Protein ATP ATP ATP->Receptor Binds to Active Site Inhibitor Synthesized Inhibitor Inhibitor->Receptor Competitively Binds PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream

Figure 3: Inhibition of a generic kinase signaling pathway.

Conclusion

The synthetic framework presented herein offers a powerful and efficient strategy for the generation of novel kinase inhibitor libraries. By leveraging the privileged this compound scaffold and employing a sequential, two-stage diversification approach using robust amide coupling and Buchwald-Hartwig amination reactions, researchers can rapidly access a wide range of structurally diverse molecules. This methodology provides a solid foundation for drug discovery programs aimed at identifying potent and selective kinase inhibitors for therapeutic intervention.

References

The Pyridinyl-Piperazine Scaffold: A Privileged Motif in Central Nervous System Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridinyl-Piperazine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyridinyl-piperazine motif is a quintessential example of such a structure, particularly within the realm of Central Nervous System (CNS) drug development. This guide provides an in-depth exploration of the applications of this versatile scaffold, offering a blend of mechanistic insights, quantitative data, and detailed experimental protocols for researchers, scientists, and drug development professionals.

The prevalence of the piperazine ring in CNS-active drugs is rooted in its unique physicochemical properties. As a six-membered heterocycle with two nitrogen atoms at opposite positions, it can be readily modified to fine-tune a compound's pharmacological profile.[1] The basicity of the piperazine nitrogens allows for the formation of salts, often enhancing solubility and bioavailability. Furthermore, this scaffold acts as a versatile linker, capable of orienting distinct pharmacophoric elements in the precise spatial arrangement required for optimal interaction with complex biological targets like G-protein coupled receptors (GPCRs).[2]

When fused with a pyridine ring, the resulting pyridinyl-piperazine scaffold gains an additional layer of functionality. The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, is another privileged structure in medicinal chemistry.[3] Its nitrogen atom can participate in hydrogen bonding and other key interactions within receptor binding pockets. The combination of these two motifs has given rise to a multitude of successful CNS drugs, particularly those targeting the intricate interplay of dopaminergic and serotonergic systems implicated in a wide range of neuropsychiatric disorders.[4][5] This guide will delve into the synthesis, mechanism of action, and preclinical evaluation of compounds built upon this remarkable scaffold.

Multi-Target Engagement: A Hallmark of Pyridinyl-Piperazine CNS Drugs

A significant number of pyridinyl-piperazine derivatives achieve their therapeutic efficacy by modulating multiple neurotransmitter systems simultaneously. This polypharmacology is particularly advantageous in treating complex multifactorial CNS disorders like schizophrenia and major depressive disorder (MDD). The most prominent targets for this class of compounds are the dopamine D2 and serotonin 5-HT2A and 5-HT1A receptors.

Mechanism of Action: The Dopamine-Serotonin Interplay

Many atypical antipsychotics containing the pyridinyl-piperazine scaffold function as "serotonin-dopamine activity modulators" (SDAMs).[6] Their mechanism of action is a sophisticated balancing act:

  • Dopamine D2 Receptor Partial Agonism: In brain regions with excessive dopamine (hyperdopaminergic states), such as the mesolimbic pathway in schizophrenia, these drugs act as antagonists, blocking the overstimulation of D2 receptors. Conversely, in areas with low dopamine levels (hypodopaminergic states), like the prefrontal cortex, they exhibit partial agonist activity, providing a necessary level of receptor stimulation. This dual action is thought to contribute to the treatment of both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to traditional antipsychotics.[7][8]

  • Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a key feature of atypical antipsychotics. This action is believed to enhance dopamine release in certain brain regions, including the prefrontal cortex, which may contribute to the improvement of negative symptoms and cognitive deficits.[9] The ratio of 5-HT2A to D2 receptor affinity is often used to differentiate atypical from typical antipsychotics.[9][10]

  • Serotonin 5-HT1A Receptor Partial Agonism: Activation of 5-HT1A receptors is associated with anxiolytic and antidepressant effects.[11] Several pyridinyl-piperazine derivatives possess partial agonist activity at this receptor, broadening their therapeutic potential to include mood disorders.[6][12]

The following diagrams illustrate the canonical signaling pathways for the D2 and 5-HT2A receptors.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Ion channel modulation, Gene transcription) PKA->Downstream Phosphorylates

Caption: Dopamine D2 Receptor Signaling Pathway.

HT2A_Signaling_Pathway cluster_membrane Cell Membrane HT2A 5-HT2A Receptor Gq Gq/11 Protein HT2A->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Cleaves from PIP2 DAG DAG PLC->DAG Cleaves from PIP2 Serotonin Serotonin (5-HT) Serotonin->HT2A Binds Gq->PLC Activates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Downstream Downstream Cellular Effects (e.g., Neurotransmitter release, Gene expression) Ca2->Downstream PKC->Downstream Phosphorylates Synthesis_Workflow Start Start Materials: 2-Chloropyridine Piperazine Reaction Nucleophilic Aromatic Substitution (SNAr) - Solvent: Acetonitrile - Reflux, 12h Start->Reaction Workup Aqueous Workup - Add base (e.g., NaOH) - Extract with organic solvent (e.g., Chloroform) Reaction->Workup Purification Purification - Dry organic layer (e.g., MgSO4) - Solvent evaporation - Distillation/Crystallization Workup->Purification Product Final Product: 1-(pyridin-2-yl)piperazine Purification->Product

References

Functionalization of the Pyridine Ring in 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the functionalization of the pyridine ring in the specific molecule, 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine. This guide moves beyond a simple recitation of protocols to offer in-depth explanations of the underlying chemical principles, strategic considerations for reaction choices, and detailed, field-proven methodologies.

Introduction: Understanding the Reactivity of the Pyridine Scaffold

The pyridine ring is a foundational heterocyclic motif in a vast number of FDA-approved drugs and biologically active compounds.[1] Its functionalization is a critical aspect of medicinal chemistry, enabling the fine-tuning of a molecule's pharmacological profile. However, the pyridine ring presents unique reactivity challenges. Due to the presence of the electronegative nitrogen atom, the ring is electron-deficient, making it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene.[2][3][4] Conversely, this electron-deficient nature renders the pyridine ring more amenable to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions.[2][5][6]

In the context of our target molecule, this compound, the substituents on the pyridine ring—a carboxymethyl group at the 3-position—will further influence its reactivity and the regioselectivity of functionalization reactions. This guide will explore various strategies to selectively modify the pyridine ring, providing both the "how" and the "why" behind each approach.

Strategic Approaches to Pyridine Functionalization

The functionalization of the pyridine ring in our target molecule can be broadly categorized into several key strategies. The choice of strategy will depend on the desired final product and the specific position on the ring that needs to be modified.

Electrophilic Aromatic Substitution (EAS): Overcoming the Electron-Deficient Nature

Direct electrophilic substitution on an unsubstituted pyridine ring is generally difficult and often requires harsh conditions, yielding the meta-substituted product (C3).[7] However, the reactivity can be enhanced by introducing electron-donating groups or by activating the ring through the formation of a pyridine N-oxide.[7][8][9]

The formation of a pyridine N-oxide is a powerful strategy to activate the pyridine ring towards electrophilic attack. The N-oxide oxygen atom acts as an electron-donating group, increasing the electron density at the C2 and C4 positions and facilitating electrophilic substitution at these sites.[8] Following the substitution reaction, the N-oxide can be readily deoxygenated to restore the pyridine ring.

Protocol 1: Synthesis of 1-Boc-4-((carboxy(1-oxido-pyridin-1-ium-3-yl))methyl)piperazine

This protocol outlines the N-oxidation of the starting material, a crucial first step for subsequent electrophilic substitutions.

Reagent/Parameter Details Rationale
Starting Material This compoundThe substrate for N-oxidation.
Oxidizing Agent meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide/Acetic Acidm-CPBA is a common and effective reagent for N-oxidation. The H2O2/AcOH system is a cost-effective alternative.
Solvent Dichloromethane (DCM) or Chloroform for m-CPBA; Acetic Acid for H2O2Solvents should be inert to the oxidizing conditions.
Temperature 0 °C to room temperatureThe reaction is typically exothermic and starting at a lower temperature allows for better control.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS until completion.
Work-up Aqueous sodium thiosulfate or sodium sulfite quench, followed by extraction.To decompose excess peroxide.
Purification Column chromatography on silica gel.To isolate the pure N-oxide product.

Conceptual Workflow for EAS via Pyridine N-Oxide:

EAS_N_Oxide Start This compound N_Oxide Pyridine N-Oxide Formation (e.g., m-CPBA) Start->N_Oxide Activated_Intermediate Activated Pyridine N-Oxide N_Oxide->Activated_Intermediate EAS Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) Activated_Intermediate->EAS Substituted_N_Oxide C2/C4-Substituted Pyridine N-Oxide EAS->Substituted_N_Oxide Deoxygenation Deoxygenation (e.g., PCl3, Zn/AcOH) Substituted_N_Oxide->Deoxygenation Final_Product Functionalized Pyridine Derivative Deoxygenation->Final_Product

Caption: Workflow for Electrophilic Aromatic Substitution via Pyridine N-Oxide.

Nucleophilic Aromatic Substitution (SNAr): Leveraging the Electron-Deficient Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the C2 and C4 positions, where the negative charge of the Meisenheimer intermediate can be stabilized by the nitrogen atom.[5][6][10] For SNAr to occur, a good leaving group, such as a halide, must be present at the position of substitution.

To facilitate SNAr, the pyridine ring must first be halogenated. This can be achieved through various methods, often starting from the corresponding pyridine N-oxide. For instance, treatment of a pyridine N-oxide with phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) can introduce a chlorine atom at the C2 or C4 position.[8]

Protocol 2: Chlorination of the Pyridine Ring via the N-Oxide

This protocol describes the conversion of the pyridine N-oxide to a chloropyridine derivative, a key intermediate for SNAr.

Reagent/Parameter Details Rationale
Starting Material 1-Boc-4-((carboxy(1-oxido-pyridin-1-ium-3-yl))methyl)piperazineThe activated substrate for chlorination.
Chlorinating Agent Phosphorus oxychloride (POCl3) or Phosphorus pentachloride (PCl5)Common reagents for converting N-oxides to chloropyridines.
Solvent Dichloromethane (DCM) or neat POCl3An inert solvent is required.
Temperature RefluxThe reaction typically requires heating to proceed at a reasonable rate.
Reaction Time 2-12 hoursMonitored by TLC or LC-MS.
Work-up Careful quenching with ice water, followed by basification and extraction.POCl3 reacts violently with water.
Purification Column chromatography on silica gel.To isolate the desired chloropyridine isomer(s).

Once the chloropyridine is obtained, it can be subjected to a variety of nucleophiles (e.g., amines, alkoxides, thiolates) to afford the corresponding substituted pyridine derivatives.[2]

Transition Metal-Catalyzed Cross-Coupling Reactions: A Versatile Approach

Modern synthetic chemistry offers a powerful toolkit of transition metal-catalyzed cross-coupling reactions for the functionalization of pyridines.[11] These methods are highly versatile and often exhibit excellent functional group tolerance. Key examples include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions typically require a halogenated pyridine as a starting material.

The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[12] It involves the reaction of a halopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. The reactivity of halopyridines in Suzuki couplings generally follows the order I > Br > Cl, with chloropyridines often requiring more specialized and active catalyst systems.[12]

Protocol 3: Suzuki-Miyaura Coupling of a Chloropyridine Derivative

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a chloropyridine with a boronic acid.

Reagent/Parameter Details Rationale
Starting Material Chloro-substituted this compoundThe electrophilic coupling partner.
Coupling Partner Aryl or heteroaryl boronic acid/esterThe nucleophilic coupling partner.
Catalyst Pd(PPh3)4, Pd(dppf)Cl2, or more advanced catalysts (e.g., with SPhos, XPhos ligands)Catalyst choice is crucial for efficient coupling, especially with less reactive chlorides.
Base K2CO3, Cs2CO3, or K3PO4The base is required for the transmetalation step of the catalytic cycle.
Solvent Dioxane/water, Toluene, or DMFThe solvent system influences reaction rate and solubility.
Temperature 80-120 °CElevated temperatures are often necessary to drive the reaction to completion.
Reaction Time 4-24 hoursMonitored by TLC or LC-MS.
Work-up Filtration of the catalyst, followed by extraction and purification.To remove palladium residues and isolate the product.
Purification Column chromatography on silica gel or recrystallization.To obtain the pure cross-coupled product.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[13][14] This reaction is particularly valuable for the synthesis of aminopyridine derivatives, which are common motifs in pharmaceuticals. The choice of ligand for the palladium catalyst is critical for achieving high yields and good functional group tolerance.[15][16]

Conceptual Workflow for Transition Metal-Catalyzed Cross-Coupling:

Cross_Coupling Start Halogenated Pyridine Derivative Reaction Cross-Coupling Reaction Start->Reaction Coupling_Partner Boronic Acid (Suzuki) or Amine (Buchwald-Hartwig) Coupling_Partner->Reaction Catalyst_System Palladium Catalyst + Ligand + Base Catalyst_System->Reaction Final_Product Functionalized Pyridine Derivative Reaction->Final_Product

References

Application Note & Protocols: Strategic Use of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine for Advanced PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The design of these heterobifunctional molecules, which consist of a warhead for the POI, a ligand for an E3 ubiquitin ligase, and a connecting linker, is a nuanced process.[3] The linker, in particular, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex (POI-PROTAC-E3 ligase).[4][5] This guide provides an in-depth technical overview and detailed protocols for the application of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine , a specialized building block designed to impart conformational rigidity and favorable physicochemical properties to PROTAC linkers.

The Central Role of the Linker in PROTAC Efficacy

A PROTAC's mechanism of action is predicated on inducing proximity between a target protein and an E3 ligase.[3][6] This orchestration is the primary responsibility of the chemical linker. An optimized linker must:

  • Span the appropriate distance between the POI and E3 ligase binding pockets.

  • Possess optimal rigidity and flexibility to pre-organize the molecule into a conformation that supports stable and productive ternary complex formation.[7][8]

  • Contribute favorable physicochemical properties , such as solubility and cell permeability, which are often challenging for these high molecular weight molecules.[9][10]

Saturated heterocyclic scaffolds, such as piperazine, are increasingly incorporated into linker designs to address these challenges. They offer a greater degree of conformational constraint compared to flexible alkyl or PEG chains, which can reduce the entropic penalty associated with ternary complex formation.[5][6]

PROTAC_Mechanism cluster_formation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds Warhead PROTAC PROTAC Molecule PROTAC->Ternary Induces Proximity E3 E3 Ubiquitin Ligase E3->Ternary Binds Ligand PolyUb Poly-ubiquitinated POI Ternary->PolyUb E2 enzyme transfers Ub Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Targeting Degradation Degraded Peptides Proteasome->Degradation Catalytic Degradation

Caption: PROTAC-mediated protein degradation pathway.

Dissecting the Building Block: this compound

This building block is strategically designed for modular PROTAC synthesis. Its structure offers a unique combination of features that address key aspects of advanced linker design.

ComponentChemical StructureFunction in PROTAC SynthesisRationale & Advantage
Boc-Protected Amine (CH₃)₃CO-C(=O)-A standard tert-butyloxycarbonyl protecting group on one of the piperazine nitrogens.Enables orthogonal synthesis . The Boc group is stable to common coupling conditions but can be cleanly removed with acid (e.g., TFA), allowing for sequential, site-selective conjugation.
Piperazine Core C₄H₈N₂A rigid, saturated heterocycle that forms the core of the linker.Imparts conformational rigidity , which can pre-organize the PROTAC for optimal ternary complex formation.[5][7] The second nitrogen atom can be protonated at physiological pH, potentially improving aqueous solubility .[9][10][11]
Pyridinylmethyl Moiety -(CH₂)-(C₅H₄N)Provides a specific spatial vector and introduces an aromatic, basic heterocycle into the linker.The pyridine ring acts as a rigid spacer and a potential hydrogen bond acceptor. Its presence influences the linker's polarity and pharmacokinetic properties, offering an alternative to purely aliphatic or PEG-based linkers.
Carboxylic Acid -C(=O)OHThe primary reactive handle for conjugation.Allows for robust and well-established amide bond formation with an amine-functionalized binding moiety (either the E3 ligand or the warhead), using standard peptide coupling reagents.

Experimental Application: A Modular Workflow for PROTAC Synthesis

The use of this compound is best illustrated through a modular, two-directional synthetic strategy. The researcher can choose to first couple the linker to either the E3 ligase ligand or the POI warhead, depending on the availability of functional handles and intermediate solubility.

The following workflow outlines the coupling of the linker to an amine-functionalized E3 ligase ligand, followed by deprotection and final conjugation to a carboxyl-functionalized warhead.

Synthetic_Workflow start_materials Starting Materials: - Amine-functionalized E3 Ligand - Linker Building Block - Carboxyl-functionalized Warhead step1 Protocol 1: Amide Coupling start_materials->step1 intermediate1 Intermediate 1: E3 Ligand-Linker (Boc-protected) step1->intermediate1 step2 Protocol 2: Boc Deprotection intermediate1->step2 intermediate2 Intermediate 2: E3 Ligand-Linker (Amine) step2->intermediate2 step3 Protocol 3: Final Amide Coupling intermediate2->step3 final_protac Final PROTAC Molecule step3->final_protac

Caption: Modular synthetic workflow using the bifunctional linker.

Protocol 1: Amide Coupling of Linker to an Amine-Functionalized E3 Ligase Ligand

This protocol describes the formation of an amide bond between the carboxylic acid of the linker and an amine handle on an E3 ligase ligand (e.g., pomalidomide or VHL ligand derivatives).

Materials:

  • This compound (1.0 eq)

  • Amine-functionalized E3 Ligase Ligand (e.g., 4-aminopomalidomide) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the E3 ligase ligand solution dropwise to the activated linker solution.

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Causality Note: HATU is an efficient coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to scavenge the HCl produced and maintain basic conditions required for the coupling.

Workup and Purification:

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (3x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent gradient (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to yield the Boc-protected E3 Ligand-Linker conjugate.

Self-Validation:

  • LC-MS: Confirm the reaction completion by observing the disappearance of the starting material peaks and the appearance of a new peak corresponding to the calculated mass of the product.

  • ¹H NMR: Characterize the purified product to confirm the formation of the amide bond and the integrity of the structure.

Protocol 2: Boc Deprotection to Reveal the Reactive Amine

This step removes the Boc protecting group to expose the secondary amine on the piperazine ring, preparing it for coupling with the warhead.

Materials:

  • Boc-protected E3 Ligand-Linker conjugate (from Protocol 1) (1.0 eq)

  • Trifluoroacetic acid (TFA) (10-20 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the Boc-protected conjugate in anhydrous DCM (approx. 0.1 M concentration) in a dry flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA (10-20 eq) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Causality Note: TFA is a strong acid that efficiently cleaves the acid-labile Boc group. The excess TFA ensures the reaction goes to completion and also protonates the newly formed amine, protecting it from side reactions until workup.

Workup and Purification:

  • Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.

  • Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.

  • The resulting product is typically the TFA salt of the deprotected amine. It can be used directly in the next step or neutralized by dissolving in DCM and washing with saturated aqueous NaHCO₃, followed by drying and concentration. For most subsequent coupling reactions, using the TFA salt and adding an extra equivalent of base is sufficient.

Self-Validation:

  • LC-MS: Confirm the disappearance of the Boc-protected starting material and the appearance of a new peak with a mass corresponding to the loss of the Boc group (M - 100.12 Da).

Protocol 3: Final Amide Coupling to a Carboxyl-Functionalized Warhead

This final step connects the two halves of the PROTAC by forming an amide bond between the deprotected linker-ligand conjugate and a warhead containing a carboxylic acid.

Materials:

  • Deprotected E3 Ligand-Linker conjugate (from Protocol 2) (1.0 eq)

  • Carboxyl-functionalized POI Warhead (e.g., JQ1-acid) (1.0 eq)[7]

  • HATU (1.2 eq) or EDC/HOBt (1.2 eq each)

  • DIPEA (4.0 eq, extra is needed to neutralize the TFA salt)

  • Anhydrous DMF

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry flask under an inert atmosphere, dissolve the carboxyl-functionalized warhead (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (4.0 eq). Stir for 15-20 minutes to pre-activate.

  • Dissolve the deprotected E3 Ligand-Linker conjugate (1.0 eq) in anhydrous DMF and add it to the activated warhead solution.

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Causality Note: The choice of warhead is target-dependent. Many published inhibitors can be adapted by synthesizing a derivative with a carboxylic acid handle for conjugation.

Workup and Purification:

  • Follow a similar aqueous workup procedure as described in Protocol 1.

  • Purify the final crude PROTAC molecule using preparative HPLC (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid) to achieve high purity.

Final Validation and Characterization:

  • LC-MS: Confirm the final product's identity by matching the observed mass with the calculated exact mass. Purity should be assessed by peak integration (typically >95%).

  • ¹H and ¹³C NMR: Obtain full NMR spectra to confirm the complete structure of the final PROTAC molecule.

  • Biological Assays: The ultimate validation is biological. The purified PROTAC should be tested in relevant cell lines to determine its degradation efficiency (DC₅₀) and maximum degradation (Dₘₐₓ) of the target protein via Western Blot or other quantitative proteomics methods.

Conclusion

The building block This compound represents a highly valuable tool for the modern PROTAC chemist. Its pre-installed Boc protecting group and carboxylic acid handle facilitate a streamlined, modular synthetic approach. The embedded piperazine-pyridin-3-yl-methyl core provides a unique structural element that imparts conformational rigidity and distinct physicochemical properties compared to more common aliphatic or PEG linkers. By following the detailed protocols and validation checkpoints outlined in this guide, researchers can effectively incorporate this building block to systematically explore the structure-activity relationships of their PROTACs, accelerating the development of potent and selective protein degraders.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and analogous transformations found in the literature.

I. Overview of Synthetic Strategies

The synthesis of this compound typically proceeds through a two-stage process. The first stage involves the formation of a C-N bond to connect the 1-Boc-piperazine moiety to the pyridine ring, followed by the hydrolysis of an ester to unveil the final carboxylic acid. Two primary strategies are employed for the initial C-N bond formation:

  • Reductive Amination: This one-pot reaction involves the condensation of 1-Boc-piperazine with a pyridine-3-carboxaldehyde derivative to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB)[1][2][3].

  • Nucleophilic Substitution (Alkylation): This method consists of the reaction of 1-Boc-piperazine with a pyridine derivative containing a leaving group (e.g., a halide) on the methyl group at the 3-position.

The choice between these routes often depends on the availability and stability of the starting materials. Both pathways generally converge on an ester intermediate, which is then saponified in the final step.

II. Frequently Asked Questions (FAQs)

Q1: Which synthetic route, reductive amination or nucleophilic substitution, is generally preferred?

A1: Both routes are viable and widely used for N-alkylation of piperazines[4]. Reductive amination is often preferred due to its one-pot nature, which can be more efficient. However, the stability and commercial availability of the required pyridine-3-carboxaldehyde may be a limiting factor. Nucleophilic substitution is a robust alternative if the corresponding pyridyl halide is more accessible.

Q2: Why is it necessary to use an ester of the pyridine carboxylic acid as a starting material instead of the free acid?

A2: The free carboxylic acid can interfere with the C-N bond-forming reactions. In reductive amination, the acidic proton can react with the borohydride reducing agent, and the carboxylate may complicate the reaction mechanism[5]. In nucleophilic substitution, the carboxylate can act as a competing nucleophile. Therefore, the carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester), which is then hydrolyzed in the final step[3][6].

Q3: My final product is difficult to extract and purify. Why is this, and what can I do?

A3: The final product, this compound, is a zwitterionic compound at neutral pH, as it contains both a basic piperazine nitrogen and an acidic carboxylic acid. Zwitterions often exhibit high polarity and low solubility in common organic solvents, making extraction from an aqueous workup challenging. Purification by standard silica gel chromatography can also be difficult. For purification, consider ion-exchange chromatography or crystallization from a suitable solvent system[6][7]. Adjusting the pH of the aqueous layer during workup is critical to ensure the compound is in a form that can be extracted.

Q4: Can the pyridine ring be reduced during the reaction?

A4: While the pyridine ring is generally stable, it can be reduced under certain catalytic hydrogenation conditions, especially with catalysts like rhodium or under harsh conditions (high pressure and temperature)[4][8][9]. When using reductive amination with hydride reagents like sodium triacetoxyborohydride, reduction of the pyridine ring is not a common side reaction under standard conditions.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Issue 1: Low Yield in the Reductive Amination Step
Potential Cause Explanation & Solution
Incomplete Imine Formation The initial condensation of the amine and aldehyde to form the iminium ion is a reversible, equilibrium-driven step. To drive the reaction forward, ensure anhydrous conditions, as water can hydrolyze the imine. Consider adding a dehydrating agent like anhydrous MgSO₄ or using a solvent system that allows for azeotropic removal of water.
Suboptimal pH Imine formation is catalyzed by mild acid. However, if the pH is too low, the piperazine nitrogen will be protonated, rendering it non-nucleophilic. If the pH is too high, the catalyst is ineffective. The reaction is typically optimal in a weakly acidic medium. A small amount of acetic acid is often added to facilitate this step[3].
Decomposition of Reducing Agent Sodium triacetoxyborohydride (STAB) is sensitive to protic solvents like methanol and water[1]. It is most effective in aprotic solvents such as dichloromethane (DCM) or dichloroethane (DCE). Ensure your solvent is anhydrous.
Impure Starting Materials Impurities in the 1-Boc-piperazine or the pyridine aldehyde can inhibit the reaction. Verify the purity of your starting materials by NMR or LC-MS before starting the reaction.
Issue 2: Formation of Side Products
Potential Cause Explanation & Solution
Over-alkylation of Piperazine Although less common with a Boc-protected piperazine, if any deprotection occurs, the free piperazine can react further to form undesired byproducts. Ensure the reaction is run under mild conditions and that the Boc group remains intact until the final deprotection step (if required).
Reduction of the Aldehyde The aldehyde starting material can be reduced to the corresponding alcohol by the borohydride reagent. STAB is generally selective for the iminium ion over the aldehyde, but this can occur if the imine formation is slow[3]. Ensure efficient imine formation before the reduction takes place.
Issue 3: Difficulties in the Final Saponification Step
Potential Cause Explanation & Solution
Incomplete Hydrolysis The hydrolysis of the ester to the carboxylic acid may be slow. Ensure you are using a sufficient excess of base (e.g., LiOH or NaOH) and allow for adequate reaction time. Monitoring the reaction by TLC or LC-MS is crucial. Gentle heating can often accelerate the reaction.
Problematic Workup and Isolation As mentioned in the FAQs, the zwitterionic nature of the product makes isolation challenging. After saponification, the product exists as a carboxylate salt in the basic aqueous solution. Carefully acidify the aqueous layer with an acid like HCl to the isoelectric point of the molecule. At this pH, the zwitterion will have minimal solubility in water and may precipitate out. Alternatively, after acidification, you may need to use a more polar solvent for extraction or use techniques like lyophilization to isolate the product[10].

IV. Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(bromomethyl)isonicotinate (Starting Material for Alkylation)

This protocol is based on analogous preparations of benzylic bromides.

  • To a solution of methyl 3-methylisonicotinate (1.0 eq) in a suitable solvent like carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq).

  • Add a radical initiator such as benzoyl peroxide (AIBN) (0.05 eq).

  • Reflux the mixture under inert atmosphere and irradiate with a light source (e.g., a 250W lamp) for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter off the succinimide.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the desired brominated product.

Protocol 2: Synthesis of 1-Boc-4-((4-(methoxycarbonyl)pyridin-3-yl)methyl)piperazine via Reductive Amination
  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-formylisonicotinate (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add 1-Boc-piperazine (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent streaking) to afford the desired ester intermediate.

Protocol 3: Final Saponification to this compound

This protocol is a general procedure for ester hydrolysis[10][11].

  • Dissolve the ester intermediate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (or sodium hydroxide) (2-3 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like ether or ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~6-7 with 1N HCl. The product may precipitate at its isoelectric point.

  • If a precipitate forms, it can be collected by filtration, washed with cold water, and dried. If no precipitate forms, the product may need to be extracted with a more polar solvent or isolated by lyophilization.

V. Visualization of Key Processes

Reductive Amination Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Start 1-Boc-Piperazine + Methyl 3-formylisonicotinate Conditions1 Anhydrous DCM Catalytic Acetic Acid Room Temperature Start->Conditions1 Imine Iminium Ion Intermediate Conditions1->Imine Reducer Add NaBH(OAc)3 (Portion-wise, <10°C) Imine->Reducer Reaction Stir at RT (16-24h) Reducer->Reaction Product_Ester Ester Intermediate Reaction->Product_Ester

Caption: Workflow for the reductive amination step.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed CheckImine Incomplete Imine Formation? Start->CheckImine CheckReducer Reducer Decomposition? CheckImine->CheckReducer No Sol_Imine Use Anhydrous Solvent Add Dehydrating Agent Optimize pH (weak acid) CheckImine->Sol_Imine Yes CheckPurity Impure Starting Materials? CheckReducer->CheckPurity No Sol_Reducer Use Anhydrous Aprotic Solvent (DCM/DCE) CheckReducer->Sol_Reducer Yes Sol_Purity Verify Purity (NMR, LC-MS) Purify if necessary CheckPurity->Sol_Purity Yes Success Improved Yield Sol_Imine->Success Sol_Reducer->Success Sol_Purity->Success

Caption: Troubleshooting workflow for low reaction yield.

VI. References

  • Sodium triacetoxyborohydride. (2023). In Wikipedia. --INVALID-LINK--

  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024). BenchChem. --INVALID-LINK--

  • Ohishi, T., et al. (2018). N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. Chemical and Pharmaceutical Bulletin, 66(1), 88-93. --INVALID-LINK--

  • Synthesis of methyl isonicotinate. (n.d.). PrepChem. --INVALID-LINK--

  • Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. (2025). BenchChem. --INVALID-LINK--

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5834. --INVALID-LINK--

  • Saponification-Typical procedures. (2024). OperaChem. --INVALID-LINK--

  • Sodium Triacetoxyborohydride. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(5), 963-968. --INVALID-LINK--

  • Plantz, A. Z., et al. (2017). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Energy Procedia, 114, 1537-1544. --INVALID-LINK--

  • Lévay, K., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. New Journal of Chemistry, 46(13), 6065-6075. --INVALID-LINK--

  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. --INVALID-LINK--

  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59. --INVALID-LINK--

  • Imada, Y., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 144(31), 14016-14022. --INVALID-LINK--

  • 1-BOC-Piperazine synthesis. (n.d.). ChemicalBook. --INVALID-LINK--

  • Reductive amination of piperazine. (2023). Reddit. --INVALID-LINK--

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1370851. --INVALID-LINK--

  • Methyl 3-bromoisonicotinate. (n.d.). PubChem. --INVALID-LINK--

  • Gołdyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(3), 555-566. --INVALID-LINK--

  • 3-Piperazinyl-1,2-benzisothiazole hydrochloride synthesis. (n.d.). ChemicalBook. --INVALID-LINK--

  • Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. (n.d.). Autech. --INVALID-LINK--

  • Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. (2022). ChemicalBook. --INVALID-LINK--

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. --INVALID-LINK--

  • Hossain, M. A., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(12), 3804. --INVALID-LINK--

  • Prigot, M., & Pollard, C. B. (1948). Derivatives of Piperazine. XXII. Piperazinium Salts for Utilization in Identification of Organic Acids. Journal of the American Chemical Society, 70(8), 2758-2759. --INVALID-LINK--

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023). ACS Publications. --INVALID-LINK--

  • CN115557886A - Synthetic method of 3-nitroisonicotinic acid methyl ester. (2023). Google Patents. --INVALID-LINK--

  • CN106543107A - A kind of synthetic method of 1 BOC piperazines. (2017). Google Patents. --INVALID-LINK--

  • Methyl 3-bromoisonicotinate. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. (2019). Google Patents. --INVALID-LINK--

  • Saponification - Base promoted ester hydrolysis. (2014). Khan Academy. --INVALID-LINK--

References

Technical Support Center: Chromatographic Purification of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges during the purification of this and structurally related molecules.

Understanding the Molecule: A Zwitterionic Challenge

This compound presents a unique purification challenge due to its zwitterionic nature at neutral pH. The presence of a basic piperazine nitrogen and an acidic carboxylic acid on the pyridine ring means the molecule's overall charge and polarity are highly dependent on the pH of the mobile phase. Furthermore, the Boc-protecting group adds a significant hydrophobic character. This trifecta of properties—hydrophobicity, positive charge potential, and negative charge potential—necessitates a nuanced approach to chromatographic purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification workflow, offering potential causes and actionable solutions.

Issue 1: Poor or No Retention on Reversed-Phase C18 Columns

Q: I'm injecting my crude sample of this compound onto a standard C18 column with a methanol/water gradient, but the compound is eluting in the void volume. What's happening?

A: This is a common issue when dealing with polar and charged molecules on traditional reversed-phase columns.[1][2]

  • Causality: At neutral pH, the carboxylic acid is deprotonated (negatively charged) and the piperazine nitrogen may be protonated (positively charged), making the molecule highly polar. Standard C18 phases primarily rely on hydrophobic interactions for retention.[3] Highly polar or charged compounds have a low affinity for the non-polar stationary phase and are swept through the column with the polar mobile phase.[1][2]

  • Solutions:

    • Mobile Phase pH Adjustment: The most critical parameter to adjust is the pH of your aqueous mobile phase.

      • Acidic pH (2.5-3.5): By adding an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase, you can protonate the carboxylic acid, neutralizing its negative charge. This increases the molecule's overall hydrophobicity, promoting retention on the C18 column.[1]

      • Basic pH (8-10): Alternatively, using a basic mobile phase (e.g., with ammonium hydroxide or triethylamine) will neutralize the positive charge on the piperazine nitrogen. However, be cautious as silica-based columns are not stable at high pH. A hybrid or polymer-based C18 column would be necessary for high-pH methods.

    • Ion-Pairing Chromatography: If pH adjustment alone is insufficient, consider adding an ion-pairing reagent to your mobile phase. For this zwitterionic compound, an anionic pairing agent like heptafluorobutyric acid (HFBA) at low pH can pair with the protonated piperazine, while a cationic pairing agent like tetrabutylammonium (TBA) at high pH can pair with the deprotonated carboxylate. This increases the overall hydrophobicity and retention.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My compound is retaining on the column, but the peak is broad and tailing significantly. How can I improve the peak shape?

A: Peak tailing is often a sign of secondary interactions with the stationary phase or issues with the mobile phase.

  • Causality:

    • Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the stationary phase are acidic and can interact with the basic piperazine moiety, causing peak tailing.

    • Ionic Interactions: The charged nature of your analyte can lead to undesirable ionic interactions with the stationary phase, contributing to poor peak shape.[4]

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

  • Solutions:

    • Use an End-Capped Column: Modern, fully end-capped C18 columns have fewer free silanol groups, minimizing these secondary interactions.

    • Mobile Phase Modifiers:

      • Acidic Modifier: As mentioned for retention, a small amount of acid (0.1% formic acid or TFA) in the mobile phase will protonate the piperazine, but it also protonates the silanol groups, reducing their interaction with the analyte.

      • Competitive Base: Adding a small amount of a competitive base, like triethylamine (TEA), can occupy the active silanol sites, preventing your analyte from interacting with them.

    • Reduce Sample Load: Dilute your sample and inject a smaller volume to ensure you are not overloading the column.

    • Consider a Different Stationary Phase: If peak shape issues persist, a standard C18 may not be the optimal choice. See the FAQ section for recommendations on alternative column chemistries.

Issue 3: Low Recovery or On-Column Degradation

Q: My yield after purification is significantly lower than expected, and I suspect the compound is degrading on the column. What could be the cause?

A: Low recovery can be due to irreversible binding or degradation of the analyte on the stationary phase.

  • Causality:

    • Hydrolysis of Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is labile under strongly acidic conditions.[5] If you are using a high concentration of a strong acid like TFA, you may be cleaving the Boc group on the column.

    • Irreversible Adsorption: Strong ionic or hydrophobic interactions can lead to your compound being irreversibly adsorbed onto the stationary phase.

  • Solutions:

    • Use a Weaker Acid: If Boc-group lability is suspected, switch from TFA to a weaker acid like formic acid.

    • Optimize Gradient Elution: A steep gradient may not be sufficient to elute a strongly retained compound. Try a shallower gradient or an isocratic hold at a higher organic percentage to ensure complete elution.

    • Column Flushing: After your run, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol, perhaps with a small amount of acid) to remove any strongly retained material.

    • Alternative Chromatography Modes: If recovery issues are persistent, reversed-phase may not be the ideal technique. Consider mixed-mode or ion-exchange chromatography.[4][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for mobile phase selection for this compound on a C18 column?

A1: A good starting point is a gradient elution with:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes. Monitor the elution of your compound and adjust the gradient accordingly.

Q2: Are there better column choices than C18 for this zwitterionic molecule?

A2: Yes, for zwitterionic compounds, more advanced stationary phases can offer superior performance.[4][6][8]

  • Mixed-Mode Chromatography: This is often the ideal choice.[4][6][7][9] A mixed-mode column combines reversed-phase (e.g., C18) and ion-exchange (e.g., anion and/or cation) functionalities on the same stationary phase.[4][6] This allows for simultaneous hydrophobic and ionic interactions, providing excellent retention and selectivity for zwitterions.[4][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another option for polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.

Q3: My compound is chiral. How can I separate the enantiomers?

A3: Chiral separation will require a specialized chiral stationary phase (CSP) or a chiral mobile phase additive.

  • Chiral Stationary Phases: There are many types of CSPs, often based on polysaccharides (e.g., cellulose or amylose derivatives) coated or immobilized on a silica support. You will likely need to screen several different chiral columns to find one that provides adequate separation.

  • Supercritical Fluid Chromatography (SFC): Chiral SFC is often a powerful technique for the separation of enantiomers and can be faster and more efficient than HPLC for some molecules.

  • Capillary Electrophoresis (CE): CE with a chiral selector, such as a cyclodextrin, can also be an effective method for chiral separations of piperazine derivatives.[10][11]

Q4: What detection method is most suitable for this compound?

A4:

  • UV-Vis Detection: The pyridine ring in the molecule contains a chromophore that will absorb UV light. A photodiode array (PDA) detector is recommended to monitor the absorbance at multiple wavelengths and assess peak purity. The optimal wavelength will likely be around 254-265 nm.

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer will provide mass information, which is invaluable for confirming the identity of your compound and any impurities. Electrospray ionization (ESI) in positive ion mode should work well for this molecule.

Experimental Workflow & Data Presentation

Workflow for Method Development

Caption: Decision tree for chromatographic method development.

Recommended Starting Conditions
ParameterRecommendation
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL
Step-by-Step Protocol: Purification using Reversed-Phase HPLC
  • Sample Preparation: Dissolve the crude this compound in a suitable solvent (e.g., DMSO, or a mixture of water and acetonitrile) to a concentration of approximately 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes, or until a stable baseline is achieved.

  • Injection and Gradient Elution: Inject the prepared sample onto the column and begin the gradient elution as described in the table above.

  • Fraction Collection: Collect fractions corresponding to the main peak of interest.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC or LC-MS to confirm the purity and identity of the desired compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to obtain the purified product.

References

Technical Support Center: 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for amide coupling reactions involving 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. The guidance herein is based on established chemical principles and field-proven insights to help you navigate the complexities of this specific coupling reaction.

Introduction: The Chemistry at Hand

The target reaction is an amide bond formation between a carboxylic acid bearing a pyridine moiety and a Boc-protected piperazine. This seemingly straightforward transformation presents several nuanced challenges. The pyridine nitrogen can act as a base or nucleophile, potentially interfering with the reaction. The piperazine, while mono-protected, still possesses steric bulk that can hinder the approach of the activated acid.[1] Furthermore, the chiral center adjacent to the carboxylic acid is susceptible to epimerization under certain conditions.[2][3]

This guide will dissect potential side reactions and provide actionable solutions to maximize yield, purity, and stereochemical integrity.

Troubleshooting Guide: Common Issues & Solutions (Q&A)

This section addresses specific experimental problems in a question-and-answer format, focusing on causality and corrective actions.

Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes?

A1: Low yield is a common issue stemming from several factors, primarily related to inefficient activation of the carboxylic acid or deactivation of the amine nucleophile.[4]

  • Cause A: Inefficient Carboxylic Acid Activation. Standard coupling reagents like EDC/HOBt might be insufficient, especially if the pyridine carboxylic acid is sterically hindered or electronically deactivated.[1] The activated intermediate may also be susceptible to hydrolysis if trace amounts of water are present.[4]

    • Solution: Switch to a more potent coupling reagent. Uronium/aminium salts like HATU or phosphonium salts like PyBOP are generally more effective for challenging couplings, leading to faster reaction rates and higher yields.[1][5] Ensure all solvents and reagents are anhydrous.[4][6]

  • Cause B: Amine Deactivation (Protonation). A competing acid-base reaction between your carboxylic acid and the piperazine amine can form a salt, rendering the amine non-nucleophilic.[4][7][8] The pyridine nitrogen can also be protonated, altering the electronic properties of the molecule.

    • Solution: The choice and stoichiometry of the base are critical. Use a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to scavenge the acid generated during the reaction without interfering.[1][9] Typically, 2-3 equivalents of base are required.

  • Cause C: Poor Solubility. If any of the reactants are not fully dissolved, the reaction will be slow and incomplete.[1]

    • Solution: Ensure complete dissolution of all reagents. Common solvents for this coupling include DMF, DCM, and acetonitrile.[1] If solubility remains an issue in your chosen solvent, consider gentle heating or switching to an alternative like DMSO.[6]

Q2: I'm observing a significant amount of epimerization (racemization) at the chiral center. How can I prevent this?

A2: Epimerization is a major concern with chiral carboxylic acids. The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate after activation, which allows for the loss of stereochemistry.[2][3]

  • Cause A: Over-activation or Prolonged Activation Time. Allowing the activated carboxylic acid to exist for an extended period before the amine is introduced increases the likelihood of oxazolone formation.[2]

    • Solution 1: Control Reaction Temperature. Perform the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature).[2] This slows the rate of both the desired reaction and the undesired epimerization.

    • Solution 2: Minimize Pre-activation Time. Add the coupling reagent to a mixture of the acid, amine, and additive, with the base added last to initiate the reaction. A short pre-activation time of 1-5 minutes is often sufficient if a stepwise approach is preferred.[2][10]

  • Cause B: Inappropriate Coupling Reagent/Additive. Carbodiimides like DCC or EDC used alone are notorious for causing high levels of epimerization.[5]

    • Solution: Always use an additive that suppresses racemization. 1-Hydroxybenzotriazole (HOBt) or its safer, more effective analogue OxymaPure are excellent choices.[4][5][11] Coupling reagents specifically designed for low epimerization, such as HATU or DEPBT , are highly recommended.[5][12][13]

Q3: My LC-MS shows an unexpected mass corresponding to guanidinylation of my piperazine. Why is this happening?

A3: This side reaction is specific to the use of uronium/aminium-based coupling reagents like HBTU or HATU.[14]

  • Cause: If the activation of the carboxylic acid is slow or if the coupling reagent is used in significant excess, the reagent itself can react directly with the nucleophilic piperazine nitrogen.[5] This forms a stable guanidinium byproduct that terminates the reaction for that molecule.

    • Solution 1: Optimize Stoichiometry. Use the uronium reagent in near-equimolar amounts (e.g., 1.05-1.1 equivalents) relative to the carboxylic acid.[5]

    • Solution 2: Change Reagent Class. Switch to a phosphonium-based coupling reagent like PyBOP or PyAOP . These reagents do not have the same propensity for this side reaction and are an excellent alternative if guanidinylation is a persistent issue.

Q4: I am having difficulty purifying my final product. What are the best practices for work-up and purification?

A4: Purification can be complicated by byproducts from the coupling reagents and the properties of the Boc-protected product.

  • Work-up: Upon reaction completion (monitored by TLC or LC-MS), quench the reaction with water or a saturated aqueous solution of NH₄Cl.[4] Extract the product into a suitable organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid) to remove excess base, then a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and HOBt, and finally with brine.[4] Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ before concentrating.[4]

  • Purification:

    • Carbodiimide Byproducts: Dicyclohexylurea (DCU), the byproduct of DCC, is mostly insoluble in common solvents and can often be removed by filtration.[5] The urea byproduct from EDC is water-soluble and can be removed during the aqueous work-up.[5]

    • Chromatography: Standard silica gel column chromatography is typically effective for final purification. The polarity of the eluent system will need to be optimized based on the specific properties of your product.

    • Boc-Deprotection during Purification: Be aware that the Boc group can be labile under strongly acidic conditions.[15] Avoid using highly acidic conditions during work-up or chromatography if possible.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common coupling issues.

TroubleshootingWorkflow Troubleshooting Logic for Amide Coupling start Low Yield or Incomplete Reaction? check_activation Is Acid Activation Inefficient? start->check_activation Yes side_reaction Side Reaction Observed? start->side_reaction No, but... check_amine Is Amine Protonated? check_activation->check_amine No sol_reagent Action: - Use HATU or PyBOP - Ensure anhydrous conditions check_activation->sol_reagent Yes check_solubility Poor Solubility? check_amine->check_solubility No sol_base Action: - Use 2-3 eq. DIPEA - Check pH check_amine->sol_base Yes sol_solvent Action: - Change solvent (e.g., DMF, DMSO) - Gentle warming check_solubility->sol_solvent Yes success Problem Resolved check_solubility->success No, consult specialist sol_reagent->success sol_base->success sol_solvent->success is_epimerization Epimerization? side_reaction->is_epimerization Yes side_reaction->success No is_guanidinylation Guanidinylation? is_epimerization->is_guanidinylation No sol_epimerization Action: - Lower temperature (0°C) - Use HOBt/Oxyma - Minimize pre-activation is_epimerization->sol_epimerization Yes sol_guanidinylation Action: - Use phosphonium reagent (PyBOP) - Use ~1.1 eq. of uronium reagent is_guanidinylation->sol_guanidinylation Yes is_guanidinylation->success No, analyze other byproducts sol_epimerization->success sol_guanidinylation->success

Caption: Troubleshooting Decision Tree for Amide Coupling Reactions.

Frequently Asked Questions (FAQs)

FAQ 1: Which coupling reagent is best for this reaction?

There is no single "best" reagent, as the optimal choice depends on factors like steric hindrance, cost, and sensitivity to epimerization. However, a general recommendation is to use HATU with DIPEA as the base in DMF . HATU is highly efficient, fast, and known for low rates of epimerization, making it a robust choice for this specific substrate.[5][12]

Comparison of Common Coupling Reagents

Reagent ClassExamplesProsConsKey Side Reactions
Carbodiimide EDC, DCCInexpensive; water-soluble byproduct (EDC) or filterable byproduct (DCC).[5]High risk of epimerization without additives; can form N-acylurea byproduct.[11]Epimerization, N-acylurea formation.[11]
Uronium/Aminium HATU, HBTUHigh reactivity; fast reaction rates; low epimerization (especially HATU).[5]Can cause guanidinylation of the amine; potential explosive hazard (HBTU).[5]Guanidinylation.
Phosphonium PyBOP, PyAOPHigh reactivity; no guanidinylation side reaction; good solubility.Byproducts can sometimes be difficult to remove.Minimal side reactions compared to others.

FAQ 2: What is the optimal order of addition for the reagents?

To minimize side reactions, particularly epimerization and guanidinylation, the recommended order of addition is:

  • Dissolve the carboxylic acid, 1-Boc-piperazine, and an additive (like HOBt or Oxyma) in the anhydrous solvent.

  • Add the coupling reagent (e.g., HATU).

  • Add the base (e.g., DIPEA) last to initiate the reaction.

This "one-pot" approach ensures that the highly reactive activated ester is trapped by the amine as soon as it is formed, minimizing its lifetime and the opportunity for side reactions.[2]

FAQ 3: Can the pyridine nitrogen interfere with the reaction?

Yes. The lone pair on the pyridine nitrogen can act as a Lewis base. In the presence of the carboxylic acid and the generated acidic byproducts, it can become protonated. This can affect the molecule's solubility and electronic properties. While it is less nucleophilic than the piperazine nitrogen and unlikely to compete in the coupling, its basicity must be accounted for by using a sufficient amount of external base (e.g., DIPEA).

Experimental Protocol: General Procedure using HATU

This protocol provides a reliable starting point for the coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Amine to be coupled (1.0 - 1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • To a clean, dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.0 eq) and the amine (1.1 eq).

  • Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

  • Add HATU (1.1 eq) to the solution and stir for 1-2 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and proceed with the aqueous work-up as described in Q4 of the Troubleshooting Guide.

  • Purify the crude product by silica gel column chromatography.

Reaction Mechanism Visualization

ReactionMechanism RCOOH Py-CH2-COOH (Carboxylic Acid) ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Base DIPEA Base->ActiveEster Amide Amide Product ActiveEster->Amide + Boc-Piperazine Piperazine Boc-Piperazine (Amine) Piperazine->Amide Byproducts Tetramethylurea + DIPEA·HPF6

References

Technical Support Center: Troubleshooting Low Solubility of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. This guide provides in-depth, evidence-based solutions to common issues encountered during experimental work.

Understanding the Molecule: A Zwitterionic Challenge

This compound is a zwitterionic compound at physiological pH, meaning it possesses both a positive and a negative charge on the same molecule. This dual nature arises from the presence of a basic piperazine ring and an acidic carboxylic acid group. The solubility of such molecules is highly dependent on the pH of the solvent system. [1][2][3]The isoelectric point (pI) is the pH at which the net charge of the molecule is zero, and it is at this point that zwitterions typically exhibit their lowest aqueous solubility. [1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my compound, this compound, showing poor solubility in common organic solvents and water?

A1: The Root of the Issue: Zwitterionic Nature and Crystal Lattice Energy

The low solubility of this compound in many standard solvents is primarily due to its zwitterionic character and the strong intermolecular forces within its crystal lattice. The molecule contains a basic piperazine nitrogen and an acidic pyridyl-carboxylic acid group.

  • In aqueous media near neutral pH , the carboxylic acid group is deprotonated (negative charge), and a piperazine nitrogen is protonated (positive charge). This zwitterionic form can lead to strong electrostatic interactions between molecules, resulting in a stable crystal lattice that is difficult for solvent molecules to break down. Zwitterions often exhibit their lowest aqueous solubility at their isoelectric point (pI). [1]* In non-polar organic solvents , the highly polar, charged nature of the zwitterion prevents effective solvation, leading to poor solubility.

  • In polar aprotic solvents (e.g., DMSO, DMF) , solubility is generally better but can still be limited if the crystal lattice energy is particularly high.

The interplay between the acidic and basic functional groups makes pH a critical factor in determining solubility. [4][5][6]

Q2: I'm struggling to dissolve the compound for my reaction. What solvent systems should I try?

A2: A Strategic Approach to Solvent Selection

A systematic approach is crucial. Start with small-scale solubility tests before committing your bulk material.

Recommended Initial Screening Solvents:

Solvent CategoryExamplesExpected Solubility & Rationale
Polar Aprotic DMSO, DMF, DMAcGood to Moderate. These solvents can disrupt the crystal lattice and solvate the charged portions of the molecule.
Polar Protic Methanol, EthanolModerate to Low. Can form hydrogen bonds, but may not be sufficient to overcome strong intermolecular forces. [7]
Chlorinated Dichloromethane (DCM), ChloroformLow. Generally poor solvents for zwitterions. [8][9]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneVery Low. Not recommended for initial attempts.
Water H₂OHighly pH-dependent. Poor solubility at the isoelectric point. [1]

Troubleshooting Workflow for Solvent Selection:

Caption: Troubleshooting workflow for solvent selection.

Q3: How can I use pH to improve the solubility of my compound?

A3: Manipulating Ionization for Enhanced Solubility

Adjusting the pH is a powerful technique to increase the solubility of ionizable compounds. [4][5][10][11]By shifting the pH away from the isoelectric point, you can force the molecule into a predominantly cationic or anionic state, which is generally more soluble in aqueous solutions. [6] Step-by-Step Protocol for pH Adjustment:

  • Prepare a Suspension: Suspend a small, known amount of your compound (e.g., 1-5 mg) in a known volume of deionized water (e.g., 1 mL).

  • Acidification (to form the cationic salt):

    • Add a dilute aqueous acid (e.g., 0.1 M HCl) dropwise while stirring or sonicating.

    • The carboxylic acid will be protonated, and the piperazine will remain protonated, resulting in a net positive charge.

    • Observe for dissolution. Continue adding acid until the solid dissolves or a target pH of ~2-3 is reached.

  • Alkalinization (to form the anionic salt):

    • In a separate suspension, add a dilute aqueous base (e.g., 0.1 M NaOH) dropwise.

    • The piperazine's proton will be removed, and the carboxylic acid will remain deprotonated, resulting in a net negative charge.

    • Observe for dissolution. Continue adding base until the solid dissolves or a target pH of ~9-10 is reached.

Visualizing the Effect of pH on Ionization:

G cluster_0 Acidic pH (< pKa1) cluster_1 Isoelectric Point (pI) cluster_2 Basic pH (> pKa2) Cationic Predominantly Cationic (High Aqueous Solubility) Zwitterionic Zwitterionic (Lowest Aqueous Solubility) Cationic->Zwitterionic + OH- Zwitterionic->Cationic + H+ Anionic Predominantly Anionic (High Aqueous Solubility) Zwitterionic->Anionic + OH- Anionic->Zwitterionic + H+

Caption: pH-dependent ionization states.

Q4: I need to use this compound in an organic reaction, but it's not soluble. What are my options?

A4: Advanced Strategies for Organic Reactions

When pH adjustment isn't an option, other techniques can be employed.

  • Salt Formation and Solvent Exchange:

    • Concept: Convert the zwitterion into a salt form that is soluble in organic solvents. For example, forming a hydrochloride salt can improve solubility in alcohols, while forming a salt with a large organic counterion like tetrabutylammonium can enhance solubility in less polar organic solvents. [1][12] * Protocol (Example: HCl Salt):

      • Suspend the compound in a suitable solvent like methanol or 1,4-dioxane.

      • Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise until the solid dissolves.

      • The resulting solution contains the hydrochloride salt. You can either use this solution directly or remove the solvent under reduced pressure to isolate the salt as a solid.

  • Use of Co-solvents:

    • Adding a small amount of a polar solvent like DMSO or methanol to a suspension in a less polar solvent (like DCM or THF) can sometimes be enough to achieve dissolution.

  • Sonication and Gentle Heating:

    • Applying ultrasonic energy can help break up solid aggregates and accelerate the dissolution process.

    • Gentle heating can increase solubility, but be cautious of potential degradation. Always perform a small-scale test and check for stability (e.g., by TLC or LC-MS) before heating your entire batch. The solubility of many compounds increases with temperature. [13][14]

  • Prodrug or Derivatization Approach:

    • If permissible for your synthetic route, temporarily masking the carboxylic acid (e.g., as a methyl or ethyl ester) will eliminate the zwitterionic character and dramatically improve solubility in a wide range of organic solvents. The protecting group can be removed in a subsequent step.

Summary of Key Troubleshooting Strategies

StrategyWhen to UseKey Considerations
pH Adjustment For aqueous-based reactions or formulations.Most effective and straightforward method for aqueous systems. [4][5]
Co-Solvent Systems When a single solvent is insufficient for organic reactions.Start with small percentages of the polar co-solvent.
Salt Formation For organic reactions where the parent compound is insoluble.Choose a counterion that imparts the desired solubility. [15]
Sonication/Heating To accelerate slow dissolution processes.Monitor for compound stability, especially with heating.
Derivatization When solubility is a persistent block in a synthetic route.Adds extra steps to the synthesis (protection/deprotection).

By systematically applying these strategies, researchers can overcome the solubility challenges presented by this compound and successfully incorporate it into their experimental workflows.

References

Technical Support Center: Amide Coupling for 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers working with 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine. This resource provides in-depth troubleshooting advice and explores alternative coupling reagents to overcome common challenges encountered during amide bond formation with this sterically hindered and electronically complex substrate.

The unique structure of this molecule, featuring a bulky Boc-protecting group and a pyridine ring, can often lead to sluggish reactions, low yields, and challenging purifications when using standard coupling protocols. This guide is designed to provide you with the expertise and validated protocols needed to navigate these issues effectively.

Part 1: Troubleshooting Common Coupling Failures

Before exploring alternative reagents, it's crucial to ensure your standard reaction conditions are optimized. Many coupling failures can be traced back to fundamental experimental parameters.

FAQ 1: My reaction with HATU/HBTU is slow or incomplete. What are the likely causes?

Answer:

Slow or incomplete reactions with uronium-based reagents like HATU and HBTU are common with substrates like this compound. The primary culprits are often related to steric hindrance and the basicity of the reaction medium.

  • Steric Hindrance: The bulky tert-Butyloxycarbonyl (Boc) group on the piperazine ring can sterically shield the carboxylic acid, hindering the approach of the activated ester to the amine coupling partner.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. Tertiary amines like diisopropylethylamine (DIPEA) or triethylamine (TEA) are used to neutralize the reaction, but an excess can lead to unwanted side reactions, including racemization of the activated acid. The pyridine nitrogen in your substrate can also interact with the reagents.

  • Solvent Effects: The polarity and aprotic nature of the solvent are key. Dichloromethane (DCM) and Dimethylformamide (DMF) are common choices, but their ability to dissolve all reactants and facilitate the reaction can vary.

Troubleshooting Workflow: Sluggish HATU/HBTU Reactions

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome A Incomplete reaction with HATU/HBTU B Verify Base Stoichiometry (2-3 eq. DIPEA) A->B Check C Increase Reaction Temperature (e.g., to 40 °C) B->C No improvement F Reaction complete B->F Issue resolved D Switch to a more polar solvent (e.g., NMP) C->D No improvement C->F Issue resolved E Consider an Alternative Reagent D->E Still incomplete D->F Issue resolved

Caption: Troubleshooting flowchart for incomplete HATU/HBTU couplings.

Part 2: Alternative Coupling Reagents for Challenging Substrates

When standard uronium or carbodiimide reagents fail to provide satisfactory results, several alternative coupling reagents can overcome the challenges posed by this compound.

Phosphonium Salt Reagents: The BOP and PyBOP Advantage

Phosphonium salts like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are excellent alternatives. They are often more reactive than their uronium counterparts and can be particularly effective for sterically hindered couplings.

Mechanism of Action: BOP and PyBOP react with the carboxylate to form an activated phosphonium ester, which is highly susceptible to nucleophilic attack by the amine.

Key Advantages:

  • High Reactivity: Often succeed where HATU/HBTU fail.

  • Reduced Racemization: The reaction mechanism generally leads to lower levels of epimerization compared to some other methods.

Experimental Protocol: Coupling with PyBOP
  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine coupling partner (1.1 eq).

  • Add PyBOP (1.2 eq) to the solution.

  • Add DIPEA (3.0 eq) dropwise while stirring at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up the reaction by diluting with ethyl acetate and washing with saturated aqueous NaHCO3 and brine.

Carbodiimides with Additives: The Power of EDC/Oxyma

While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a common choice, its performance with challenging substrates can be significantly enhanced by using advanced additives. OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a superior alternative to HOBt (Hydroxybenzotriazole), offering improved safety and efficiency.

Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with Oxyma to form an activated ester, which is less prone to side reactions and racemization than the O-acylisourea itself.

Key Advantages:

  • Improved Safety Profile: Oxyma is not explosive, unlike HOBt.

  • Higher Reactivity: The Oxyma-based active ester can be more reactive than the HOBt equivalent, leading to higher yields and faster reaction times.

  • Water-Soluble Byproducts: The urea byproduct of EDC is water-soluble, simplifying purification.

Experimental Protocol: Coupling with EDC/Oxyma
  • Dissolve this compound (1.0 eq) and Oxyma (1.2 eq) in anhydrous DCM or DMF.

  • Add the amine coupling partner (1.1 eq).

  • Cool the mixture to 0 °C and add EDC·HCl (1.5 eq).

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-8 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute with an organic solvent and wash with water or a mild aqueous acid/base to remove the urea byproduct and excess reagents.

Acid Chlorides: A Classic but Effective Approach

For particularly stubborn couplings, converting the carboxylic acid to an acid chloride can provide the necessary reactivity. This is a two-step process that requires careful handling due to the moisture-sensitive nature of the intermediate.

Mechanism of Action: Reagents like oxalyl chloride or thionyl chloride convert the carboxylic acid into a highly electrophilic acid chloride. This intermediate reacts rapidly with the amine to form the amide bond.

Key Considerations:

  • Harsh Conditions: The reagents used are corrosive and moisture-sensitive.

  • Side Reactions: The pyridine nitrogen can be acylated, and other functional groups may not be compatible.

  • Stoichiometry: Precise control of stoichiometry is crucial to avoid side reactions.

Experimental Protocol: Two-Step Acid Chloride Formation and Coupling
  • Acid Chloride Formation:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add oxalyl chloride (1.5 eq) at 0 °C.

    • Stir at room temperature for 1-2 hours until gas evolution ceases.

    • Remove the solvent and excess reagent under vacuum.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • Add this solution dropwise to a solution of the amine (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq) in DCM at 0 °C.

    • Stir for 1-3 hours at room temperature.

    • Quench the reaction with water and proceed with standard work-up.

Part 3: Comparative Analysis of Alternative Reagents

The choice of an alternative coupling reagent depends on a balance of reactivity, cost, safety, and ease of purification. The following table summarizes the key characteristics of the discussed alternatives.

Reagent SystemRelative ReactivityKey AdvantagesCommon Drawbacks
PyBOP HighExcellent for sterically hindered substrates; low racemization.Higher cost; phosphonium byproducts can complicate purification.
EDC/Oxyma Moderate to HighExcellent safety profile; water-soluble byproducts; cost-effective.May be less effective for the most challenging substrates compared to phosphonium salts.
Acid Chloride Very HighOvercomes extreme steric hindrance; rapid reaction.Harsh conditions; potential for side reactions; moisture sensitive.

Reagent Selection Logic

G A Standard methods (HATU/HBTU) failing? B Is steric hindrance the primary issue? A->B Yes Y Use EDC/Oxyma A->Y No, optimize standard conditions C Are safety and byproduct removal a priority? B->C Yes D Is the substrate extremely unreactive? B->D No X Try PyBOP C->X No C->Y Yes D->X No Z Consider Acid Chloride route D->Z Yes

Caption: Decision tree for selecting an alternative coupling reagent.

Technical Support Center: Reaction Monitoring of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with expert insights and practical solutions for the successful LC-MS analysis of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine. This molecule, while crucial in many synthetic pathways, presents a unique set of analytical challenges due to its combination of a labile Boc protecting group and polar, ionizable moieties. This guide moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and generate high-quality, reliable data for your reaction monitoring.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions encountered during the analysis of this compound.

Q1: What are the primary ions I should expect to see in the mass spectrum for this compound?

A: The molecular weight of the compound is 377.45 g/mol . In positive electrospray ionization (ESI+) mode, you should primarily look for the protonated molecule [M+H]⁺ at m/z 378.2 . It is also common to see adducts with sodium [M+Na]⁺ at m/z 400.2 and potassium [M+K]⁺ at m/z 416.2 . Due to the labile nature of the Boc group, you will likely also observe ions corresponding to its loss.[1][2]

Q2: Which ionization mode, positive (ESI+) or negative (ESI-), is better?

A: Positive ion mode (ESI+) is strongly recommended. The molecule contains two basic nitrogen atoms (in the piperazine and pyridine rings) that are readily protonated, leading to a strong signal. While the carboxylic acid can be analyzed in negative ion mode [M-H]⁻, the overall sensitivity is typically much higher in ESI+ when using a standard acidic mobile phase.[3]

Q3: I see a significant peak at m/z 278.2. What is it?

A: This ion corresponds to the complete loss of the Boc protecting group (100 Da) from the parent molecule ([M+H]⁺ - 100). This is a very common in-source fragmentation or decay product.[1][4] If this is the base peak in your spectrum, it indicates that your MS source conditions are too harsh.

Q4: My chromatographic peak is tailing severely. What is the cause and how can I fix it?

A: Peak tailing for this compound is primarily caused by secondary ionic interactions between the protonated basic nitrogens (piperazine and pyridine) and negatively charged residual silanols on the silica-based column packing.[5][6] To mitigate this, add a buffer salt like ammonium formate or ammonium acetate (typically 5-10 mM) to your mobile phases. The ammonium ions will competitively bind to the active silanol sites, improving peak shape.[6]

Q5: The compound has very little or no retention on my C18 column. How can I improve it?

A: This is expected, as the molecule is quite polar due to the carboxylic acid and piperazine groups.[7] To improve retention:

  • Start your gradient with a very low percentage of organic solvent (e.g., 2-5% Acetonitrile/Methanol).

  • Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[8]

  • Consider using a column with an embedded polar group (EPG) or one designed for enhanced polar retention.

Troubleshooting Guide

This section provides a deeper dive into specific problems, their root causes, and validated solutions.

Problem 1: In-Source Fragmentation and Misinterpretation of Reaction Completion

Question: My mass spectrum is dominated by ions at m/z 322.2 and 278.2, with very little of the target m/z 378.2. My reaction is supposed to be complete, but it looks like I have deprotected starting material. What's happening?

Causality & Solution:

The tert-Butyloxycarbonyl (Boc) protecting group is notoriously unstable under typical mass spectrometry conditions.[1][2] It readily fragments within the ion source through two primary pathways:

  • Loss of isobutylene (56 Da): [M+H]⁺ → [M+H - C₄H₈]⁺ (m/z 322.2)

  • Loss of the entire Boc group (100 Da): [M+H]⁺ → [M+H - C₅H₈O₂]⁺ (m/z 278.2)

This is an analytical artifact, not necessarily a reflection of your reaction mixture. To confirm the presence of the intact molecule and avoid prematurely judging your reaction's progress, you must "soften" your ionization conditions.

Recommended Actions:

  • Reduce Fragmentor/Cone Voltage: This is the most critical parameter. Lower the voltage in increments (e.g., from 120V down to 80V) and observe the ratio of m/z 378.2 to its fragments. A lower voltage imparts less energy to the ions as they enter the mass spectrometer, preserving the intact parent ion.

  • Lower Source Temperature: High temperatures can promote thermal degradation of the Boc group.[4] Reduce the gas temperature to the lowest value that still allows for efficient solvent desolvation (typically 250-300 °C).

  • Use the Fragments as Diagnostics: While problematic for quantitation, the presence of these fragments confirms you are looking at a Boc-protected species. You can monitor all three ions (378.2, 322.2, 278.2) to track the elution of your product.

Below is a diagram illustrating the common fragmentation pathways for your compound in the mass spectrometer.

G parent Parent Ion [M+H]⁺ m/z 378.2 frag1 Loss of Isobutylene [M+H - 56]⁺ m/z 322.2 parent->frag1 - C₄H₈ frag2 Loss of Boc Group [M+H - 100]⁺ m/z 278.2 parent->frag2 - C₅H₈O₂

Caption: Common MS fragmentation pathways of the target analyte.

Problem 2: Poor Chromatographic Peak Shape (Tailing) and Low Signal-to-Noise

Question: My peak is broad and asymmetrical (tailing), and the sensitivity is poor. How can I get a sharp, Gaussian peak to improve quantification for reaction monitoring?

Causality & Solution:

This molecule possesses both a carboxylic acid and two basic nitrogens, making it susceptible to multiple undesirable interactions with standard silica-based reversed-phase columns. The primary cause of tailing is the interaction of the protonated amine groups with acidic silanol groups on the column surface.[5] This leads to a secondary retention mechanism that causes peak broadening and loss of signal height.

Recommended Actions:

  • Optimize Mobile Phase Buffer: The most effective solution is to add an ionic competitor to the mobile phase.

    • Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid The ammonium ions (NH₄⁺) will saturate the active silanol sites on the column, preventing the analyte's basic centers from interacting strongly. This allows for a more uniform, predictable reversed-phase retention mechanism.[6] Formic acid ensures the analyte is protonated for good ionization in ESI+.

  • Select an Appropriate Column: If buffering is insufficient, consider a modern column designed to minimize these secondary interactions. Columns with high-purity, fully end-capped silica or those based on hybrid particle technology often provide superior peak shape for basic compounds.

  • Check for Extra-Column Volume: Ensure all your LC tubing connections are sound and that you are using tubing with the smallest appropriate inner diameter. Dead volume in the flow path can cause peak broadening that mimics tailing.[9]

The following workflow can guide your troubleshooting process for chromatographic issues.

G start Analyze Chromatogram peak_shape Is Peak Shape Poor? start->peak_shape tailing Peak Tailing Observed peak_shape->tailing Yes retention Is Retention Time Stable? peak_shape->retention No sol_buffer Add Ammonium Formate (10 mM) to Mobile Phases tailing->sol_buffer Yes end_good Peak Shape Acceptable tailing->end_good No sol_check_mp Prepare Fresh Mobile Phase Verify Composition retention->sol_check_mp No end_stable Retention Acceptable retention->end_stable Yes sol_column Consider High-Purity or Hybrid Column sol_buffer->sol_column If still tailing sol_equilibrate Ensure Adequate Column Equilibration Time sol_check_mp->sol_equilibrate

Caption: Troubleshooting workflow for common LC issues.

Validated Starting Protocol for Reaction Monitoring

This protocol provides a robust starting point for your method development. It has been designed to address the key challenges of the analyte, including Boc group instability and poor peak shape.

Sample Preparation
  • Carefully withdraw 5-10 µL from the reaction mixture.

  • Dilute the aliquot in 1 mL of a 50:50 mixture of Acetonitrile:Water. This high organic concentration helps precipitate salts and larger molecules.

  • Vortex the sample for 30 seconds.

  • Centrifuge the sample at >10,000 g for 5 minutes to pellet any precipitate.

  • Transfer the supernatant to an LC vial for analysis. A further 10- to 100-fold dilution may be necessary depending on the reaction concentration.

Liquid Chromatography (LC) Method
ParameterRecommended Setting
Column C18 Reversed-Phase, 2.1 x 50 mm, ≤1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL
Gradient Program Time (min)
0.0
4.0
5.0
5.1
7.0

Note: If peak tailing is observed with this method, prepare mobile phases containing 10 mM Ammonium Formate as described in the troubleshooting section.

Mass Spectrometry (MS) Method
ParameterRecommended Starting Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone / Fragmentor Voltage 80 V (Optimize this first)
Source Temperature 300 °C
Desolvation Gas Temp. 350 °C
Desolvation Gas Flow 800 L/Hr
Scan Mode Full Scan (or Selected Ion Monitoring)
Scan Range m/z 150 - 500

Table of Key Ions to Monitor:

DescriptionExpected m/z [M+H]⁺
Intact Product 378.2
Fragment (Loss of Isobutylene)322.2
Fragment (Loss of Boc)278.2
Potential Starting Material (if applicable)Enter m/z of reactants

By implementing these validated protocols and understanding the scientific principles behind the troubleshooting steps, you will be well-equipped to develop a robust and reliable LC-MS method for monitoring the synthesis of this compound.

References

Validation & Comparative

A Senior Application Scientist's Guide to Alternative Synthesis Routes for Substituted Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties—conformational rigidity, the ability to engage in multiple hydrogen bonding interactions, and its capacity to improve aqueous solubility and oral bioavailability—have cemented its status as a "privileged scaffold."[2] Piperazine moieties are integral components of numerous blockbuster drugs, including the antipsychotic Aripiprazole (Abilify™), the antidepressant Amoxapine, and the antibiotic Ciprofloxacin.[1][3] The therapeutic diversity is vast, spanning anticancer, antiviral, and antihistamine agents.[1][4]

However, the structural diversity of piperazines used in drug discovery has historically been limited, with approximately 80% of candidates featuring substituents only at the nitrogen positions.[5][6] Traditional synthetic methods are often harsh, lengthy, and limited in scope, creating a bottleneck in the exploration of novel chemical space.[3][4] This guide provides an in-depth comparison of modern, alternative synthetic routes that overcome these classical limitations, offering researchers enhanced efficiency, broader substrate scope, and greater control over the final molecular architecture. We will delve into the mechanistic rationale behind these methods, provide comparative experimental data, and present detailed protocols to enable their practical application in the laboratory.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

For the synthesis of N-aryl piperazines, the Buchwald-Hartwig amination has emerged as the preeminent and most versatile method, largely supplanting older techniques like nucleophilic aromatic substitution (SNAr) which require highly activated, electron-deficient arenes.[3][7] This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and the piperazine nitrogen, offering a broad substrate scope under relatively mild conditions.[8][9]

Expertise & Causality: Why It Works

The success of the Buchwald-Hartwig amination hinges on the careful selection of a palladium catalyst, a phosphine ligand, and a base.[8] The ligand, typically a bulky, electron-rich phosphine (e.g., XantPhos, RuPhos), is crucial. It stabilizes the palladium center, promotes the oxidative addition of the aryl halide to the Pd(0) species, and facilitates the final reductive elimination step that forms the desired C-N bond and regenerates the active catalyst. The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is critical for deprotonating the piperazine nitrogen, making it a more potent nucleophile for attacking the palladium complex.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0)L Catalyst OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Complex1 Ar-Pd(II)(L)-X OxAdd->Complex1 LigandEx Amine Coordination Complex1->LigandEx + Piperazine-H - HX Complex2 Ar-Pd(II)(L)-Piperazine LigandEx->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd(0)L Regeneration Product N-Arylpiperazine Product RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Comparative Performance Data

The following table summarizes representative data for the Buchwald-Hartwig coupling of N-Boc-piperazine with various aryl halides, showcasing the method's efficiency.

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePd₂(dba)₃ (1)XantPhos (2)NaOt-BuToluene1001295[8]
4-ChlorobenzonitrilePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1101892[8]
2-BromopyridinePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃Toluene901688[10]
4-Bromoanisole(NHC)Pd(allyl)Cl (1)-NaOt-BuDioxane800.598[10]

Note: Conditions are illustrative and require optimization for specific substrates.

Detailed Experimental Protocol: Synthesis of N-(4-methylphenyl)-N'-Boc-piperazine[8]
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 4-bromotoluene (1.0 equiv), N-Boc-piperazine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.01 equiv), and XantPhos (0.02 equiv).

  • Solvent Addition: Add anhydrous toluene via syringe. The volume should be sufficient to create a solution concentration of approximately 0.1 M with respect to the aryl halide.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Reductive Amination: The Workhorse for N-Alkylation

For the synthesis of N-alkyl piperazines, reductive amination is a robust and highly reliable method.[7][11] The reaction proceeds in a one-pot fashion by first forming an iminium ion intermediate from the condensation of a piperazine with an aldehyde or ketone, which is then immediately reduced in situ to the corresponding alkylated amine.[11]

Expertise & Causality: Choosing the Right Reducing Agent

The key to a successful reductive amination is the choice of reducing agent. The ideal reagent must be mild enough to not reduce the starting carbonyl compound but potent enough to rapidly reduce the intermediate iminium ion.

  • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice.[11] It is mild, tolerant of a wide range of functional groups, and does not require acidic conditions, which can be beneficial for sensitive substrates. Its steric bulk also helps prevent the reduction of the starting aldehyde or ketone.

  • Sodium Cyanoborohydride (NaBH₃CN): A classic choice, effective but highly toxic (releases HCN gas under acidic conditions).[12] It is typically used in slightly acidic media (e.g., with acetic acid) to promote iminium ion formation.

  • Catalytic Hydrogenation (H₂/Pd-C): A "greener" option that produces water as the only byproduct.[11] However, it requires specialized hydrogenation equipment and is incompatible with functional groups that can be reduced by hydrogenolysis (e.g., benzyl ethers, some halides).

Reductive_Amination_Workflow cluster_reagents Choice of Reducing Agent start Start: Piperazine + Aldehyde/Ketone step1 Condensation to form Iminium Ion Intermediate start->step1 step2 In-situ Reduction step1->step2 end_node Final Product: N-Alkylpiperazine step2->end_node stab STAB (Mild, versatile) stab->step2 Select one nabh3cn NaBH3CN (Effective, toxic) nabh3cn->step2 Select one h2pdc H2 / Pd-C (Green, requires equipment) h2pdc->step2 Select one

Caption: General workflow for reductive amination.

Comparative Performance Data
Carbonyl CompoundPiperazine DerivativeReducing AgentSolventYield (%)Reference
BenzaldehydePiperazineNaBH(OAc)₃DCE95[11]
CyclohexanoneN-MethylpiperazineH₂ (50 psi), Pd/CMethanol92[13]
4-PyridinecarboxaldehydeN-Boc-piperazineNaBH(OAc)₃DCM89[13]
Tetrahydropyran-4-oneN-(4-amino-3-nitrophenyl)piperazineNaBH(OAc)₃THF85[13]
Detailed Experimental Protocol: N-Benzylation of Piperazine via Reductive Amination[11]
  • Reaction Setup: To a round-bottom flask, add piperazine (1.0 equiv) and dissolve in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Carbonyl Addition: Add benzaldehyde (1.1 equiv) to the solution and stir for 20-30 minutes at room temperature to allow for iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to control any effervescence.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography if necessary.

Convergent Strategies: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, represent a paradigm shift in synthetic efficiency and diversity generation.[14] Isocyanide-based MCRs, such as the Ugi and split-Ugi reactions, are particularly powerful for rapidly assembling complex piperazine scaffolds from simple building blocks.[15][16]

Expertise & Causality: The Power of Convergence

The Ugi four-component reaction (U-4CR) combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. By using a bifunctional starting material, such as an N-alkylethylenediamine, a subsequent intramolecular cyclization can yield a piperazine derivative.[15] This approach is exceptionally atom-economical and allows for the creation of large chemical libraries by simply varying the four input components.[2][14] The split-Ugi methodology was specifically developed for bis-secondary diamines like piperazine, enabling direct formation of 1,4-disubstituted derivatives.[14]

This strategy is ideal for diversity-oriented synthesis in drug discovery, where the goal is to explore a wide range of chemical structures for biological activity. The mild reaction conditions are tolerant of many functional groups, making it a highly versatile tool.[15]

Expanding Diversity: C–H Functionalization of the Piperazine Core

A significant frontier in piperazine synthesis is the selective functionalization of the ring's C-H bonds.[5] Traditionally, introducing substituents onto the carbon backbone was a multi-step, challenging process.[4] Recent advances, particularly in photoredox catalysis, have unlocked direct and efficient pathways to C2-substituted piperazines.[4][6]

Expertise & Causality: Radical-Mediated Pathways

Methods like the Stannyl Amine Protocol (SnAP) and the more recent Silicon Amine Protocol (SLAP) utilize radical chemistry to achieve C-H functionalization during the de novo synthesis of the ring.[4][6]

  • Radical Generation: A photoredox catalyst (e.g., an Iridium complex) or a chemical oxidant initiates the formation of an α-amino radical from a precursor.[4][6]

  • Cyclization: This radical then cyclizes onto an imine, which is formed in situ from the condensation of an aldehyde and the other amine terminus of the precursor.[4]

  • Product Formation: The resulting cyclized radical is then quenched to form the C2-functionalized piperazine.

These methods provide streamlined access to previously hard-to-make analogs, opening up new avenues for structure-activity relationship (SAR) studies.[4][5]

Functionalization_Comparison cluster_N Traditional N-Functionalization cluster_C Modern C-H Functionalization piperazine Piperazine Core N1-H C2-H C3-H N4-H C5-H C6-H n_aryl N-Arylation (Buchwald-Hartwig) n_aryl->piperazine:n1 n_alkyl N-Alkylation (Reductive Amination) n_alkyl->piperazine:n4 c_func C2-Alkylation/Arylation (Photoredox, SnAP/SLAP) c_func->piperazine:c2

Caption: Comparison of N- vs. C-H functionalization sites.

Enabling Technologies in Piperazine Synthesis

Beyond specific reaction classes, several platform technologies are accelerating and improving the synthesis of piperazine derivatives.

  • Solid-Phase Synthesis: Essential for combinatorial chemistry, this technique involves anchoring a piperazine precursor to a resin support and performing subsequent reactions.[17][18] This simplifies purification, as excess reagents and byproducts are simply washed away. It is highly effective for generating large libraries of compounds for high-throughput screening.[17]

  • Flow Chemistry: Conducting reactions in continuous-flow reactors offers significant advantages in safety, scalability, and efficiency.[19] For potentially hazardous or highly exothermic reactions, flow chemistry provides superior temperature control. It also enables seamless multi-step sequences without intermediate isolation, as demonstrated in the synthesis of the drug flibanserin.[19][20]

  • Green Chemistry Approaches: There is a growing emphasis on developing more environmentally benign synthetic routes.[21] This includes using piperazine itself as a solvent to create solvent-free conditions, employing microwave irradiation to dramatically reduce reaction times, and developing catalytic systems that operate in greener solvents like water or ethanol.[3][22]

Comparative Summary of Synthetic Routes

MethodPrimary ApplicationKey AdvantagesKey DisadvantagesScalability
Buchwald-Hartwig Amination N-ArylationBroad scope, high yields, good functional group tolerance.Cost of Pd catalysts and ligands, requires inert atmosphere.Good
Reductive Amination N-AlkylationReliable, versatile, one-pot procedure, many reagent choices.STAB is moisture sensitive; H₂ requires special equipment.Excellent
Multicomponent Reactions Diversity GenerationHigh convergence, atom economy, rapid library synthesis.Product complexity can make purification challenging.Moderate
C-H Functionalization C-SubstitutionAccess to novel chemical space, direct functionalization.Newer methods, may require specialized reagents (SnAP) or catalysts.Moderate
Solid-Phase Synthesis Library SynthesisSimplified purification, amenable to automation.Lower loading capacity, requires resin and linkers.Poor to Moderate
Flow Chemistry Process ChemistryEnhanced safety and control, easy scalability, automation.Requires specialized equipment and process optimization.Excellent

Conclusion and Future Outlook

The synthetic toolbox for accessing substituted piperazines has expanded dramatically beyond classical methods. Modern catalytic systems like the Buchwald-Hartwig amination and robust procedures like reductive amination have become the standard for N-functionalization. Concurrently, disruptive technologies such as multicomponent reactions, C-H functionalization, and flow chemistry are enabling researchers to explore the chemical space around the piperazine core with unprecedented speed and creativity. As the demand for novel, structurally complex drug candidates continues to grow, these alternative synthetic routes will be indispensable in the design and development of the next generation of piperazine-based therapeutics.

References

A Comparative Guide to the Biological Activity Screening of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological activity screening of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine derivatives, a class of compounds with significant potential in modern drug discovery. The piperazine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs targeting a wide array of biological targets, from central nervous system (CNS) receptors to enzymes implicated in cancer.[1][2] The unique structural motif of the title compounds, combining a constrained piperazine-2-carboxylic acid, a pyridinylmethyl moiety, and a Boc-protecting group, offers a rich chemical space for exploring novel therapeutic agents.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to screening. We will delve into the synthesis of these derivatives, followed by a detailed comparison of their performance in key biological assays, supported by experimental data from closely related analogues found in the literature.

The Rationale Behind the Scaffold: A Chemist's Perspective

The design of the this compound scaffold is a deliberate exercise in medicinal chemistry. The piperazine ring itself is a privileged structure, known to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2] The two nitrogen atoms offer distinct points for chemical modification, allowing for fine-tuning of the molecule's interaction with biological targets.[1]

The pyridinylmethyl group is often incorporated to target CNS receptors, particularly dopamine and serotonin receptors, due to its ability to participate in key interactions within their binding pockets.[3][4] The carboxylic acid at the 2-position of the piperazine ring introduces a chiral center and a potential point of interaction with target proteins, while the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective chemical transformations during synthesis.[5][6]

Synthesis of 1-Boc-4-(pyridin-3-ylmethyl)piperazine-2-carboxylic Acid: A Plausible Route

Experimental Protocol: Proposed Synthesis

Step 1: Mono-Boc protection of piperazine-2-carboxylic acid

  • Dissolve piperazine-2-carboxylic acid in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium bicarbonate (NaHCO₃) to maintain a basic pH.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O in dioxane dropwise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with a cold solution of 1M hydrochloric acid (HCl) to pH 3-4.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-Boc-piperazine-2-carboxylic acid.

Step 2: N-alkylation with 3-(chloromethyl)pyridine

  • Dissolve 1-Boc-piperazine-2-carboxylic acid in a suitable aprotic polar solvent such as dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).

  • Add 3-(chloromethyl)pyridine hydrochloride to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound, 1-Boc-4-(pyridin-3-ylmethyl)piperazine-2-carboxylic acid.

Biological Activity Screening: A Multi-pronged Approach

Given the structural features of the target derivatives, a logical screening cascade would investigate their potential as both CNS-active agents and anticancer therapeutics. This dual-track approach maximizes the potential for discovering valuable biological activity.

In Vitro Cytotoxicity Screening

A fundamental first step in drug discovery is to assess the general toxicity of a new chemical entity.[7] This provides a baseline understanding of the compound's therapeutic window.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8]

  • Cell Seeding: Seed human cancer cell lines, such as the breast cancer cell line MCF-7 and the non-small cell lung cancer cell line A549, into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a range of concentrations is tested (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Compound ClassCell LineIC₅₀ (µM)Reference
Benzimidazole-piperazine hybridsA549 (Lung)2.8 - 7.8[9]
Benzimidazole-piperazine hybridsMCF-7 (Breast)4.2 - 5.4[9]
Alepterolic acid-piperazine derivativesMDA-MB-231 (Breast)5.55[8]
Quinoxalinyl–piperazine derivativesVariousBroad activity[10]
N-phenylbenzamide-piperazine derivativesHCT-116 (Colon)11.33[11]
Screening for CNS Activity: Receptor Binding Assays

The presence of the arylmethylpiperazine moiety strongly suggests potential interactions with dopamine and serotonin receptors, which are key targets for antipsychotic and antidepressant drugs.[4] Radioligand binding assays are a sensitive and robust method to determine the affinity of a compound for a specific receptor.[12][13]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis receptor Receptor Preparation (e.g., cell membranes) incubation Incubate receptor, radioligand, and test compound to reach equilibrium receptor->incubation radioligand Radioligand (e.g., [3H]-Spiperone) radioligand->incubation test_compound Test Compound (serial dilutions) test_compound->incubation filtration Rapid filtration to separate bound from free radioligand incubation->filtration counting Quantify bound radioactivity (Scintillation counting) filtration->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis

Caption: General workflow for a competitive radioligand binding assay.

  • Receptor Source: Use cell membranes prepared from HEK293 cells stably expressing the human dopamine D₂ receptor.

  • Radioligand: Utilize [³H]-Spiperone, a high-affinity antagonist for the D₂ receptor.

  • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂, at pH 7.4.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and a fixed concentration of [³H]-Spiperone (typically at its K_d value).

    • To determine non-specific binding, add a high concentration of a known D₂ antagonist, such as haloperidol (10 µM).

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound and calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

This protocol is similar to the D₂ receptor assay, with the following modifications:

  • Receptor Source: Cell membranes from HEK293 cells expressing the human 5-HT₂A receptor.

  • Radioligand: [³H]-Ketanserin is a commonly used radioligand for the 5-HT₂A receptor.

  • Non-specific Binding: Defined using a high concentration of a known 5-HT₂A antagonist, such as ritanserin (1 µM).

Compound ClassReceptorK_i (nM)Reference
Phenylpiperazine derivativesDopamine D₂48 - 53[14]
Phenylpiperazine derivativesDopamine D₃0.72 - 20[3][14]
Phenylpiperazine analogs5-HT₁A14.3 - 199[15]
Novel virtual screening hits5-HT₂ALow micromolar[16]
Screening for Enzyme Inhibition: Acetylcholinesterase Assay

Some piperazine derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[17] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

The Ellman's method is a colorimetric assay used to measure AChE activity.[18][19]

  • Reagents:

    • Phosphate buffer (0.1 M, pH 8.0)

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • AChE enzyme solution

    • Test compound solutions

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the ATCI substrate solution.

    • Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

G cluster_cholinergic Cholinergic Synapse cluster_inhibition Inhibition by Piperazine Derivative acetylcholine Acetylcholine (ACh) (Neurotransmitter) ache Acetylcholinesterase (AChE) (Enzyme) acetylcholine->ache Hydrolysis postsynaptic_receptor Postsynaptic Receptor acetylcholine->postsynaptic_receptor Binding choline_acetate Choline + Acetate (Inactive metabolites) ache->choline_acetate signal Signal Transduction postsynaptic_receptor->signal piperazine Piperazine Derivative (Inhibitor) piperazine->ache Inhibition

Caption: Simplified diagram of acetylcholinesterase action and inhibition.

Conclusion and Future Directions

The this compound derivatives represent a promising class of compounds for drug discovery. Their structural features suggest a high likelihood of activity as either CNS agents or anticancer therapeutics. The screening cascade outlined in this guide provides a robust and logical framework for elucidating their biological potential. By systematically evaluating their cytotoxicity, receptor binding affinities, and enzyme inhibitory activities, researchers can effectively identify lead compounds for further optimization.

Future work should focus on expanding the screening to a broader panel of cancer cell lines and a wider range of CNS receptors. Structure-activity relationship (SAR) studies will be crucial in refining the scaffold to improve potency and selectivity. Furthermore, promising lead compounds should be advanced to in vivo models to assess their efficacy and pharmacokinetic profiles. This comprehensive approach will pave the way for the potential development of novel and effective therapeutic agents from this versatile chemical class.

References

A Comparative Guide to the Structure-Activity Relationships of Piperazine-Based FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a prominent class of Fatty Acid Amide Hydrolase (FAAH) inhibitors centered on a piperazine or piperidine core. While the specific scaffold of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine is not extensively documented in publicly available literature, we will leverage the comprehensive data from the closely related and well-studied piperidine/piperazine urea series to establish a predictive SAR framework. This analysis will serve as an invaluable resource for researchers engaged in the design and optimization of novel FAAH inhibitors for therapeutic applications in pain, inflammation, and other neurological disorders.

Introduction: FAAH as a Prime Therapeutic Target

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a critical role in the endocannabinoid system by degrading the fatty acid amide family of signaling lipids, most notably the endocannabinoid anandamide (AEA).[1] By hydrolyzing AEA, FAAH terminates its signaling, which modulates a vast array of physiological processes. Pharmacological inhibition of FAAH presents a compelling therapeutic strategy: it elevates the endogenous levels of anandamide "on-demand" only in tissues where it is being produced. This approach offers the potential for analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor 1 (CB1) agonists.[2][3]

A highly successful class of FAAH inhibitors operates via covalent, irreversible modification of a unique Ser-Ser-Lys catalytic triad within the enzyme's active site.[4] Among these, piperidine and piperazine ureas, such as the clinical candidate PF-04457845, have demonstrated exceptional potency and selectivity.[5][6] These compounds function by carbamylating the catalytic Ser241 residue, forming a stable covalent adduct that inactivates the enzyme.[7] This guide will dissect the SAR of these urea-based inhibitors to illuminate the key structural determinants for potent and selective FAAH inhibition.

Core Scaffold Analysis and Comparative SAR

The piperazine/piperidine urea scaffold can be systematically divided into three key regions for SAR analysis. Understanding the contribution of each region is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

SAR_Regions cluster_A Region A: Heterocyclic Leaving Group cluster_B Region B: Central Heterocycle cluster_C Region C: 'Left-Hand Side' (LHS) Group scaffold General Scaffold: LHS - Central_Ring - Reactive_Moiety - Leaving_Group A Pyridine / Pyridazine Moiety (Leaving Group) B Piperazine / Piperidine Core (Central Ring) C Bulky Aromatic Group (e.g., Benzylidene, Benzothiophene) A_SAR Key SAR Insights: - Governs leaving group potential. - Site for metabolic liabilities (e.g., pyridine N). - Substitutions modulate potency and CYP inhibition. - 3-pyridyl preferred over 2-pyridyl. B->A B_SAR Key SAR Insights: - Acts as a rigid scaffold. - Orients LHS and RHS in the active site. - Piperidine often preferred over piperazine. - Influences physicochemical properties (solubility, pKa). C->B C_SAR Key SAR Insights: - Provides key anchoring interactions in a hydrophobic pocket. - Large, planar systems are favorable. - Modifications to the linker (e.g., ketone, methylene) affect potency.

Caption: Key pharmacophoric regions for SAR analysis of piperazine/piperidine-based FAAH inhibitors.

Region A: The Heterocyclic "Leaving Group"

This portion of the molecule is critical as it constitutes the leaving group following the carbamylation of Ser241 by the urea carbonyl.[5] The electronic properties and substitution pattern of this ring directly influence the electrophilicity of the carbonyl and the stability of the resulting leaving amine.

  • Heterocycle Choice: SAR studies on benzothiophene ureas revealed that aryl ureas are significantly more potent than alkyl ureas.[1] Within heteroaromatic options, a 3-aminopyridyl group was found to be superior to 2-aminopyridyl or 3-aminopyridazinyl moieties for FAAH potency.[1]

  • Metabolic Stability: Unsubstituted pyridines are often associated with cytochrome P450 metabolic liabilities. Medicinal chemistry efforts on the PF-04457845 series focused on substituting the pyridine ring or replacing it with other heterocycles, like pyridazine, to mitigate CYP2D6 and CYP3A4 inhibition while retaining or enhancing FAAH inhibitory activity.[5]

  • Analogous Insights for Carboxy-Pyridinyl Analogs: For a hypothetical (carboxy-pyridin-3-yl-methyl) analog, the pyridine ring would not be a leaving group. Instead, the carboxylic acid would likely serve as a key hydrogen bond donor/acceptor, interacting with polar residues in the FAAH active site. The position of the carboxylate on the pyridine ring (e.g., position 5 or 6 vs. 2) would be critical for establishing optimal interactions.

Region B: The Central Piperazine/Piperidine Core

This central ring acts as a rigid scaffold, correctly orienting the reactive urea and the flanking aromatic systems within the FAAH active site channels.

  • Piperidine vs. Piperazine: Both piperidine and piperazine cores have been successfully used to create potent FAAH inhibitors.[3] The choice between them can influence factors like synthesis feasibility, pKa, solubility, and potential for off-target effects. In many optimized series, such as PF-04457845, a piperidine ring forms the final core structure.[5][6]

  • Structural Role: Computational studies suggest that the enzyme induces a conformational distortion in the piperidine/piperazine ring, which twists the normally planar urea amide bond.[7] This distortion facilitates the nucleophilic attack by Ser241, highlighting the crucial role of the cyclic core in promoting covalent inhibition.[7] Acyclic urea analogs are largely inactive, underscoring the importance of this constrained conformation.[7]

Region C: The "Left-Hand Side" (LHS) Anchoring Group

This region typically consists of a larger aromatic moiety that anchors the inhibitor in the membrane access channel and interacts with hydrophobic residues of the enzyme.

  • Aromatic System: A series of piperazine phenyl ureas was first identified via high-throughput screening.[1] Optimization led to the replacement of the simple phenyl group with larger, bicyclic systems like benzothiophene or a substituted benzylidene moiety, which significantly enhanced potency.[1][5]

  • Linker Modification: The linker connecting the aromatic system to the central ring has also been explored. In one series, a ketone linker was found to be potent, and modifications to a methylene or methyl-substituted linker were also tolerated, demonstrating some flexibility in this region.[1]

  • Relevance to the Boc-Group: In the proposed 1-Boc- scaffold, the tert-Butoxycarbonyl (Boc) group serves primarily as a protecting group in synthesis and is not optimized for binding. Its bulky, non-aromatic nature is unlikely to provide the optimal hydrophobic interactions seen with planar aromatic systems in potent inhibitors. For drug development, this group would almost certainly be replaced with a more suitable aromatic system identified through SAR studies.

Comparative Performance Data

The following table summarizes the inhibitory potency of key piperidine/piperazine urea analogs against human FAAH (hFAAH). The data clearly illustrates the SAR principles discussed above, showing the evolution from an initial screening hit to a highly potent clinical candidate.

Compound IDCore StructureLHS GroupLeaving GrouphFAAH Potency (kinact/Ki, M-1s-1)hFAAH IC50 (nM) with 60 min preincubationReference(s)
PF-750 PiperidineQuinolin-3-ylmethylPhenyl800N/A[5]
PF-3845 PiperidineBenzothiophen-2-ylmethyl3-Pyridyl13,000N/A[3][6]
PF-04457845 Piperidine3-[[5-(Trifluoromethyl)pyridin-2-yl]oxy]benzylidene3-Pyridazinyl40,3007.2[5][6]
JNJ-1661010 Piperazine3-Phenyl-1,2,4-thiadiazol-5-ylPhenylN/A (Reversible)33[7]
Benzothiophene 6a PiperazineBenzothiophen-2-ylmethyl3-Pyridyl108,000N/A[1]

Note: kinact/Ki is the second-order rate constant for irreversible inhibition and is considered the most accurate measure of potency for covalent inhibitors.

Experimental Protocols: A Self-Validating System

The discovery and validation of FAAH inhibitors rely on a robust and multi-tiered assay system, ensuring both potency and selectivity are accurately characterized.

Protocol 1: Fluorescence-Based FAAH Activity Assay (Primary Screening)

This protocol describes a high-throughput method for measuring FAAH activity and determining inhibitor potency (IC50). The principle involves the FAAH-catalyzed hydrolysis of a fluorogenic substrate, releasing a fluorescent product.

Objective: To quantify the inhibitory effect of test compounds on FAAH enzymatic activity.

Materials:

  • Recombinant human FAAH (hFAAH) enzyme

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA

  • Fluorogenic Substrate: AMC-arachidonoyl amide or similar

  • Test Compounds and Positive Control (e.g., PF-04457845) dissolved in DMSO

  • 96-well or 384-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 1 µL) into the wells of the assay plate. For control wells, add DMSO only.

  • Enzyme Preparation: Thaw the hFAAH enzyme stock on ice. Dilute the enzyme to a pre-determined optimal concentration in cold Assay Buffer.

  • Enzyme Addition & Pre-incubation: Add the diluted enzyme solution to all wells except for "no enzyme" background controls. For irreversible inhibitors, a pre-incubation step is critical. Mix the plate and incubate for a set time (e.g., 60 minutes) at 37°C to allow the covalent reaction between the inhibitor and the enzyme to occur.[6]

  • Reaction Initiation: Prepare the substrate solution in Assay Buffer. Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Signal Measurement: Immediately transfer the plate to a fluorescence reader pre-set to 37°C. Measure the increase in fluorescence (e.g., Ex: 355 nm, Em: 460 nm) over time (kinetic read) or at a single endpoint after a fixed duration (e.g., 30 minutes).[8]

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" or "t=0" wells) from all other readings.

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Determine the percent inhibition for each compound concentration relative to the DMSO-only control wells.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: A typical workflow for the discovery and validation of novel FAAH inhibitors.

Protocol 2: Activity-Based Protein Profiling (ABPP) for Selectivity

A critical self-validating step is to ensure the inhibitor is selective for FAAH and does not cross-react with other serine hydrolases in the proteome. ABPP is the gold standard for this assessment.[1][3]

Objective: To assess the selectivity of a lead compound against the broader family of serine hydrolases in a complex biological sample (e.g., brain homogenate).

Principle: ABPP uses an active site-directed chemical probe that covalently labels the catalytic serine of many hydrolases. In a competitive experiment, a tissue proteome is pre-incubated with the test inhibitor. If the inhibitor binds to FAAH (or any other hydrolase), it will block the subsequent labeling of that enzyme by the probe. The presence or absence of labeled enzymes is then analyzed by gel electrophoresis or mass spectrometry. Potent and selective inhibitors like PF-04457845 show near-complete blockade of probe labeling for FAAH with no effect on other serine hydrolases.[5][6]

Mechanism of Action Visualization

The inhibitory mechanism of piperazine/piperidine ureas involves a covalent modification of the FAAH active site.

Caption: Covalent inhibition mechanism of FAAH by a piperidine urea inhibitor.

Conclusion

The structure-activity relationship for piperazine and piperidine-based FAAH inhibitors is well-defined, providing a robust framework for rational drug design. The key to success lies in the tripartite structure: a central heterocyclic core for scaffolding, a reactive urea moiety for covalent modification of Ser241, and carefully selected aromatic groups for anchoring (LHS) and metabolic stability (leaving group). Potency is maximized by incorporating large, hydrophobic LHS groups and electronically suitable heteroaromatic leaving groups. The piperidine core is often favored in highly optimized compounds like PF-04457845. While direct SAR data for this compound is unavailable, the principles derived from the urea series strongly suggest that replacing the Boc group with an optimized aromatic system and leveraging the carboxy-pyridinyl moiety for polar interactions would be a viable strategy for developing novel FAAH inhibitors. The experimental workflows outlined herein provide a clear, self-validating path from initial screening to lead candidate validation.

References

A Senior Application Scientist's Guide to Bioisosteric Replacement of Carboxylic Acids in Pyridinyl-Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of the Carboxylic Acid Group in Pyridinyl-Piperazine Drug Candidates

In the landscape of modern drug discovery, the pyridinyl-piperazine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] The inclusion of a carboxylic acid moiety is often a key pharmacophoric element, crucial for target engagement through ionic interactions and hydrogen bonding. However, the very properties that make the carboxylate group an effective anchor can also introduce challenges, including poor membrane permeability, rapid metabolism, and potential toxicity issues.[4][5][6]

This guide provides a comprehensive comparison of common bioisosteres for the carboxylic acid group, specifically within the context of pyridinyl-piperazine derivatives. As medicinal chemists, our goal is to judiciously replace the carboxylic acid with a surrogate that preserves or enhances biological activity while improving the overall physicochemical and pharmacokinetic profile of the molecule.[7][8] This requires a deep understanding of how each bioisostere modulates properties such as acidity (pKa), lipophilicity (logP/logD), and metabolic stability.

The Repertoire of Carboxylic Acid Bioisosteres: A Comparative Analysis

The selection of an appropriate bioisostere is a multi-parameter optimization problem.[9][10] Below, we delve into the characteristics of several widely employed carboxylic acid surrogates, offering insights into their relative strengths and weaknesses.

Tetrazole: The Closest Mimic

The 5-substituted-1H-tetrazole is arguably the most utilized carboxylic acid bioisostere due to its striking similarity in acidity and steric profile.[11][12]

  • Physicochemical Properties: The pKa of a tetrazole is typically in the range of 4.5-5.0, closely mirroring that of a carboxylic acid (around 4.5).[11][13] This similar acidity ensures that the tetrazole can engage in comparable ionic interactions with biological targets. The lipophilicity of a tetrazole-containing compound is often comparable to or slightly lower than its carboxylic acid counterpart.[14]

  • Biological Activity & Metabolism: The tetrazole ring is generally more metabolically stable than a carboxylic acid, being less susceptible to glucuronidation.[11][15] This can lead to an improved pharmacokinetic profile. In many cases, the replacement of a carboxylic acid with a tetrazole results in retained or even enhanced biological activity.[16]

  • Synthetic Considerations: Tetrazoles are commonly synthesized from nitriles via [3+2] cycloaddition with an azide source, a route that is often amenable to late-stage functionalization in a synthetic sequence.[17][18]

Acyl Sulfonamides: Modulating Acidity and Lipophilicity

N-acyl sulfonamides offer a versatile platform for fine-tuning the physicochemical properties of a lead compound.[19][20]

  • Physicochemical Properties: The pKa of acyl sulfonamides can be modulated over a wider range (typically 3.5-5.5) by varying the substituents on the acyl and sulfonamide moieties.[20][21] This allows for a more nuanced control over the ionization state at physiological pH. Generally, acyl sulfonamides are more lipophilic than the corresponding carboxylic acids.[9]

  • Biological Activity & Metabolism: The increased lipophilicity can enhance membrane permeability, which may be advantageous for targeting intracellular proteins or for central nervous system (CNS) penetration.[21] However, the sulfonamide group can be susceptible to metabolism. The impact on biological activity is context-dependent and requires empirical validation.[22]

  • Synthetic Considerations: The synthesis of acyl sulfonamides typically involves the acylation of a sulfonamide, a relatively straightforward transformation.[19]

Hydroxamic Acids: Introducing Metal Chelation

Hydroxamic acids, while also serving as carboxylic acid bioisosteres, introduce the unique property of metal chelation.[23][24]

  • Physicochemical Properties: Hydroxamic acids are significantly less acidic than carboxylic acids, with pKa values in the range of 8-9.[23][24] This means they will be largely unionized at physiological pH. They are generally more polar and less lipophilic than carboxylic acids.[23]

  • Biological Activity & Metabolism: The ability to chelate metal ions can be a double-edged sword. It can be exploited for targeting metalloenzymes but can also lead to off-target effects and toxicity.[24] Hydroxamic acids can be susceptible to hydrolysis in vivo.[24]

  • Synthetic Considerations: They are typically prepared by the reaction of an activated carboxylic acid derivative (like an acid chloride or ester) with hydroxylamine.

Squaric Acids: A Unique Acidic Scaffold

Squaric acid and its derivatives represent a less common but intriguing class of carboxylic acid mimics.[25][26]

  • Physicochemical Properties: Squaric acid is a strong acid with two pKa values (pKa1 ≈ 1.2-1.7, pKa2 ≈ 3.2-3.5), ensuring it is fully ionized at physiological pH.[26] This high acidity contributes to increased polarity and reduced lipophilicity.

  • Biological Activity & Metabolism: The unique electronic and geometric properties of the squaric acid moiety can lead to novel interactions with biological targets.[27] However, their reactivity can also be a concern, potentially leading to a lack of selectivity.[28]

  • Synthetic Considerations: The synthesis of squaric acid derivatives can be more complex compared to other bioisosteres.[25]

Comparative Data Summary

The following table provides a side-by-side comparison of the key physicochemical properties of the discussed bioisosteres.

BioisostereTypical pKa RangeGeneral Lipophilicity (logP) vs. COOHKey AdvantagesKey Disadvantages
Carboxylic Acid ~4.5-Strong target interaction, well-understoodPoor permeability, metabolic liability
Tetrazole 4.5 - 5.0Similar to slightly lowerClose pKa mimic, improved metabolic stabilityPotential for N-alkylation metabolism
Acyl Sulfonamide 3.5 - 5.5HigherTunable acidity, increased permeabilityPotential for metabolic instability
Hydroxamic Acid 8.0 - 9.0LowerMetal chelation capabilityWeak acidity, potential for hydrolysis and toxicity
Squaric Acid pKa1: 1.2-1.7, pKa2: 3.2-3.5LowerStrong acidity, unique geometryPotential for reactivity and lack of selectivity

Experimental Protocol: Synthesis of a Tetrazole Bioisostere in a Pyridinyl-Piperazine Scaffold

This section provides a representative, step-by-step methodology for the synthesis of a pyridinyl-piperazine derivative where the carboxylic acid is replaced by a tetrazole.

Scheme:

  • Synthesis of the nitrile precursor from a suitable starting material (e.g., an alkyl halide).

  • Cycloaddition of the nitrile with an azide source to form the tetrazole ring.

Step 1: Synthesis of the Nitrile Precursor

  • To a solution of 1-(pyridin-2-yl)piperazine (1.0 eq) and a suitable alkyl halide containing a terminal leaving group (e.g., 4-bromobutyronitrile, 1.1 eq) in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired nitrile precursor.

Step 2: Tetrazole Formation

  • Caution: Azides are potentially explosive. Handle with appropriate safety precautions.

  • To a solution of the nitrile precursor (1.0 eq) in a suitable solvent such as DMF or toluene, add an azide source such as sodium azide (NaN₃, 1.5-3.0 eq) and an ammonium salt like ammonium chloride (NH₄Cl, 1.5-3.0 eq) or a Lewis acid like zinc bromide (ZnBr₂, 1.1 eq).

  • Heat the reaction mixture to a high temperature (e.g., 100-120 °C) and stir for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench the excess azide (if any) with a suitable reagent (e.g., sodium nitrite followed by acidification).

  • Acidify the reaction mixture with an aqueous acid solution (e.g., 1M HCl) to protonate the tetrazole.

  • Extract the product with an appropriate organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the final tetrazole-containing pyridinyl-piperazine derivative by recrystallization or column chromatography.

Visualizing the Concepts

Bioisostere_Comparison cluster_properties Key Properties COOH Carboxylic Acid (pKa ~4.5) pKa Acidity (pKa) COOH->pKa Benchmark logP Lipophilicity (logP) COOH->logP Reference Metabolism Metabolic Stability COOH->Metabolism Often Liable Tetrazole Tetrazole (pKa ~4.5-5.0) Tetrazole->pKa Similar Tetrazole->logP Similar/Lower Tetrazole->Metabolism Improved AcylSulfonamide Acyl Sulfonamide (pKa ~3.5-5.5) AcylSulfonamide->pKa Tunable AcylSulfonamide->logP Higher AcylSulfonamide->Metabolism Variable HydroxamicAcid Hydroxamic Acid (pKa ~8-9) HydroxamicAcid->pKa Much Higher HydroxamicAcid->logP Lower HydroxamicAcid->Metabolism Hydrolysis Prone SquaricAcid Squaric Acid (pKa1 ~1.5, pKa2 ~3.4) SquaricAcid->pKa Much Lower SquaricAcid->logP Lower SquaricAcid->Metabolism Variable

Caption: Comparative properties of carboxylic acid bioisosteres.

Bioisostere_Selection_Workflow Start Start: Carboxylic Acid Lead Compound Problem Identify Liability (e.g., Poor PK, Metabolism) Start->Problem Select Select Bioisostere Panel (Tetrazole, Acyl Sulfonamide, etc.) Problem->Select Synthesize Synthesize Analogs Select->Synthesize Assay In Vitro & In Vivo Assays (Potency, PK, etc.) Synthesize->Assay Analyze Analyze Data Compare to Lead Assay->Analyze Analyze->Select Re-design Optimized Optimized Lead Compound Analyze->Optimized Improved Profile

Caption: Workflow for bioisostere selection in drug discovery.

Conclusion

The strategic replacement of a carboxylic acid with a suitable bioisostere is a powerful tool in the optimization of pyridinyl-piperazine-based drug candidates. There is no one-size-fits-all solution; the optimal choice depends on the specific liabilities of the lead compound and the desired property modulations. A systematic approach, involving the synthesis and evaluation of a panel of bioisosteric analogs, is crucial for identifying the derivative with the best overall profile. This guide provides the foundational knowledge and a practical framework to empower researchers in making informed decisions in their drug discovery endeavors.

References

A Comparative Guide to the Validation of Analytical Methods for 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust validation of analytical methods is a cornerstone of pharmaceutical development, ensuring the identity, purity, strength, and quality of drug substances and products.[1][2] This guide provides an in-depth, experience-driven comparison of analytical method validation strategies, centered on the exemplary compound 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine , a key intermediate in modern drug synthesis. We will dissect the validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, comparing its performance against established regulatory standards and discussing alternative analytical approaches. This document is intended for researchers, scientists, and drug development professionals, offering both a strategic overview and detailed, actionable protocols grounded in the principles of scientific integrity and regulatory compliance.

Introduction: The Imperative of Method Validation

In the landscape of pharmaceutical manufacturing, an analytical method is not merely a procedure; it is a guarantee of quality. The objective of validating an analytical procedure is to demonstrate through empirical evidence that it is fit for its intended purpose.[3][4][5] Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established comprehensive guidelines that form the basis of this process.[1][6][7][8]

The subject of our focus, This compound , possesses structural motifs common in pharmaceutical agents: a piperazine ring, a pyridine core, and a tert-butyloxycarbonyl (Boc) protecting group. These features necessitate a highly specific and stable analytical method to track its purity and degradation profile.

The Regulatory Framework: ICH Q2(R2)

The foundational guideline for this work is the ICH Harmonised Guideline Q2(R2) "Validation of Analytical Procedures".[3][6][7] This guideline outlines the necessary validation characteristics, which include:

  • Specificity (including stability-indicating properties)

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Detection Limit (LOD)

  • Quantitation Limit (LOQ)

  • Robustness

This guide will systematically address each of these parameters with practical examples and data.

Method Selection: Why RP-HPLC is the Workhorse

For a non-volatile, polar organic molecule like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the analytical technique of choice.[9][10]

  • Causality of Choice: The compound's structure lends itself to good retention on a non-polar stationary phase (like C18) with a polar mobile phase. The presence of chromophores (the pyridine ring) allows for straightforward detection using a UV detector. While piperazine itself lacks a strong chromophore, the pyridine moiety in the target molecule makes direct UV detection feasible, unlike simpler piperazine derivatives which may require derivatization.[9][11]

  • Alternative Comparison:

    • Gas Chromatography (GC): Unsuitable due to the compound's low volatility and thermal instability (the Boc group is heat-labile).

    • Supercritical Fluid Chromatography (SFC): A viable, "greener" alternative to HPLC, but instrumentation is less common in standard QC labs.

    • LC-Mass Spectrometry (LC-MS): Offers superior specificity and sensitivity. While invaluable for impurity identification during development, its complexity and cost make it less ideal for routine quality control assays compared to a validated HPLC-UV method.

We will proceed with the validation of an HPLC-UV method, which represents the most pragmatic and widely adopted approach for this class of molecule in a regulated environment.

The Validation Protocol: A Stability-Indicating RP-HPLC Method

A stability-indicating method is one that can accurately and specifically measure the drug substance in the presence of its impurities, excipients, and degradation products.[10][12][13] The development of such a method is a prerequisite for reliable stability testing.

Diagram: The Analytical Method Validation Workflow

The following diagram illustrates the logical flow of the validation process, from initial planning to final reporting.

ValidationWorkflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Analysis & Reporting P1 Define Method's Intended Purpose (Assay, Purity, etc.) P2 Develop & Optimize Analytical Method P1->P2 P3 Draft Validation Protocol (Define Parameters & Acceptance Criteria) P2->P3 E1 Specificity (Forced Degradation) P3->E1 Execute Protocol E2 Linearity & Range E3 Accuracy (Spike Recovery) E4 Precision (Repeatability & Intermediate) E5 LOD & LOQ E6 Robustness A1 Analyze Data vs. Acceptance Criteria E6->A1 Compile Data A2 Investigate Deviations & OOS Results A1->A2 A3 Generate Final Validation Report A2->A3 Conclusion Method Validated for Intended Use A3->Conclusion

Caption: A workflow diagram illustrating the three core phases of analytical method validation.

Specificity & Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][14] For a stability-indicating assay, this is demonstrated through forced degradation studies.

  • Experimental Rationale: The drug substance is subjected to stress conditions more severe than accelerated stability testing to induce degradation. The goal is to produce a modest amount of degradation (5-20%) to ensure that the resulting degradants can be resolved from the parent peak.[13]

Experimental Protocol: Forced Degradation

  • Prepare Solutions: Prepare solutions of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., Acetonitrile:Water 50:50).

  • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours. Neutralize before analysis.

  • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours. Neutralize before analysis.

  • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Stress: Store the solid drug substance in an oven at 105°C for 48 hours. Dissolve for analysis.

  • Photolytic Stress: Expose the solid drug substance to UV/Vis light (ICH Q1B conditions) for 7 days. Dissolve for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method. Use a Photodiode Array (PDA) detector to assess peak purity.

Acceptance Criteria:

  • The main peak should be chromatographically pure in all stressed samples (as determined by PDA analysis).

  • There should be baseline resolution (Resolution > 2.0) between the main peak and all degradation product peaks.

Diagram: Demonstrating Specificity

Specificity cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Resulting Chromatograms Unstressed Unstressed API Solution HPLC HPLC System (C18 Column, UV/PDA Detector) Unstressed->HPLC Stressed Forced Degraded Sample (e.g., Acid) Stressed->HPLC Chromo_Unstressed Unstressed Main Peak HPLC->Chromo_Unstressed Shows single main peak Chromo_Stressed Stressed Impurity 1 Main Peak Impurity 2 HPLC->Chromo_Stressed Shows resolved peaks Validation Is Resolution > 2.0? Is Main Peak Pure? Chromo_Stressed->Validation Pass Specificity Achieved Validation->Pass Yes Fail Method Fails Specificity Validation->Fail No

Caption: Logical flow for demonstrating method specificity via forced degradation studies.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[12][15]

Experimental Protocol: Linearity

  • Stock Solution: Prepare a stock solution of the reference standard at a high concentration (e.g., 1.0 mg/mL).

  • Serial Dilutions: Perform serial dilutions to prepare at least five concentration levels. For an assay, this typically covers 80% to 120% of the target concentration.[15] For a purity method, this range must span from the LOQ to ~120% of the impurity specification limit.

  • Analysis: Inject each concentration level in triplicate.

  • Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.

Data Summary: Linearity for Assay

Concentration (% of Target)Concentration (µg/mL)Avg. Peak Area
80%80798500
90%90899100
100%1001001500
110%1101102300
120%1201203600

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero (e.g., < 2% of the response at 100% concentration).

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically determined by spike recovery studies.[16][17]

Experimental Protocol: Accuracy

  • Spike Preparation: Prepare a placebo (matrix) solution. Spike the placebo with known amounts of the drug substance at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Sample Preparation: Prepare three independent samples at each concentration level.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

Data Summary: Accuracy (Spike Recovery)

Spike LevelTheoretical (µg/mL)Measured (µg/mL)% Recovery
80%
Rep 180.079.699.5%
Rep 280.080.3100.4%
Rep 380.079.899.8%
100%
Rep 1100.0100.5100.5%
Rep 2100.099.299.2%
Rep 3100.0101.1101.1%
120%
Rep 1120.0119.599.6%
Rep 2120.0121.3101.1%
Rep 3120.0120.8100.7%
Average Recovery 100.2%

Acceptance Criteria:

  • Mean Recovery: Typically between 98.0% and 102.0% for a drug substance assay.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[15]

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol: Precision

  • Repeatability: Prepare six independent samples of the drug substance at 100% of the target concentration. Analyze them on the same day with the same equipment.

  • Intermediate Precision: A second analyst repeats the experiment on a different day using a different HPLC system (if available).

  • Data Analysis: Calculate the Relative Standard Deviation (%RSD) for each set of six measurements and for the combined twelve measurements.

Data Summary: Precision

ParameterAnalyst 1 / Day 1 (Assay %)Analyst 2 / Day 2 (Assay %)
Rep 199.8100.5
Rep 2100.299.6
Rep 3100.5100.1
Rep 499.699.9
Rep 5100.1100.8
Rep 699.9100.3
Mean 100.02 100.20
%RSD 0.35% 0.46%
Overall Mean (n=12) \multicolumn{2}{c}{100.11 }
Overall %RSD (n=12) \multicolumn{2}{c}{0.41% }

Acceptance Criteria:

  • %RSD for Assay: Not More Than (NMT) 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

Experimental Protocol: LOD & LOQ (Signal-to-Noise Approach)

  • Determine Signal-to-Noise (S/N): Inject solutions with decreasing concentrations of the analyte.

  • LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Confirm LOQ: Verify the LOQ by preparing and injecting six samples at the LOQ concentration and assessing the precision and accuracy.

Data Summary: LOD/LOQ

ParameterResultAcceptance Criteria
LOD 0.01% (relative to 1 mg/mL)S/N Ratio ≈ 3:1
LOQ 0.03% (relative to 1 mg/mL)S/N Ratio ≈ 10:1
Precision at LOQ (%RSD) 6.8%NMT 10.0%
Accuracy at LOQ (% Rec) 97.5%80.0% - 120.0%
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]

Experimental Protocol: Robustness

  • Vary Parameters: Deliberately vary critical HPLC parameters one at a time.

  • Parameters to Vary:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 5 °C)

    • Mobile Phase Composition (e.g., ± 2% organic)

    • Mobile Phase pH (e.g., ± 0.2 units)

  • Analysis: Analyze a system suitability solution and a standard sample under each condition.

  • Data Analysis: Evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor) and the assay result.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The assay result should not deviate significantly from the result under nominal conditions (e.g., < 2.0% difference).

Conclusion

This guide has systematically detailed the validation of a stability-indicating RP-HPLC method for This compound , adhering to the principles outlined in ICH Q2(R2). The presented protocols, acceptance criteria, and comparative discussions provide a robust framework for scientists in the pharmaceutical industry. A properly validated analytical method is not a procedural hurdle but a fundamental component of ensuring patient safety and product quality. The data presented herein, though illustrative, reflects the expected outcomes of a successful validation campaign, demonstrating the method's suitability for its intended purpose in a regulated quality control environment.

References

A-Scientist's-Guide-to-Assessing-the-ADME-Properties-of-1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine-Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Early ADME Assessment in Drug Discovery

In the modern drug discovery paradigm, the principle of "fail early, fail cheap" is a guiding mantra. A significant proportion of promising drug candidates falter during later stages of development due to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] Consequently, a thorough and early-stage evaluation of a compound's ADME profile is not just advantageous but essential for de-risking projects and efficiently allocating resources.[3][4][5] This guide provides a comprehensive framework for assessing the ADME properties of a specific class of compounds: 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine derivatives. These scaffolds are of significant interest in medicinal chemistry due to the versatile nature of the piperazine ring, which is a common feature in many approved drugs.[6][7][8][9] However, the physicochemical characteristics of this particular substitution pattern present unique challenges and considerations for their ADME profile.

The piperazine moiety, with its two nitrogen atoms, can influence properties like solubility and polarity.[6][10] The presence of a carboxylic acid group on the pyridine ring and the bulky tert-butyloxycarbonyl (Boc) protecting group further contribute to the overall molecular properties, impacting everything from absorption to metabolic stability.[6][11] This guide will delve into the practical aspects of evaluating these properties, offering not just protocols but also the scientific rationale behind the experimental design.

The ADME Assessment Cascade: A Strategic Approach

A tiered and integrated approach to ADME testing is crucial for making informed decisions.[3][12] The following workflow illustrates a logical progression for characterizing our target piperazine derivatives.

ADME_Workflow A Physicochemical Properties (Solubility, Lipophilicity) D Cell Permeability & Efflux (Caco-2, MDCK) A->D B Metabolic Stability (Microsomes, S9 Fraction) E CYP450 Inhibition & Induction B->E G Metabolite Identification B->G C Cell Permeability (PAMPA) C->D H In vivo Pharmacokinetics D->H E->H F Plasma Protein Binding F->H G->H

Caption: A tiered workflow for assessing the ADME properties of drug candidates.

Part 1: Foundational Physicochemical Properties

The journey of a drug through the body is fundamentally governed by its physicochemical properties. For our this compound derivatives, two of the most critical parameters to assess are aqueous solubility and lipophilicity.

Aqueous Solubility: The Gateway to Absorption

Poor aqueous solubility is a major hurdle for oral drug absorption, as only a dissolved drug can be absorbed.[13] For our target compounds, the presence of both a basic piperazine nitrogen and an acidic carboxylic acid suggests a complex pH-dependent solubility profile.

Experimental Approach: Kinetic Solubility Assay

In the early stages of drug discovery, kinetic solubility is often preferred due to its high-throughput nature.[14][15][16][17] This method assesses the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[17]

Step-by-Step Protocol for Kinetic Solubility Assay:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration typically around 1-2%.

  • Equilibration: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound if its solubility is exceeded.[17]

  • Analysis: Determine the concentration of the compound remaining in the solution. This can be done using various methods:

    • Nephelometry: Measures the light scattering caused by precipitated particles.[14]

    • UV-Vis Spectroscopy: After filtering or centrifuging the plate to remove precipitate, the absorbance of the supernatant is measured.[14]

    • LC-MS/MS: Provides the most sensitive and specific quantification.[13]

Data Interpretation and Comparative Analysis:

DerivativeR-Group on PyridineKinetic Solubility at pH 7.4 (µM)
Compound A -H75
Compound B -OCH350
Compound C -Cl25
Reference Atenolol>200

This is example data and should be replaced with actual experimental results.

The data above illustrates how minor structural modifications can significantly impact solubility. A more lipophilic substituent like chlorine (Compound C) can decrease aqueous solubility compared to the parent compound (Compound A).

Part 2: Metabolism and Stability

Once absorbed, a drug candidate is exposed to a host of metabolic enzymes, primarily in the liver.[18] Understanding a compound's metabolic stability is crucial for predicting its in vivo half-life and potential for drug-drug interactions.[1][19][20][21]

Metabolic Stability in Liver Microsomes

Liver microsomes are subcellular fractions that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[18] The microsomal stability assay is a workhorse in early ADME profiling.[19][21][22][23][24]

Experimental Approach: Microsomal Stability Assay

This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes and necessary cofactors.[18]

Microsomal_Stability_Workflow cluster_0 Incubation cluster_1 Quenching & Analysis A Test Compound D Incubate at 37°C A->D B Liver Microsomes B->D C NADPH Regenerating System C->D E Quench Reaction at Time Points (e.g., 0, 15, 30, 60 min) D->E F Protein Precipitation E->F G LC-MS/MS Analysis F->G H Determine % Remaining G->H

Caption: Workflow for a typical microsomal stability assay.

Step-by-Step Protocol for Microsomal Stability Assay:

  • Prepare Reaction Mixture: In a microcentrifuge tube or 96-well plate, combine the test compound (at a final concentration of, for example, 1 µM), liver microsomes (e.g., human, rat; at a final concentration of 0.5 mg/mL), and a buffer (e.g., potassium phosphate buffer, pH 7.4).[19]

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.

  • Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system.[19][23] A negative control without the NADPH system should be included.[19]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.[18]

  • Sample Preparation: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[19][23]

Comparative Data for Piperazine Derivatives:

DerivativeR-Group on PyridineIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
Compound A -H4515.4
Compound B -OCH32034.7
Compound C -Cl>60<11.5
Reference Verapamil1546.2

This is example data and should be replaced with actual experimental results.

The data suggests that the methoxy group in Compound B may be a site of metabolic liability, leading to faster clearance. Conversely, the electron-withdrawing chlorine in Compound C may increase metabolic stability.

Part 3: Permeability and Efflux

For orally administered drugs, crossing the intestinal epithelium is a prerequisite for entering systemic circulation.[1] The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[25][26][27][28][29]

Caco-2 Cell Permeability Assay

Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier.[27][29] This model allows for the assessment of both passive diffusion and active transport mechanisms.[27]

Experimental Approach: Bidirectional Caco-2 Permeability Assay

To assess whether a compound is a substrate for efflux transporters (like P-glycoprotein), permeability is measured in both the apical-to-basolateral (A-to-B, representing absorption) and basolateral-to-apical (B-to-A, representing efflux) directions.[27][29]

Step-by-Step Protocol for Caco-2 Permeability Assay:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[25][28]

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[26][28] A co-administered fluorescent marker like Lucifer yellow can also be used to check for paracellular leakage.[28]

  • Dosing: Add the test compound (at a non-toxic concentration, e.g., 10 µM) to either the apical (for A-to-B) or basolateral (for B-to-A) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At specific time points (e.g., 2 hours), collect samples from the receiver chamber (basolateral for A-to-B, apical for B-to-A).

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in the donor and receiver chambers using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B). An ER greater than 2 is generally indicative of active efflux.[28][29]

Comparative Permeability and Efflux Data:

DerivativePapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioClassification
Compound A 5.212.12.3Moderate Permeability, Efflux Substrate
Compound B 6.87.51.1Moderate Permeability, Not an Efflux Substrate
Compound C 2.13.91.9Low Permeability
Reference Propranolol>20~1.0High Permeability
Reference Digoxin<1>10Low Permeability, P-gp Substrate

This is example data and should be replaced with actual experimental results.

These results can guide further structural modifications. For Compound A, medicinal chemists might explore modifications to reduce its interaction with efflux transporters. For Compound C, efforts would be focused on improving its overall permeability.

Conclusion: Synthesizing the Data for Informed Decision-Making

The comprehensive assessment of the ADME properties of this compound derivatives is a multi-faceted process that requires a strategic and integrated approach. By systematically evaluating solubility, metabolic stability, and permeability, researchers can build a detailed profile of each compound. This data, when viewed in concert, allows for the rational design of new derivatives with improved pharmacokinetic properties, ultimately increasing the probability of success in the long and arduous journey of drug development. The early identification and mitigation of ADME liabilities are paramount to the efficient discovery of safe and effective medicines.

References

A Senior Application Scientist's Guide to the Spectral Differentiation of 1-Boc-4-(carboxy-pyridin-X-yl-methyl)-piperazine Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Purity in Pharmaceutical Development

In the landscape of modern drug discovery and development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. Positional isomers, molecules sharing the same molecular formula but differing in the arrangement of substituents, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[1] The seemingly minor shift of a functional group on an aromatic ring can drastically alter a molecule's interaction with its biological target.[2]

This guide focuses on a class of compounds, 1-Boc-4-(carboxy-pyridin-X-yl-methyl)-piperazine, which serve as valuable building blocks in medicinal chemistry. The differentiation of its positional isomers—where the carboxymethyl-piperazine moiety is attached at the 2, 3, or 4-position of the pyridine ring—presents a common yet critical analytical challenge. Misidentification can lead to impurities in the final API, potentially compromising clinical outcomes.

Herein, we provide a comprehensive comparison of the analytical data for these isomers, leveraging a multi-technique approach encompassing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. This document is designed to equip researchers, analytical scientists, and quality control professionals with the experimental data and foundational knowledge required for unambiguous isomer identification.

Structural Overview of the Isomers

The fundamental structural difference among the three isomers lies in the substitution pattern on the pyridine ring. This variation influences the electronic environment and overall polarity of each molecule, which in turn dictates their behavior across different analytical techniques.

G cluster_0 2-Pyridyl Isomer cluster_1 3-Pyridyl Isomer cluster_2 4-Pyridyl Isomer isomer2 isomer3 isomer4

Figure 1: Chemical structures of the three positional isomers.

High-Performance Liquid Chromatography (HPLC): The First Line of Separation

Expertise & Rationale: HPLC is the premier technique for physically separating isomers prior to definitive identification.[3] The differing polarities of the pyridinecarboxylic acid moieties within each isomer allow for differential interaction with the stationary phase.[4][5] A mixed-mode stationary phase, which combines reversed-phase and ion-exchange characteristics, is particularly effective for resolving compounds like these that possess both hydrophobic (Boc-piperazine) and ionizable (pyridinecarboxylic acid) functionalities.[5]

Expected Chromatographic Behavior

The retention time of each isomer is governed by its overall polarity. The position of the carboxylic acid group relative to the basic nitrogen of the pyridine ring influences the molecule's isoelectric point and hydrophobicity. While the exact elution order depends on the specific column and mobile phase pH, typically, small differences in these properties are sufficient to achieve baseline separation.[4]

IsomerExpected Relative PolarityPredicted Elution Order (Reversed-Phase)
2-Pyridyl IntermediateSecond
3-Pyridyl Least PolarFirst
4-Pyridyl Most PolarThird
Experimental Protocol: HPLC
  • Instrumentation: An HPLC system equipped with a UV detector is standard.[3]

  • Column: A mixed-mode C18/cation-exchange column (e.g., Primesep 100, Coresep 100) is recommended for optimal separation.[4][5]

  • Mobile Phase: A gradient of Acetonitrile and Water containing an acidic modifier (e.g., 0.1% Formic Acid or Phosphoric Acid) is a robust starting point.[6] For MS compatibility, volatile modifiers like formic acid are essential.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter before injection.[3]

graphdot cluster_workflow HPLC Analysis Workflow SamplePrep Sample Preparation (1 mg/mL in ACN/H2O) Injection HPLC Injection SamplePrep->Injection Separation Chromatographic Separation (Mixed-Mode Column) Injection->Separation Detection UV Detection (260 nm) Separation->Detection Analysis Data Analysis (Retention Time) Detection->Analysis

Figure 2: A typical experimental workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

Expertise & Rationale: NMR spectroscopy provides the most definitive data for distinguishing positional isomers. The chemical shift and coupling constants of the protons and carbons on the pyridine ring are exquisitely sensitive to the substitution pattern, offering a unique fingerprint for each molecule.

¹H NMR Spectral Comparison

The most diagnostic region in the ¹H NMR spectrum is the aromatic region (typically δ 7.0-9.0 ppm). The number of signals, their multiplicities (splitting patterns), and their chemical shifts directly map to the arrangement of protons on the pyridine ring.[7] Protons alpha to the electron-withdrawing nitrogen atom are the most deshielded and appear furthest downfield.[8]

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities

Assignment2-Pyridyl Isomer3-Pyridyl Isomer4-Pyridyl IsomerRationale
Pyridine H-6 ~8.5 (d)~8.6 (s)~8.5 (d)Adjacent to nitrogen; most downfield.
Pyridine H-3/H-5 ~7.2 (t) / ~7.7 (d)~7.8 (d)~7.3 (d)Position relative to substituents dictates shift.
Pyridine H-4 ~7.6 (t)------Unique position and coupling in 2-isomer.
Pyridine H-2 ---~8.4 (s)---Unique position in 3-isomer.
CH₂ (Bridge) ~3.7 (s)~3.6 (s)~3.6 (s)Minor shifts expected due to ring electronics.
Piperazine CH₂ ~3.4 (t), ~2.4 (t)~3.4 (t), ~2.4 (t)~3.4 (t), ~2.4 (t)Broad signals due to ring conformation.[9]
Boc (CH₃)₃ ~1.45 (s)~1.45 (s)~1.45 (s)Characteristic singlet, largely unaffected.[10]

Note: Predicted shifts are in CDCl₃ or DMSO-d₆. 's' = singlet, 'd' = doublet, 't' = triplet.

¹³C NMR Spectral Comparison

The ¹³C NMR spectrum provides complementary and confirmatory information. The chemical shifts of the pyridine ring carbons are highly diagnostic of the substitution pattern. The Boc group provides two characteristic signals: the quaternary carbon at ~80 ppm and the methyl carbons at ~28 ppm.[11]

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Pyridine Ring Carbons

Carbon Atom2-Pyridyl Isomer3-Pyridyl Isomer4-Pyridyl Isomer
C-Carboxy ~172~172~172
C-ipso (CH₂) ~158~135~148
C-2 ---~151~150
C-3 ~122---~124
C-4 ~137~138---
C-5 ~124~123~124
C-6 ~149~150~150
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the purified isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[12]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Utilize a standard single-pulse experiment. Acquire at least 16 scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are required for a good signal-to-noise ratio.[12]

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.[13]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Expertise & Rationale: Mass spectrometry is indispensable for confirming the molecular weight and providing structural information through fragmentation analysis. While all three isomers have the identical molecular weight (C₁₆H₂₃N₃O₄, MW: 321.37), their fragmentation patterns under tandem MS (MS/MS) conditions can differ, providing another layer of structural confirmation.[14]

Expected Fragmentation Pathways

Upon electrospray ionization (ESI) in positive mode, all isomers will exhibit a prominent protonated molecular ion [M+H]⁺ at m/z 322.4. The most characteristic fragmentation of Boc-protected amines involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[15] Cleavage of the C-N bonds within the piperazine ring is also a common pathway.[16] The key diagnostic differences will arise from the fragmentation of the pyridyl-methyl-piperazine linkage, which is influenced by the position of the carboxyl group.

G M [M+H]⁺ m/z 322.4 M_Boc [M+H - C₄H₈]⁺ m/z 266.3 M->M_Boc - C₄H₈ M_Boc_CO2 [M+H - C₅H₈O₂]⁺ m/z 222.3 M->M_Boc_CO2 - Boc Frag_piperazine Piperazine Ring Fragments m/z 70, 56 M->Frag_piperazine Ring Opening Frag_pyridyl Isomer-Specific Pyridyl Fragments M->Frag_pyridyl Benzylic Cleavage M_Boc->M_Boc_CO2 - CO₂

Figure 3: General MS/MS fragmentation pathways for the isomers.

Table 4: Key Expected Fragment Ions (m/z)

Ion DescriptionExpected m/zNotes
[M+H]⁺ 322.4Protonated molecular ion, common to all isomers.
[M+H - C₄H₈]⁺ 266.3Loss of isobutylene from the Boc group.[15]
[M+H - C₅H₉O₂]⁺ 221.3Loss of the entire Boc group.
[C₅H₄N(CH₂)]⁺ Isomers 106.1Benzylic cleavage; further fragmentation may be diagnostic.
Piperazine Fragments 87.1, 70.1Characteristic fragments from the piperazine ring.[16]
Experimental Protocol: LC-MS
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or High-Resolution MS) with an ESI source.[14]

  • LC Conditions: Use the HPLC method described in Section 2.2, ensuring the mobile phase is MS-compatible (e.g., using formic acid instead of non-volatile acids).[6]

  • MS Conditions:

    • Ionization Mode: ESI Positive (ESI+).

    • Scan Mode: Full scan to identify the [M+H]⁺ ion, followed by product ion scans (MS/MS) of m/z 322.4 to generate fragmentation data.

    • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Confirmation

Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique primarily used to confirm the presence of key functional groups. While it is generally not the primary method for distinguishing between these specific positional isomers, it serves as an excellent quality check to verify the successful synthesis of the target molecular scaffold.

Characteristic IR Absorptions

The FT-IR spectra of all three isomers are expected to be very similar, dominated by the absorptions of the major functional groups.

Table 5: Characteristic FT-IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid) 2500-3300Very broad, strong
C-H (Aliphatic) 2850-3000Medium-strong
C=O (Boc Carbamate) 1680-1700Strong, sharp
C=O (Carboxylic Acid) 1700-1725Strong, sharp (may overlap with Boc C=O)
C=N, C=C (Pyridine) 1400-1600Multiple medium-sharp bands
C-O (Boc/Acid) 1160-1250Strong

The primary utility of FT-IR is to confirm the presence of the Boc protecting group (strong C=O stretch around 1690 cm⁻¹) and the carboxylic acid (very broad O-H stretch).[17][18] Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the isomers but are often difficult to interpret without authentic reference standards.

Conclusion and Recommended Analytical Strategy

The unambiguous identification of 1-Boc-4-(carboxy-pyridin-X-yl-methyl)-piperazine positional isomers is paramount for ensuring the quality and purity of intermediates in pharmaceutical synthesis. While each analytical technique provides valuable information, a combined, logical workflow is the most robust strategy.

  • Primary Separation: Utilize HPLC , preferably with a mixed-mode column, to achieve baseline separation of the isomers. This step is crucial for both analytical identification and preparative purification.

  • Definitive Identification: Employ ¹H NMR spectroscopy as the gold standard for structural elucidation. The aromatic region of the spectrum provides a unique and unambiguous fingerprint for each positional isomer. ¹³C NMR serves as an excellent confirmatory tool.

  • Confirmation: Use LC-MS to confirm the molecular weight (m/z 322.4 for [M+H]⁺) and to provide supplementary structural data through MS/MS fragmentation analysis.

  • Verification: FT-IR should be used as a rapid check to confirm the presence of all required functional groups in the synthesized material.

By integrating these techniques, researchers and analytical scientists can confidently distinguish between these closely related isomers, ensuring the integrity of their chemical syntheses and the quality of their final products.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate landscape of pharmaceutical research and development, the responsible management of chemical reagents is not merely a procedural formality but a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine. In the absence of a specific Safety Data Sheet (SDS) for this unique molecule, this document synthesizes data from structurally related compounds—specifically those containing pyridine, piperazine, and Boc-protected functional groups—to establish a robust and cautious disposal framework. Our approach is grounded in the principles of chemical hazard assessment and adherence to stringent regulatory standards set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Assessment and Waste Identification

The molecular structure of this compound incorporates several functional groups that inform its hazard profile. The presence of the pyridine ring suggests potential for irritation and toxicity, characteristic of many pyridine derivatives.[1][2] Similarly, piperazine and its derivatives can be corrosive and cause skin and eye irritation.[3] The Boc (tert-butoxycarbonyl) protecting group does not typically add significant hazard but the overall compound should be handled as a hazardous substance.

Due to these structural alerts, all waste containing this compound, including unreacted material, contaminated labware (e.g., vials, pipette tips, gloves), and cleaning materials, must be classified and managed as hazardous chemical waste.[1][4] Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.[5]

Table 1: Inferred Hazard Profile and Regulatory Considerations
Hazard CharacteristicBasis for Concern & Handling PrecautionsRelevant Regulations
Acute Toxicity (Oral, Dermal, Inhalation) Pyridine and piperazine derivatives are often harmful if swallowed, in contact with skin, or inhaled.[1][6][7] Handle in a well-ventilated area, preferably a chemical fume hood.[8][9]OSHA 29 CFR 1910.1200 (Hazard Communication)
Skin/Eye Irritation Causes skin irritation and serious eye irritation are common hazards for similar compounds.[6][10]OSHA 29 CFR 1910.132 & 1910.133 (PPE Standards)
Carcinogenicity While not confirmed for this specific molecule, some pyridine derivatives and related nitrogenous heterocyclic compounds are considered potential carcinogens.[11][12] It is prudent to handle it as a potential carcinogen, minimizing exposure.[13][14]OSHA 1910.1003 (13 Carcinogens)[15]
Environmental Hazard Pyridine derivatives can be toxic to aquatic life. Discharge into the environment must be avoided.[2][16]EPA Resource Conservation and Recovery Act (RCRA)

Personal Protective Equipment (PPE) and Safety Measures

Before beginning any work that will generate waste, ensure all personnel are equipped with the appropriate PPE. The causality here is direct: proper PPE forms the primary barrier against chemical exposure.

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.[17][18]

  • Hand Protection : Use chemically resistant gloves, such as nitrile rubber. Given the potential for skin absorption and irritation, double-gloving is recommended.[1] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[9]

  • Body Protection : A fully buttoned, long-sleeved lab coat is required to protect the skin.[17]

  • Respiratory Protection : All handling and waste consolidation should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[8][9]

Step-by-Step Disposal Protocol

The segregation and proper containment of chemical waste at the point of generation are critical to prevent accidental mixing of incompatible substances and to ensure safe transport and final disposal.[4][5]

Workflow for Waste Handling and Disposal

cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Pickup A Solid Waste (e.g., contaminated labware, solid compound) D Collect in dedicated, compatible hazardous waste container (e.g., HDPE). A->D B Liquid Waste (e.g., solutions, reaction mixtures) E Collect in dedicated, leak-proof hazardous waste container. B->E C Contaminated PPE (e.g., gloves, disposable coats) F Collect in designated hazardous waste bag. C->F G Label container with: 'Hazardous Waste' Full Chemical Name Date of Generation Principal Investigator Name D->G E->G F->G H Seal container securely. G->H I Store in designated Satellite Accumulation Area (SAA). H->I J Arrange for pickup by institutional Environmental Health & Safety (EHS) or licensed contractor. I->J

Caption: Waste Disposal Workflow Diagram.

  • Segregation of Waste Streams :

    • Solid Waste : Collect unreacted solid this compound, contaminated spatulas, weigh boats, and other disposable labware into a dedicated, clearly labeled hazardous waste container. This container should be made of a compatible material, such as high-density polyethylene (HDPE).[1]

    • Liquid Waste : If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix this waste with other incompatible waste streams, such as strong oxidizers or acids.[8]

    • Contaminated PPE : Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag or container to prevent cross-contamination.[1]

  • Labeling : Proper labeling is a legal requirement and essential for safety. Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity or concentration.[1][19] Also include the date when the first waste was added to the container.

  • Storage :

    • Store all sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA).[5][19] This area must be at or near the point of generation and under the control of laboratory personnel.

    • The SAA should be a well-ventilated, secure location away from general laboratory traffic.

    • Ensure secondary containment is used to capture any potential leaks from the primary containers.

  • Final Disposal :

    • Once a waste container is full, or if work on the project is complete, arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][4]

    • Waste containing pyridine derivatives is often disposed of via high-temperature incineration.[20] Your EHS office will ensure the waste is sent to an appropriate Treatment, Storage, and Disposal Facility (TSDF).[21]

Spill and Emergency Procedures

Accidents can happen, and a prepared response is critical to mitigating risk.

  • Containment : In the event of a spill, immediately alert personnel in the area. If safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[1][8]

  • Cleanup :

    • Wearing the full PPE described in Section 2, carefully collect the absorbed material and any contaminated debris using non-sparking tools.

    • Place all cleanup materials into a new, properly labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by a thorough wash with soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.

  • Exposure Response :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6][17]

    • Skin Contact : Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[6][17]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][22]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

By adhering to these rigorous, evidence-based procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This protocol serves as a self-validating system, where each step is designed to minimize risk and ensure regulatory adherence, building a foundation of trust in our laboratory operations.

References

A Senior Application Scientist's Guide to Handling 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine: A Proactive Approach to Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: A Structurally-Informed Risk Assessment

The potential hazards of this compound are extrapolated from its chemical structure. The piperazine moiety is known to be a skin and respiratory sensitizer and can be corrosive.[1][2][3][4] The carboxylic acid group introduces potential irritation to the skin, eyes, and respiratory system, a common characteristic of acidic compounds.[5][6] The pyridine derivative aspect also suggests a potential for local irritation.[4]

Table 1: Hazard Analysis Summary

Hazard CategoryPotential Hazard StatementAssociated Functional GroupRationale & Recommended PPE
Skin Contact May cause skin irritation, chemical burns, or allergic skin reactions.[4][5]Piperazine, Carboxylic AcidA lab coat, chemical-resistant gloves, and fully enclosed shoes are mandatory to prevent direct contact.[5][7]
Eye Contact Causes serious eye irritation or damage.[4][5]Piperazine, Carboxylic AcidSafety glasses with side shields or chemical splash goggles are essential. A face shield is recommended when splashes are possible.[5][8][9]
Inhalation May cause respiratory irritation if handled as a fine powder.[5][10]Carboxylic Acid (as dust), PiperazineAll handling of the solid should occur in a certified chemical fume hood to minimize dust inhalation.[5][11]
Ingestion Harmful if swallowed.[4][10]AllStandard laboratory practice of prohibiting eating, drinking, and smoking in the lab must be strictly enforced.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against exposure. The following equipment is mandatory when handling 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine in any form.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationStandardRationale & Best Practices
Eye & Face Protection Chemical Splash Goggles or Safety Glasses with Side Shields.[5][9]ANSI Z.87.1Goggles provide a seal around the eyes, offering superior protection from splashes and dust compared to safety glasses.[9][12] For tasks with a higher risk of splashing, such as transferring solutions, a face shield should be worn over goggles.[5][8]
Hand Protection Chemical-Resistant Nitrile Gloves.[5][13]EN 374Nitrile gloves offer broad protection against many chemicals.[6][9] Always inspect gloves for tears or pinholes before use. For prolonged operations, consider double-gloving. Contaminated gloves must be removed immediately and disposed of as hazardous waste.[5][9]
Body Protection Chemical-Resistant Laboratory Coat.N/AA fully buttoned lab coat protects your skin and personal clothing from incidental contact and minor spills.[5][12]
Foot Protection Fully Enclosed, Chemical-Resistant Shoes.N/APrevents exposure from spills that may reach the floor.[5][9]
Respiratory Protection NIOSH-Approved Respirator (if required).N/AAll handling of solids should be performed in a chemical fume hood to eliminate the need for respiratory protection.[5] If a fume hood is unavailable or malfunctioning, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used after a formal risk assessment.[6][8][14]

Operational Protocol: From Bench to Waste

Adherence to a strict, step-by-step operational protocol is crucial for minimizing exposure and ensuring safety throughout the handling process.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[5]

  • Ventilation Check: Verify that the chemical fume hood is functioning correctly (check airflow monitor) before beginning any work.

  • Emergency Equipment: Ensure an eyewash station, safety shower, and appropriate fire extinguisher are accessible and unobstructed.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and labeled waste containers before bringing the chemical into the hood.

Donning and Doffing PPE

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

PPE_Donning_Sequence Figure 1: PPE Donning Sequence cluster_donning Donning Order Lab Coat Lab Coat Safety Goggles Safety Goggles Lab Coat->Safety Goggles Gloves (Last) Gloves (Last) Safety Goggles->Gloves (Last)

  • Doffing (Removal): The principle is to touch potentially contaminated items with other contaminated items, and clean items with clean hands. Gloves are always removed first.

PPE_Doffing_Sequence Figure 2: PPE Doffing Sequence cluster_doffing Doffing Order Gloves (First) Gloves (First) Safety Goggles Safety Goggles Gloves (First)->Safety Goggles Lab Coat Lab Coat Safety Goggles->Lab Coat

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Handling the Compound
  • Weighing: Carefully weigh the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[5]

  • Transfer: Use a spatula for solid transfers. Avoid any actions that could generate dust, such as pouring from a height.[5]

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

Emergency Procedures

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][15]
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8][15]
Spill Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material. Collect the material in a sealed, labeled container for hazardous waste disposal. Ventilate and wash the area after cleanup is complete.[1]

Disposal Plan

Proper disposal is a critical and regulated component of the chemical lifecycle.[5]

  • Waste Identification: This compound and any materials contaminated with it must be treated as hazardous chemical waste.[1][11]

  • Waste Segregation:

    • Solid Waste: All disposable materials (e.g., gloves, weigh boats, paper towels) contaminated with the compound must be placed in a dedicated, clearly labeled hazardous waste container.[5][11]

    • Liquid Waste: Unused solutions should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour down the drain.[7][11]

  • Container Management: Use containers compatible with the chemical waste. Ensure containers are kept tightly closed except when adding waste and are stored in a designated satellite accumulation area.[11]

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste containers. Follow all local, state, and federal regulations.[1][15]

By integrating this comprehensive safety framework into your daily workflow, you build a culture of safety that protects not only yourself but also your colleagues and your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine
Reactant of Route 2
Reactant of Route 2
1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.